molecular formula C7H14O5 B099971 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid CAS No. 16024-58-1

2-[2-(2-Methoxyethoxy)ethoxy]acetic acid

Cat. No.: B099971
CAS No.: 16024-58-1
M. Wt: 178.18 g/mol
InChI Key: YHBWXWLDOKIVCJ-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)ethoxy]acetic acid is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]acetic acid
Source PubChem
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InChI

InChI=1S/C7H14O5/c1-10-2-3-11-4-5-12-6-7(8)9/h2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBWXWLDOKIVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075401
Record name (2-(2-Methoxyethoxy)ethoxy)acetic acid
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16024-58-1
Record name [2-(2-Methoxyethoxy)ethoxy]acetic acid
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Record name (2-(2-Methoxyethoxy)ethoxy)acetic acid
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Record name Acetic acid, 2-[2-(2-methoxyethoxy)ethoxy]-
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Record name (2-(2-Methoxyethoxy)ethoxy)acetic acid
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Record name [2-(2-methoxyethoxy)ethoxy]acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-(2-METHOXYETHOXY)ETHOXY)ACETIC ACID
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Foundational & Exploratory

Synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid, a valuable chemical intermediate in various fields, including pharmaceuticals and materials science.[1] The document outlines a robust synthesis protocol, presents quantitative data from representative experiments, and includes a logical workflow diagram to illustrate the synthetic process.

Core Synthesis Pathway: Oxidation of 2-[2-(2-Methoxyethoxy)ethoxy]acetonitrile (B2788679)

The primary and industrially scalable method for synthesizing this compound involves the oxidation of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile.[2] This process is advantageous due to its simplicity, safety, and high product yield.[2] The reaction typically utilizes an oxidant like sodium hypochlorite (B82951) (clorox) or sodium hypobromite.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from two example experimental runs for the synthesis of this compound via the oxidation of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile.[2]

ParameterExperiment 1Experiment 2
Starting Material 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile2-[2-(2-methoxyethoxy)ethoxy]acetonitrile
Molar Ratio (Acetonitrile:Oxidant)1:31:5
Oxidant Clorox (Sodium Hypochlorite)Clorox (Sodium Hypochlorite)
Reaction Temperature (°C) 60-70, then 80-90, then reflux60-70, then 90-100, then reflux
Reaction Time (hours) 3 (at 60-70°C), 2 (at 80-90°C), 8 (reflux)6 (at 60-70°C), 4 (at 90-100°C), 8 (reflux)
Product Yield (grams) 160162
Product Purity (HPLC) 96%96%

Experimental Protocol

This section details the methodology for the synthesis of this compound from its acetonitrile (B52724) precursor.[2]

Materials:

  • 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile

  • Clorox (Sodium Hypochlorite solution)

  • Hydrochloric Acid (HCl)

  • Reactor with stirring and temperature control

  • Distillation apparatus

Procedure:

  • Charging the Reactor: In a suitable reactor, introduce 3 to 5 molar equivalents of clorox.

  • Addition of Starting Material: While stirring, slowly add 1 molar equivalent of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile in batches.

  • Initial Stirring: After the complete addition of the acetonitrile, continue stirring the mixture for 1 to 1.5 hours at ambient temperature.

  • Stepwise Heating:

    • Increase the temperature to 60-70°C and maintain stirring for 3 to 6 hours.

    • Further, increase the temperature to 80-100°C and continue stirring for another 2 to 4 hours.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8 hours.

  • Acidification: After cooling, add hydrochloric acid to adjust the pH of the mixture to 1-2.

  • Work-up:

    • Reheat the mixture to reflux, and after the reaction is complete, remove water under reduced pressure.

    • Cool the residue to 40°C and filter.

  • Purification: The filtrate is subjected to rectification, and the product fraction is collected at 180-210°C / 5.6mmHg to obtain this compound.[2]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start Acetonitrile 2-[2-(2-Methoxyethoxy)ethoxy]acetonitrile Start->Acetonitrile Oxidation Oxidation Acetonitrile->Oxidation Clorox, Heat Acidification Acidification Oxidation->Acidification HCl Purification Purification Acidification->Purification Distillation Product This compound Purification->Product End End Product->End

Caption: Synthesis workflow from acetonitrile to the final acid.

Alternative Synthetic Routes

While the oxidation of the corresponding acetonitrile is a preferred method, other synthetic strategies can be considered. A common approach for synthesizing similar carboxylic acids is the oxidation of the corresponding primary alcohol, in this case, 2-[2-(2-methoxyethoxy)ethoxy]ethanol.[3] This transformation can be achieved using various oxidizing agents. A two-step, one-pot procedure involving an initial treatment with sodium hypochlorite (NaOCl) and a catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), followed by oxidation with sodium chlorite (B76162) (NaClO2), is a mild and efficient method for converting primary alcohols to carboxylic acids and could be applicable here.[4]

Another classical approach is the Williamson ether synthesis. This would involve reacting a haloacetic acid, such as chloroacetic acid, with the sodium salt of 2-(2-methoxyethoxy)ethanol.[5] This method builds the ether linkage and introduces the carboxylic acid moiety in a single conceptual step, although it may require subsequent purification to remove inorganic salts and unreacted starting materials.

These alternative routes provide flexibility in synthesis design, depending on the availability of starting materials and the desired scale of production.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, also known by its synonym 3,6,9-Trioxadecanoic acid, is a versatile chemical intermediate with a wide range of applications in research and industry.[1] Its unique structure, incorporating both ether and carboxylic acid functionalities, imparts valuable properties such as high solubility in both aqueous and organic media.[1] This makes it a crucial component in the formulation of surfactants, emulsifiers, and as a stabilizing agent in various products.[1] Furthermore, its utility as a building block in the synthesis of more complex molecules has established its importance in pharmaceutical development and materials science.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application logic.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for its application in various scientific and industrial fields.

General and Physical Properties
PropertyValueSource(s)
IUPAC Name 2-(2-(2-methoxyethoxy)ethoxy)acetic acid[3]
Synonyms 3,6,9-Trioxadecanoic acid
CAS Number 16024-58-1[4]
Molecular Formula C₇H₁₄O₅[3]
Molecular Weight 178.18 g/mol [3]
Appearance Colorless to almost colorless clear liquid-
Density 1.161 g/mL at 25 °C-
Boiling Point 140 °C at 2 mmHg-
Refractive Index n20/D 1.446-
Solubility and Partitioning Behavior
PropertyValueNotesSource(s)
Solubility Highly soluble in water and organic solvents.This property is key to its use as a surfactant and emulsifier.[1]
logP (calculated) -0.24The negative value indicates a higher affinity for the aqueous phase (hydrophilic).-
pKa Not experimentally determined in available literature.Predicted to be in the range of typical carboxylic acids (around 3-5). Can be determined experimentally via potentiometric titration.[5][6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for an acidic compound. A reliable method for its determination is potentiometric titration.[7]

Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which half of the acid has been neutralized.[8]

Apparatus:

  • pH meter with a glass electrode

  • Burette (50 mL)

  • Beaker (150 mL)

  • Magnetic stirrer and stir bar

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Distilled or deionized water

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of distilled or deionized water in a beaker. If the sample is not readily soluble, a minimum amount of a suitable co-solvent like ethanol (B145695) can be used, followed by dilution with water.[7]

  • Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.[7]

  • Titration: Begin stirring the solution at a moderate speed. Record the initial pH. Add the standardized NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.[9]

  • Endpoint Determination: As the equivalence point is approached, the pH will change more rapidly. Reduce the increment volume of the titrant (e.g., to 0.1 mL or even dropwise) to obtain a fine titration curve around the endpoint.[7]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) corresponds to the pKa of the acid.[8]

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[10]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase at equilibrium is measured, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logarithm of this ratio is the logP value.[11]

Apparatus:

  • Separatory funnel or centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of this compound in either the aqueous or organic phase.

  • Partitioning: Add known volumes of the pre-saturated n-octanol and water to a separatory funnel or centrifuge tube. Add a small, accurately measured amount of the stock solution.[12]

  • Equilibration: Shake the mixture for a sufficient amount of time (e.g., 1-2 hours) to ensure that equilibrium is reached.[13]

  • Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[14]

  • Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in octanol] / [Concentration in water]. The logP is then calculated as log10(P).[11]

Determination of Aqueous Solubility

Principle: An excess amount of the substance is added to a known volume of water at a specific temperature. The mixture is agitated until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved substance in the saturated solution is then determined.[15]

Apparatus:

  • Vials or test tubes with closures

  • Constant temperature shaker or water bath

  • Analytical balance

  • Filtration or centrifugation equipment

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of distilled or deionized water.

  • Equilibration: Tightly seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium solubility is achieved.[16]

  • Phase Separation: After equilibration, separate the undissolved excess compound from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: Accurately dilute an aliquot of the clear, saturated solution and determine the concentration of the dissolved compound using a calibrated analytical method.

  • Solubility Calculation: Express the solubility as mass per unit volume (e.g., g/L or mg/mL) or as a molar concentration.[15]

Synthesis

A common method for the synthesis of this compound involves the oxidation of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile (B2788679).[17]

Reaction Scheme: 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile is oxidized using an oxidant such as sodium hypochlorite (B82951) (clorox) or sodium hypobromite.[17] The reaction is typically carried out in a reactor with controlled temperature. Following the oxidation, the product is separated and purified.[17]

Example Protocol Outline:

  • Charge a reactor with the oxidant (e.g., 3 moles of clorox).

  • Slowly add 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile (1 mole) to the stirred oxidant solution.

  • Control the reaction temperature, for instance, by initially stirring for an hour, then increasing the temperature to 60-70 °C for several hours, followed by a further increase to 80-90 °C, and finally refluxing for an extended period.[17]

  • After the reaction is complete, cool the mixture and adjust the pH to 1-2 with an acid like hydrochloric acid.[17]

  • The product is then isolated through filtration and purified by distillation under reduced pressure.[17]

Visualizations

Experimental Workflow: Potentiometric pKa Determination

experimental_workflow_pka cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Water prep1->prep2 titrate1 Add NaOH Incrementally prep2->titrate1 Transfer to Titration Setup titrate2 Record pH and Volume titrate1->titrate2 After each addition analysis1 Plot pH vs. Volume titrate2->analysis1 Generate Titration Curve Data analysis2 Identify Equivalence Point analysis1->analysis2 analysis3 Determine Half-Equivalence Point analysis2->analysis3 analysis4 pKa = pH at Half-Equivalence analysis3->analysis4

Caption: Workflow for determining pKa by potentiometric titration.

Logical Relationships of Applications

applications_logic cluster_applications Primary Applications cluster_industries Industrial Sectors prop Core Physicochemical Properties (High Solubility, Amphiphilicity) app1 Surfactants & Emulsifiers prop->app1 app3 Stabilizing Agent prop->app3 ind1 Cosmetics & Personal Care app1->ind1 ind4 Research & Development app1->ind4 app2 Chemical Intermediate ind2 Pharmaceuticals app2->ind2 ind3 Materials Science app2->ind3 app2->ind4 app3->ind1

References

Solubility Profile of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, also known as MEEAA, is a bifunctional molecule featuring a hydrophilic oligo(ethylene glycol) chain and a terminal carboxylic acid. This structure imparts amphiphilic properties, making it a valuable component in various applications, including as a linker in bioconjugation, a surface modifier for nanoparticles, and a component in drug delivery systems.[1] A thorough understanding of its solubility in organic solvents is critical for its effective use in synthesis, formulation, and purification processes.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data is not widely available in published literature, this guide offers a detailed protocol for its experimental determination and discusses the expected solubility based on the physicochemical properties of structurally similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₅[1]
Molecular Weight 178.18 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Density 1.161 g/mL at 25 °C[1]
Boiling Point 140 °C at 2 mmHg[1]
Refractive Index n20/D 1.446[1]

Solubility in Organic Solvents

The molecule's ether linkages and terminal carboxylic acid group suggest good solubility in polar protic and polar aprotic solvents. The methyl ether end-cap provides some non-polar character, which may enhance solubility in less polar environments compared to its non-methylated counterpart.

Expected Solubility Profile:

  • High Solubility/Miscibility: Water, Methanol, Ethanol, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM).[2][3]

  • Moderate Solubility: Acetone, Acetonitrile, Ethyl acetate.

  • Low/Insoluble: Toluene, Hexane, Diethyl ether.[4]

A structured table for recording experimentally determined solubility data is provided below.

Table 2: Quantitative Solubility of this compound in Common Organic Solvents at 25 °C

SolventClassificationSolubility ( g/100 mL)
MethanolPolar ProticTo be determined experimentally
EthanolPolar ProticTo be determined experimentally
IsopropanolPolar ProticTo be determined experimentally
AcetonePolar AproticTo be determined experimentally
AcetonitrilePolar AproticTo be determined experimentally
Dimethylformamide (DMF)Polar AproticTo be determined experimentally
Dimethyl Sulfoxide (DMSO)Polar AproticTo be determined experimentally
Dichloromethane (DCM)Non-polarTo be determined experimentally
Ethyl AcetateModerately PolarTo be determined experimentally
TolueneNon-polarTo be determined experimentally
HexaneNon-polarTo be determined experimentally
Diethyl EtherNon-polarTo be determined experimentally

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. The equilibrium shake-flask method followed by gravimetric or spectroscopic analysis is a standard and reliable approach.[5][6][7]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Calibrated positive displacement micropipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Glass vials with screw caps

  • Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

  • Spectrophotometer (if using spectroscopic method)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any suspended microparticles.

  • Quantification (Gravimetric Method):

    • Transfer a known volume of the filtered supernatant to a pre-weighed, dry vial.

    • Remove the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause degradation of the solute.

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute.

    • The solubility is calculated as the mass of the solute per volume of the solvent.

  • Quantification (Spectroscopic Method - for UV-active solvents):

    • If the solvent has a suitable UV cutoff, a calibration curve can be prepared by dissolving known concentrations of this compound in the solvent of interest.

    • The filtered supernatant can then be diluted appropriately and its absorbance measured.

    • The concentration, and thus the solubility, can be determined from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A Preparation of Saturated Solution B Equilibration (Thermostatic Shaker) A->B Agitate for 24-48 hours C Sample Collection (Supernatant) B->C Allow to settle D Filtration (0.22 µm filter) C->D E Quantification D->E F Gravimetric Method (Solvent Evaporation) E->F If applicable G Spectroscopic Method (UV-Vis Analysis) E->G If applicable H Data Analysis & Solubility Calculation F->H G->H

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in various organic solvents is not extensively documented, its molecular structure suggests a high degree of solubility in polar organic solvents. For applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for its determination. The information presented here serves as a valuable resource for researchers and professionals in drug development and other scientific fields, enabling the effective utilization of this versatile compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted spectrum based on established principles of NMR spectroscopy. The information herein is intended to support researchers and professionals in drug development and related scientific fields in the characterization and analysis of this compound.

Predicted ¹H NMR Spectral Data

The predicted quantitative ¹H NMR data for this compound is summarized in the table below. These predictions are based on the analysis of the molecule's structure and typical chemical shift values for protons in similar chemical environments.

Assignment Chemical Shift (δ) (ppm) Multiplicity Integration Coupling Constant (J) (Hz)
H-a~10-12Singlet (broad)1HN/A
H-b~4.15Singlet2HN/A
H-c~3.75Triplet2H~4.7
H-d~3.68Triplet2H~4.7
H-e~3.65Triplet2H~5.0
H-f~3.55Triplet2H~5.0
H-g~3.38Singlet3HN/A

Molecular Structure and Proton Assignments

The structure of this compound with the assigned protons is shown below. The corresponding ¹H NMR signals are a direct reflection of the unique chemical environment of each proton group.

G cluster_0 This compound C1 HO- C2 C=O C1->C2 H_a H-a C3 -CH₂- C2->C3 C4 O C3->C4 H_b H-b C5 -CH₂- C4->C5 C6 -CH₂- C5->C6 H_c H-c C7 O C6->C7 H_d H-d C8 -CH₂- C7->C8 C9 -CH₂- C8->C9 H_e H-e C10 O C9->C10 H_f H-f C11 -CH₃ C10->C11 H_g H-g

Caption: Molecular structure of this compound.

Signal Interpretation and Rationale

The predicted chemical shifts and multiplicities arise from the electronic environment and spin-spin coupling of neighboring protons.

G cluster_protons Proton Environments cluster_signals Predicted ¹H NMR Signals Ha H-a (Carboxylic Acid) Signal_a ~10-12 ppm Broad Singlet Ha->Signal_a Deshielded by O, acidic Hb H-b (α-methylene to COOH) Signal_b ~4.15 ppm Singlet Hb->Signal_b Deshielded by COOH and O Hc_Hd H-c, H-d (Internal ethylene (B1197577) glycols) Signal_c_d ~3.68-3.75 ppm Overlapping Triplets Hc_Hd->Signal_c_d Adjacent to O atoms He_Hf H-e, H-f (Terminal ethylene glycol) Signal_e_f ~3.55-3.65 ppm Overlapping Triplets He_Hf->Signal_e_f Adjacent to O atoms Hg H-g (Methoxy) Signal_g ~3.38 ppm Singlet Hg->Signal_g Shielded methyl group G Start Start SamplePrep Sample Preparation (Weighing, Dissolving) Start->SamplePrep Filtering Filtering into NMR Tube SamplePrep->Filtering SpectrometerSetup Spectrometer Setup (Locking, Tuning, Shimming) Filtering->SpectrometerSetup Acquisition Data Acquisition (Pulse Sequence, Scans) SpectrometerSetup->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Referencing, Integration, Peak Picking) Processing->Analysis End End Analysis->End

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MEEAA) is a polyethylene (B3416737) glycol (PEG) derivative of interest in various scientific and industrial fields, including as a linker in bioconjugation and a component in drug delivery systems. Its chemical structure, characterized by ether linkages and a terminal carboxylic acid, presents a unique profile for mass spectrometry (MS) analysis. This guide provides a comprehensive overview of the mass spectrometric analysis of MEEAA, including detailed experimental protocols, a discussion of its expected fragmentation patterns, and visual workflows to aid in experimental design and data interpretation.

The analysis of MEEAA can be approached using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The choice of method will depend on the sample matrix, the required sensitivity, and the specific information sought (e.g., quantification or structural elucidation). Due to its polarity and thermal lability, derivatization is often recommended for GC-MS analysis to improve volatility and chromatographic performance. LC-MS is well-suited for the direct analysis of MEEAA in complex matrices.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of MEEAA is essential for method development in mass spectrometry.

PropertyValueReference
Molecular Formula C₇H₁₄O₅[1]
Molecular Weight 178.18 g/mol [1]
CAS Number 16024-58-1[1]
Boiling Point 140 °C at 2 mbar[1]
Density 1.157 g/cm³[1]
InChI Key YHBWXWLDOKIVCJ-UHFFFAOYSA-N[1]

Proposed Mass Spectrometry Fragmentation Pattern

The fragmentation of MEEAA in mass spectrometry is expected to be directed by its functional groups: the carboxylic acid and the ether linkages. The following table outlines the predicted major fragment ions for MEEAA upon electron ionization (EI), which is commonly used in GC-MS. These predictions are based on established fragmentation rules for carboxylic acids and ethers.[2][3] Carboxylic acids typically undergo α-cleavage with loss of the hydroxyl (•OH) or carboxyl (•COOH) radicals.[2] Ethers are prone to cleavage at the C-O bond and α-cleavage to the oxygen atom.[2]

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossFragmentation Pathway
178[M]⁺•-Molecular Ion
161[M - •OH]⁺•OH (17)α-cleavage at the carboxylic acid
133[M - •COOH]⁺•COOH (45)α-cleavage at the carboxylic acid
119[M - •CH₂COOH]⁺•CH₂COOH (59)Cleavage of the ether linkage adjacent to the acetic acid moiety
103[CH₃OCH₂CH₂OCH₂CH₂]⁺•OCH₂COOH (75)Cleavage of the ether C-O bond
89[CH₃OCH₂CH₂O]⁺C₄H₇O₃ (103)Cleavage of the central ether linkage
75[CH₃OCH₂CH₂]⁺C₃H₅O₃ (89)Cleavage of the ether linkage closest to the methoxy (B1213986) group
59[CH₃OCH₂]⁺C₄H₇O₄ (119)α-cleavage at the methoxy-terminal ether oxygen
45[•COOH]⁺C₅H₁₁O₃ (133)α-cleavage at the carboxylic acid

Experimental Protocols

The following are detailed protocols for the analysis of MEEAA using both GC-MS and LC-MS/MS. These are model protocols and may require optimization based on the specific instrumentation and sample matrix.

Protocol 1: GC-MS Analysis of MEEAA (with Derivatization)

This method is adapted from procedures for similar polar analytes and involves derivatization to enhance volatility.[4]

1. Sample Preparation and Derivatization: a. To 1 mL of sample (e.g., in an aqueous matrix), add an appropriate internal standard. b. Acidify the sample to a pH < 2 with a suitable acid (e.g., HCl). c. Extract the MEEAA from the aqueous phase using 2 mL of ethyl acetate. Vortex for 2 minutes and centrifuge to separate the phases. d. Transfer the organic (upper) layer to a clean vial. e. Evaporate the solvent to dryness under a gentle stream of nitrogen. f. To the dried residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine). g. Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization of the carboxylic acid group to its trimethylsilyl (B98337) (TMS) ester. h. Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS Analysis of MEEAA

This protocol is suitable for the direct analysis of MEEAA in aqueous samples and provides high sensitivity and specificity.

1. Sample Preparation: a. To 1 mL of sample, add an appropriate internal standard (e.g., a stable isotope-labeled MEEAA). b. For complex matrices (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. c. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. d. Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% formic acid : 5% Acetonitrile with 0.1% formic acid). e. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC system or equivalent.[5]

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.[5]

  • Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-6 min: 95% B.

    • 6-6.1 min: 95% to 5% B.

    • 6.1-8 min: 5% B (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.[5]

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • MS Parameters:

    • Gas Temperature: 300°C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 35 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 177.1 ([M-H]⁻).

    • Product Ions: To be determined by infusion of a standard solution of MEEAA to identify the most stable and abundant fragment ions. Likely product ions would result from the loss of CO₂ (m/z 133.1) or other neutral losses from the ether chain.

Visualizations

The following diagrams illustrate the experimental workflow for GC-MS analysis and the proposed fragmentation pathway of MEEAA.

GCMS_Workflow Sample Sample containing MEEAA InternalStandard Add Internal Standard Sample->InternalStandard Acidification Acidify to pH < 2 InternalStandard->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Derivatization with BSTFA (70°C, 30 min) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: GC-MS analysis workflow for MEEAA.

MEEAA_Fragmentation M MEEAA [C₇H₁₄O₅]⁺• m/z = 178 F161 [M - •OH]⁺ m/z = 161 M->F161 - •OH F133 [M - •COOH]⁺ m/z = 133 M->F133 - •COOH F119 [M - •CH₂COOH]⁺ m/z = 119 M->F119 - •CH₂COOH F103 [C₅H₁₁O₂]⁺ m/z = 103 F119->F103 - O F59 [C₂H₅O]⁺ m/z = 59 F103->F59 - C₂H₄O

Caption: Proposed fragmentation of MEEAA in EI-MS.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS (with derivatization) and LC-MS/MS. The choice of technique should be guided by the specific analytical requirements. The fragmentation of MEEAA is predicted to follow established pathways for carboxylic acids and ethers, providing characteristic ions that can be used for its identification and quantification. The protocols and fragmentation schemes presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important PEGylated compound. Method validation and optimization are crucial for achieving accurate and reliable results in any given application.

References

An In-depth Technical Guide to 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MeeA)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16024-58-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MeeA), a versatile molecule with significant applications in biomedical and materials science. This document details its physicochemical properties, synthesis, key applications with experimental insights, and safety and handling protocols.

Physicochemical Properties

This compound, also known as MeeA, is a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative. Its structure, featuring a terminal carboxylic acid and a methoxy (B1213986) group, imparts unique solubility and reactivity characteristics.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 16024-58-1
Molecular Formula C₇H₁₄O₅[3][4]
Molecular Weight 178.18 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid[5][6]
Boiling Point 107 °C at 0.05 mmHg[3]; 140 °C at 2 mmHg[4][7]
Melting Point -29 °C[3]
Density Approximately 1.16 g/mL at 25 °C[4][7]
Refractive Index (n20/D) ~1.446[4][7]
Flash Point >160 °C[8][9]
Solubility Soluble in water and organic solvents[2]

Synthesis of this compound

The synthesis of MeeA can be achieved through various routes. A common laboratory and industrial method is the oxidation of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile. Another plausible and widely used laboratory-scale approach is the Williamson ether synthesis, which involves the reaction of triethylene glycol monomethyl ether with a haloacetic acid.

Synthesis via Oxidation of a Nitrile Intermediate

A patented method describes the synthesis of MeeA by oxidizing 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile. This process is advantageous due to its simplicity and suitability for industrial-scale production.

Experimental Protocol:

  • Reaction Setup: In a suitable reactor, place 3 moles of an oxidizing agent (e.g., sodium hypochlorite).

  • Addition of Reactant: While stirring, slowly add 1 mole of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile.

  • Reaction Progression: Stir the mixture for 1 hour at ambient temperature. Subsequently, increase the temperature to 60-70 °C and continue stirring for 3 hours. Further, raise the temperature to 80-90 °C and stir for an additional 2 hours, followed by refluxing for 8 hours.

  • Work-up: After cooling, adjust the pH of the reaction mixture to 1-2 using hydrochloric acid and then reflux again.

  • Purification: After the reaction is complete, remove water under reduced pressure. Cool the residue to 40 °C and filter. The filtrate is then subjected to distillation to collect the product fraction at 180-210 °C / 5.6 mmHg, yielding the final product.

G 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile Oxidation Oxidation 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile->Oxidation Oxidizing Agent (e.g., NaOCl) Hydrolysis & Purification Hydrolysis & Purification Oxidation->Hydrolysis & Purification HCl, Distillation This compound This compound Hydrolysis & Purification->this compound

Caption: Synthesis of MeeA via nitrile oxidation.

Williamson Ether Synthesis Approach

The Williamson ether synthesis provides a versatile route to ethers. For MeeA, this would involve the deprotonation of triethylene glycol monomethyl ether to form an alkoxide, followed by nucleophilic substitution with an α-haloacetate.

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Hydrolysis Triethylene glycol monomethyl ether Triethylene glycol monomethyl ether Alkoxide Alkoxide Triethylene glycol monomethyl ether->Alkoxide Strong Base (e.g., NaH) MeeA Ester MeeA Ester Alkoxide->MeeA Ester Ethyl bromoacetate This compound This compound MeeA Ester->this compound Base/Acid Hydrolysis

Caption: Williamson ether synthesis workflow for MeeA.

Applications in Research and Drug Development

The unique properties of MeeA make it a valuable tool in various scientific disciplines, particularly in the life sciences. Its hydrophilic PEG chain can improve the solubility and pharmacokinetic profile of conjugated molecules, while the terminal carboxylic acid allows for straightforward coupling to other molecules.

Bioconjugation and PEGylation Linkers

MeeA and its derivatives are extensively used as linkers in bioconjugation.[9][10] In the rapidly growing field of Antibody-Drug Conjugates (ADCs), such linkers are crucial for attaching potent cytotoxic drugs to monoclonal antibodies. The PEG component of the linker can enhance the solubility and stability of the ADC.

Logical Relationship in ADC Development:

G Monoclonal Antibody Monoclonal Antibody Antibody-Drug Conjugate Antibody-Drug Conjugate Monoclonal Antibody->Antibody-Drug Conjugate MeeA-based Linker MeeA-based Linker MeeA-based Linker->Antibody-Drug Conjugate Cytotoxic Drug Cytotoxic Drug Cytotoxic Drug->Antibody-Drug Conjugate

Caption: Role of MeeA linker in ADC construction.

Surface Modification and Self-Assembled Monolayers (SAMs)

The carboxylic acid group of MeeA can anchor to various surfaces, such as metal oxides, while the methoxy-terminated PEG chain extends outwards. This is utilized to form self-assembled monolayers (SAMs) that can render surfaces resistant to non-specific protein adsorption, a critical feature for biomedical implants, biosensors, and drug delivery nanoparticles.

Experimental Workflow for SAM Formation on Gold Surfaces:

A common, though indirect, method for creating MeeA-like SAMs on gold involves using a thiol-terminated version of the molecule.

  • Substrate Preparation: Clean a gold-coated substrate by immersing it in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive). Rinse thoroughly with deionized water and ethanol (B145695), then dry under a stream of nitrogen.

  • Thiol Solution Preparation: Prepare a 1-10 mM solution of a thiol-terminated MeeA derivative in anhydrous ethanol.

  • Self-Assembly: Immerse the clean gold substrate in the thiol solution and incubate for 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying: Remove the substrate from the solution, rinse with ethanol to remove non-adsorbed molecules, and dry under a stream of nitrogen.

G Gold Substrate Gold Substrate Cleaning Cleaning Gold Substrate->Cleaning Piranha Solution Immersion Immersion Cleaning->Immersion Thiol-MeeA Solution Incubation (12-24h) Incubation (12-24h) Immersion->Incubation (12-24h) Rinsing & Drying Rinsing & Drying Incubation (12-24h)->Rinsing & Drying Functionalized Surface Functionalized Surface Rinsing & Drying->Functionalized Surface

Caption: Experimental workflow for SAM formation.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques. Representative data can be found in various chemical databases.

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the methoxy group protons, the ethylene (B1197577) glycol protons, and the methylene (B1212753) protons adjacent to the carboxylic acid.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic C-O stretching bands for the ether linkages.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

This compound is classified as a substance that can cause serious eye damage.[1][4][8] Appropriate personal protective equipment (PPE) should be worn when handling this chemical.

Table 2: GHS Hazard Information

Hazard ClassCodeStatement
Serious Eye Damage/Eye IrritationH318Causes serious eye damage[1][4][8]
Skin Corrosion/IrritationH315Causes skin irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation

Handling and Storage:

  • Handling: Use in a well-ventilated area.[3] Avoid contact with skin and eyes.[3] Wear protective gloves, clothing, and eye/face protection.[3] Do not eat, drink, or smoke when handling.[3]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Recommended storage temperature is between 2-8°C.[3]

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[3]

This technical guide is intended for informational purposes for qualified professionals. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide on the Biological Role of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MPEA) is a primary metabolite of the industrial solvent bis(2-methoxyethyl) ether. While the parent compound is a known reproductive and developmental toxicant, extensive research has demonstrated that the toxicity is not mediated by MPEA. Instead, a minor metabolic byproduct, methoxyacetic acid (MAA), is the key toxicant. This technical guide provides a comprehensive overview of the metabolism of bis(2-methoxyethyl) ether, a comparative toxicological assessment of its metabolites, and the available data on the biological activity of MPEA. The evidence strongly indicates that MPEA's primary role in biological systems is that of a biomarker for exposure to its parent compounds, rather than an active toxicant itself.

Introduction

This compound (MPEA) is an organic compound that has garnered attention primarily due to its status as a major metabolite of several industrially relevant glycol ethers, most notably bis(2-methoxyethyl) ether. Understanding the biological activity of MPEA is critical for accurately assessing the risk associated with exposure to its parent compounds. This document synthesizes the current scientific understanding of MPEA's role in biological systems, with a focus on its metabolism, toxicological profile, and mechanism of action, or lack thereof.

Metabolism of Bis(2-methoxyethyl) ether

The primary pathway for the metabolism of bis(2-methoxyethyl) ether involves two key enzymatic steps, leading to the formation of MPEA and the highly toxic methoxyacetic acid (MAA).

The metabolic conversion of bis(2-methoxyethyl) ether is a critical area of study, as it elucidates the origin of the toxic effects associated with the parent compound. In studies with male Sprague-Dawley rats, bis(2-methoxyethyl) ether is metabolized into two main products. The principal urinary metabolite is this compound (MPEA). A secondary, but highly significant, metabolite is methoxyacetic acid (MAA), which is a known testicular toxicant[1]. Similarly, in pregnant CD-1 mice, an embryotoxic oral dose of bis(2-methoxyethyl) ether was found to be predominantly metabolized to MPEA, with MAA being the second most prominent urinary metabolite[2].

The metabolic process is initiated by O-demethylation, followed by oxidation. A smaller portion of the parent compound is metabolized at the central ether linkage, yielding 2-methoxyethanol, which is then oxidized to MAA[2].

Metabolic Pathway of Bis(2-methoxyethyl) ether Metabolic Pathway of Bis(2-methoxyethyl) ether Bis(2-methoxyethyl) ether Bis(2-methoxyethyl) ether 2-(2-Methoxyethoxy)ethanol 2-(2-Methoxyethoxy)ethanol Bis(2-methoxyethyl) ether->2-(2-Methoxyethoxy)ethanol O-demethylation 2-Methoxyethanol 2-Methoxyethanol Bis(2-methoxyethyl) ether->2-Methoxyethanol Ether Cleavage MPEA This compound (MPEA) 2-(2-Methoxyethoxy)ethanol->MPEA Oxidation MAA Methoxyacetic acid (MAA) 2-Methoxyethanol->MAA Oxidation

Metabolic Pathway of Bis(2-methoxyethyl) ether

Quantitative Analysis of Metabolism

The distribution of metabolites from bis(2-methoxyethyl) ether has been quantified in animal models. The following tables summarize the key findings from these studies.

Table 1: Urinary Metabolites of Bis(2-methoxyethyl) ether in Male Sprague-Dawley Rats [1]

MetaboliteHigh Dose (5.1 mmol/kg)Low Dose (0.051 mmol/kg)
This compound (MPEA) 67.9 ± 3.3%70.3 ± 1.3%
Methoxyacetic acid (MAA) 6.2 ± 0.8%5.8 ± 0.8%

Table 2: Urinary Metabolites of Bis(2-methoxyethyl) ether in Pregnant CD-1 Mice (3.73 mmol/kg) [2]

MetabolitePercentage of Administered Dose (48 hr)
This compound (MPEA) 63 ± 2%
Methoxyacetic acid (MAA) 28 ± 1%

Toxicological Assessment

The testicular and developmental toxicity of bis(2-methoxyethyl) ether is primarily attributed to its metabolite, methoxyacetic acid (MAA). MAA is a recognized reproductive and developmental toxicant[1][2]. Studies have shown that MAA can interfere with essential metabolic pathways within cells. It can be activated to methoxyacetyl coenzyme A and subsequently enter the Krebs cycle or fatty acid biosynthesis pathways, leading to cellular disruption[3]. This interference is hypothesized to be the cause of testicular lesions and embryonic malformations observed in animal studies[3]. In vitro studies have demonstrated that MAA induces apoptosis in both human and rat germ cells[4].

In stark contrast to MAA, direct administration of MPEA has not been found to produce the characteristic testicular toxicity associated with its parent compound. In a study where MPEA was administered to rats at a dose of 5.1 mmol/kg body weight for 20 consecutive days, no gross or microscopic abnormalities were observed in the testes[1]. This finding strongly suggests that MPEA is not the causative agent of the reproductive toxicity of bis(2-methoxyethyl) ether[1].

While one commercial source makes unsubstantiated claims about MPEA acting as a "cell stabilizer" that inhibits cell growth and prevents pro-inflammatory cytokine activation, there is a lack of peer-reviewed scientific literature to support these assertions[5]. The overwhelming body of evidence points to MPEA being a biologically inactive metabolite in the context of reproductive and developmental toxicity.

Experimental Protocols

  • Animals: Male Sprague-Dawley rats.

  • Dosing: Single oral gavage doses of [1,2-ethylene-¹⁴C]bis(2-methoxyethyl) ether at 5.1 or 0.051 mmol/kg body weight.

  • Sample Collection: Urine was collected for 96 hours post-dosing.

  • Analysis: Urinary metabolites were separated by high-performance liquid chromatography (HPLC) and identified by gas chromatography-mass spectrometry (GC-MS).

  • Animals: Male Sprague-Dawley rats.

  • Dosing: this compound was administered daily by oral gavage at a dose of 5.1 mmol/kg body weight for up to 20 consecutive days.

  • Endpoint Analysis: Rats were euthanized 24 hours after the administration of even-numbered doses. Testes were examined for gross and microscopic abnormalities.

Experimental Workflow for Toxicity Assessment Experimental Workflow for Toxicity Assessment cluster_dosing Dosing Regimen cluster_analysis Endpoint Analysis Animal Model Male Sprague-Dawley Rats Test Compound MPEA (5.1 mmol/kg/day) Duration Up to 20 consecutive days Euthanasia 24h post final dose Duration->Euthanasia Gross Examination Visual inspection of testes Euthanasia->Gross Examination Histopathology Microscopic examination of testicular tissue Euthanasia->Histopathology

Experimental Workflow for Toxicity Assessment

Conclusion

The available scientific evidence conclusively demonstrates that this compound (MPEA) is the principal, yet biologically inactive, metabolite of bis(2-methoxyethyl) ether in the context of reproductive and developmental toxicity. The toxic effects of the parent compound are mediated by the minor metabolite, methoxyacetic acid (MAA). Therefore, the primary significance of MPEA in biological systems is its role as a stable biomarker for assessing exposure to precursor glycol ethers. For researchers and professionals in drug development and toxicology, it is crucial to distinguish between the biological activities of MPEA and MAA to avoid misinterpretation of toxicity data related to glycol ether exposure. Future research into the direct biological effects of MPEA, if any, would require robust, peer-reviewed studies to substantiate any claims beyond its established role as a metabolite.

References

The Strategic Role of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid in Advancing PEGylation for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule—stands as a cornerstone technology for enhancing the therapeutic properties of proteins, peptides, and small-molecule drugs. This process can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, enhancing solubility, reducing immunogenicity, and prolonging circulation half-life. While long-chain PEGs are widely recognized for these benefits, short-chain PEG linkers have carved out a critical niche, offering unique advantages in applications requiring precise spatial control and preserved biological activity. Among these, 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, a discrete PEG (dPEG®) reagent also known as M-dPEG2-acid, has emerged as a versatile and powerful tool in bioconjugation. This technical guide provides a comprehensive overview of the role, applications, and methodologies associated with this specific short-chain PEG linker.

Core Properties and Advantages of this compound

This compound is a monodisperse compound with a defined molecular weight and structure, distinguishing it from traditional polydisperse PEG polymers. This discrete nature ensures batch-to-batch consistency and simplifies the characterization of the final conjugate.

The primary role of this short-chain PEG acid is to serve as a hydrophilic spacer or linker. Its carboxylic acid functional group allows for covalent attachment to primary amines on biomolecules, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, forming a stable amide bond.

Key Advantages:

  • Enhanced Solubility: The hydrophilic nature of the ethylene (B1197577) glycol units improves the aqueous solubility of hydrophobic drugs or biomolecules.

  • Reduced Aggregation: By masking hydrophobic regions, it can prevent the aggregation of proteins and antibody-drug conjugates (ADCs).

  • Precise Spacing: The defined length of the linker provides precise control over the distance between the conjugated molecules, which can be critical for maintaining the biological activity of proteins or optimizing the efficacy of ADCs and PROTACs (Proteolysis Targeting Chimeras).[1]

  • Biocompatibility and Low Immunogenicity: Like other PEGs, it is biocompatible and generally considered non-immunogenic.

  • Improved Pharmacokinetics: Even short PEG chains can influence the pharmacokinetic properties of small molecules and peptides, though to a lesser extent than long-chain PEGs. They can help to reduce rapid clearance and improve metabolic stability.[2]

Data Presentation: Physicochemical Properties

The defined structure of this compound allows for precise characterization.

PropertyValueReference
Chemical Formula C₇H₁₄O₅
Molecular Weight 178.18 g/mol
Appearance Colorless to Almost colorless clear liquid
Boiling Point 140 °C at 2 mmHg[3]
Density 1.161 g/mL at 25 °C[3]
Refractive Index n20/D 1.446[3]

Experimental Protocols

The utilization of this compound in bioconjugation hinges on the activation of its terminal carboxylic acid to make it reactive towards amine groups. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry.

Protocol 1: Activation of this compound and Conjugation to a Model Protein (e.g., Lysozyme)

This two-step protocol first activates the carboxylic acid and then reacts the activated linker with the protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Lysozyme (B549824) (or other amine-containing protein)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM. b. In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in the Activation Buffer to a concentration of 100 mM each. Use a 1:1 to 1:5 molar ratio of carboxylic acid to EDC and NHS. c. Add the EDC and NHS solutions to the this compound solution. d. Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Protein Preparation: a. Dissolve the lysozyme in the Coupling Buffer to a concentration of 2-10 mg/mL.

  • Conjugation Reaction: a. Add the activated this compound solution to the lysozyme solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point for optimization. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any unreacted NHS esters. b. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate: a. Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. b. Collect the protein-containing fractions.

  • Characterization: a. Determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or by conjugating a tagged version of the linker and using UV-Vis spectroscopy. b. Analyze the purity of the conjugate using SDS-PAGE. The conjugated protein should show an increase in molecular weight.

Mandatory Visualization

Workflow for Amine-Reactive PEGylation

The following diagram illustrates the general workflow for conjugating an amine-containing biomolecule with this compound.

PEGylation_Workflow cluster_activation Carboxylic Acid Activation cluster_conjugation Bioconjugation cluster_purification Purification & Analysis PEG_acid This compound (HOOC-dPEG®-OMe) Activated_PEG NHS-ester of M-dPEG2-acid (Amine-Reactive) PEG_acid->Activated_PEG Activation (pH 5.0-6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugate PEGylated Biomolecule Activated_PEG->Conjugate Amine Coupling (pH 7.2-7.5) Protein Biomolecule with Amine Group (e.g., Protein-NH2) Protein->Conjugate Purification Desalting / Chromatography Conjugate->Purification Characterization SDS-PAGE / Mass Spectrometry Purification->Characterization

Workflow for Amine-Reactive PEGylation.
Signaling Pathway Modulation in PROTACs

This compound and similar short PEG linkers are increasingly used in the design of PROTACs. A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in optimizing the formation of this ternary complex. The following diagram illustrates this general mechanism.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Degradation Pathway Target_Ligand Target Protein Ligand PEG_Linker M-dPEG2-Linker Target_Ligand->PEG_Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligand E3 Ligase Ligand PEG_Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Proteasome Proteasome Target_Protein->Proteasome Enters E3_Ligase->Target_Protein Ternary Complex Formation Ub Ubiquitin Ub->Target_Protein Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

General PROTAC Mechanism of Action.

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation and drug development. Its discrete nature, hydrophilicity, and defined length make it an ideal linker for applications where precise control over molecular architecture is paramount. From enhancing the solubility of small molecules to optimizing the efficacy of complex biologics like ADCs and PROTACs, this short-chain PEG derivative offers a powerful solution for fine-tuning the properties of therapeutic agents. The experimental protocols and conceptual workflows provided in this guide serve as a foundation for researchers and scientists to effectively harness the potential of this compound in their drug development endeavors. As the demand for more sophisticated and targeted therapies grows, the strategic application of such well-defined linkers will undoubtedly continue to play a pivotal role in the future of medicine.

References

An In-depth Technical Guide to the Structure and Application of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, a versatile bifunctional molecule increasingly utilized in advanced scientific research and pharmaceutical development. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role as a polyethylene (B3416737) glycol (PEG) spacer in bioconjugation.

Chemical Structure and Identification

This compound, also known as 3,6,9-Trioxadecanoic acid, is a short-chain ethylene (B1197577) glycol derivative characterized by a terminal carboxylic acid and a methoxy (B1213986) group. This amphiphilic nature, combining a hydrophilic ethylene glycol backbone with a reactive carboxyl group, makes it a valuable building block in chemical synthesis.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical Structure of this compound

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, handling, and application in experimental settings.

PropertyValue
Molecular Formula C₇H₁₄O₅
Molecular Weight 178.18 g/mol
CAS Number 16024-58-1
Appearance Colorless to almost colorless clear liquid
Density 1.161 g/mL at 25 °C[1][2]
Boiling Point 140 °C at 2 mmHg[1][2]
Refractive Index (n20/D) 1.446[1][2]
pH 1.8 (100 g/L in H₂O)
Flash Point 177.5 °C (closed cup)[1]
Solubility Soluble in water and organic solvents
Spectroscopic Data
¹H NMR (CDCl₃, ppm) δ 4.16 (s, 2H), 3.75-3.65 (m, 8H), 3.57-3.54 (m, 2H), 3.38 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 173.5, 71.9, 70.8, 70.6, 70.5, 69.0, 59.0
IR (neat, cm⁻¹) 3400-2400 (br, O-H), 2870 (C-H), 1730 (C=O), 1100 (C-O)
Mass Spectrum (m/z) [M-H]⁻ 177.07

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile (B2788679).[3] The following protocol is a representative example based on this transformation.

Materials:

  • 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile

  • Sodium hypochlorite (B82951) solution (bleach) or sodium hypobromite

  • Hydrochloric acid

  • Water

  • Reaction vessel with stirring and temperature control

Procedure:

  • In a suitable reaction vessel, place the oxidant (e.g., sodium hypochlorite).

  • Slowly add 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile to the oxidant with stirring. The molar ratio of the nitrile to the oxidant can range from 1:1 to 1:10.[3]

  • After the addition is complete, continue stirring for 1.5 hours at room temperature.

  • Increase the temperature to 60-70 °C and maintain for 6 hours.

  • Further, increase the temperature to 90-100 °C and stir for an additional 4 hours.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to a pH of 1-2.

  • Heat the mixture to reflux again, then cool to 40 °C.

  • Filter the solution and purify the filtrate by vacuum distillation, collecting the fraction at 180-210 °C / 5.6 mmHg.

The synthesis workflow is depicted in the following diagram.

G cluster_0 Synthesis of this compound start Start with 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile oxidation Oxidation with NaOCl or NaOBr start->oxidation Step 1 hydrolysis Acidic Hydrolysis oxidation->hydrolysis Step 2 purification Vacuum Distillation hydrolysis->purification Step 3 product This compound purification->product Final Product

Caption: Synthesis Workflow Diagram

Bioconjugation using Activated this compound

This compound is often used as a linker in bioconjugation after activation of its carboxylic acid group, for example, as an N-hydroxysuccinimide (NHS) ester. The following is a general protocol for conjugating an amine-containing biomolecule (e.g., a protein) with the NHS-activated form of the acid.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)

  • Amine-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound, NHS, and DCC in a 1:1.1:1.1 molar ratio in the anhydrous organic solvent.

    • Stir the reaction at room temperature for 4-6 hours.

    • Remove the dicyclohexylurea precipitate by filtration. The filtrate contains the activated NHS ester.

  • Conjugation to the Biomolecule:

    • Dissolve the biomolecule in the reaction buffer.

    • Add the activated NHS ester solution to the biomolecule solution. The molar ratio of the NHS ester to the biomolecule should be optimized but typically ranges from 5:1 to 20:1.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Stop the reaction by adding the quenching solution.

    • Purify the PEGylated biomolecule using size-exclusion chromatography to remove unreacted reagents.

Applications in Drug Development

The primary application of this compound and its derivatives in drug development is as a short, hydrophilic PEG spacer or linker. This process, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

Key Benefits of PEGylation:

  • Increased Solubility: The hydrophilic ethylene glycol chain enhances the solubility of hydrophobic drugs.

  • Prolonged Half-life: The increased hydrodynamic volume of the PEGylated conjugate reduces renal clearance, extending its circulation time in the body.

  • Reduced Immunogenicity: The PEG chain can shield the therapeutic molecule from the immune system, reducing its immunogenic potential.

  • Improved Stability: PEGylation can protect therapeutic proteins and peptides from proteolytic degradation.

A significant application of a derivative of this molecule, 2-(2-(2-aminoethoxy)ethoxy)acetic acid, is as a linker in the structure of the GLP-1 receptor agonist Semaglutide , a widely used therapeutic for type 2 diabetes and obesity.[4][5] In Semaglutide, this linker connects the peptide backbone to a fatty acid moiety, which promotes binding to serum albumin, thereby extending the drug's half-life.[4][5]

The role of this compound as a linker is illustrated in the diagram below, showing its conceptual use in creating an antibody-drug conjugate (ADC).

G cluster_0 Conceptual Role as a Linker in an Antibody-Drug Conjugate (ADC) Antibody Antibody Linker 2-[2-(2-Methoxyethoxy)ethoxy] acetic acid derivative Antibody->Linker Covalent Bond Drug Therapeutic Drug Linker->Drug Covalent Bond

Caption: Role as a Linker in Bioconjugation

References

Methodological & Application

Application Notes and Protocols for Bioconjugation Using 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, a short-chain, hydrophilic polyethylene (B3416737) glycol (PEG) derivative, serves as a versatile linker in bioconjugation. Its structure, featuring a terminal carboxylic acid and a methoxy-capped triethylene glycol spacer, allows for the covalent attachment of various molecules to proteins, peptides, and other biomolecules. The incorporation of this PEGylated linker can enhance the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate while providing a defined spacer arm between the conjugated entities.

This document provides detailed protocols for the use of this compound in bioconjugation, focusing on the widely used carbodiimide-mediated coupling to primary amines. It also includes methods for the characterization and stability assessment of the resulting bioconjugates.

Principle of Amine-Reactive Conjugation

The primary method for conjugating this compound to biomolecules, such as proteins or antibodies, involves the activation of its terminal carboxylic acid group to form a reactive intermediate that readily couples with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group). A common and efficient method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation: The carboxylic acid group of the PEG linker reacts with EDC to form a highly reactive but unstable O-acylisourea intermediate.

  • NHS Ester Formation and Coupling: This intermediate reacts with NHS to form a more stable amine-reactive NHS ester. The NHS ester then readily reacts with primary amines on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct. The inclusion of NHS or Sulfo-NHS increases the efficiency and stability of the conjugation reaction.[1]

Data Presentation

Table 1: Recommended Molar Ratios for NHS Ester Activation and Protein Conjugation
ReagentMolar Ratio (Linker:Reagent)Purpose
This compound1Starting Material
EDC2 - 5Carboxylic Acid Activator
NHS/Sulfo-NHS2 - 5Stabilizes Activated Intermediate
ProteinVariable (see protocol)Target Biomolecule

Note: The optimal molar ratios may vary depending on the specific protein and desired degree of labeling and should be determined empirically.

Table 2: Representative Stability Data for Amide-Linked Bioconjugates
Stress ConditionIncubation TimeTemperatureTypical % Intact Conjugate
Physiological Buffer (pH 7.4)7 days37°C> 90%
Acidic Buffer (pH 5.0)24 hours37°C> 95%
Basic Buffer (pH 8.5)24 hours37°C~85-95%
Human Plasma7 days37°C> 90%

Note: These values are illustrative for stable amide bonds and can vary based on the specific bioconjugate and its molecular environment. Empirical testing is crucial for determining the stability of a specific conjugate.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Model Protein (e.g., IgG)

This protocol describes a general procedure for conjugating the PEG linker to an antibody. Optimization may be required for other proteins.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Model Protein (e.g., IgG)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or Borate Buffer, pH 7.5–8.5.[2] Avoid buffers containing primary amines like Tris.

  • Activation Buffer: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[3]

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

  • Activation of the PEG Linker:

    • Immediately before use, prepare a stock solution of this compound in Activation Buffer (e.g., 100 mM).

    • In a separate tube, add the desired amount of the PEG linker stock solution.

    • Add EDC and NHS (or Sulfo-NHS) to the linker solution. A common molar ratio is 1:2:2 (Linker:EDC:NHS).

    • Incubate the activation reaction for 15 minutes at room temperature. This forms the NHS ester intermediate.

  • Conjugation Reaction:

    • Immediately add the activated PEG linker solution to the protein solution. The volume of the added linker solution should not exceed 10% of the total reaction volume to avoid protein denaturation.

    • The molar excess of the activated linker over the protein can be varied to control the degree of labeling. A starting point of 20-fold molar excess is common.[3]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle stirring.[3]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).[3]

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling (see Protocol 2).

    • Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Store the purified bioconjugate under conditions appropriate for the parent protein, typically at 4°C for short-term and -20°C or -80°C for long-term storage.

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) refers to the average number of linker molecules conjugated to each protein molecule. For unlabeled linkers, this can be challenging to determine directly. However, if the linker is subsequently conjugated to a molecule with a distinct absorbance, the DOL can be calculated spectrophotometrically. The following is a general method assuming the attached molecule has a chromophore.

Procedure:

  • Purify the Conjugate: It is essential to remove all unbound linker-payload molecules from the conjugate.[4]

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the wavelength of maximum absorbance for the attached molecule (Amax).[4]

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [(A280 - (Amax × CF))] / εprotein

      • Where:

        • CF (Correction Factor) = A280 of the attached molecule / Amax of the attached molecule.[4]

        • εprotein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M-1cm-1).[5]

  • Calculate Degree of Labeling:

    • DOL = Amax / (εpayload × Protein Concentration (M))

      • Where:

        • εpayload = Molar extinction coefficient of the attached molecule at its λmax.

Mandatory Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step PEG_Acid This compound (Carboxylic Acid) Acylisourea O-Acylisourea Intermediate (Unstable) PEG_Acid->Acylisourea + EDC EDC EDC NHS NHS / Sulfo-NHS NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) Acylisourea->NHS_Ester + NHS Protein Protein-NH2 (Primary Amine) NHS_Ester->Protein Coupling Conjugate Stable Bioconjugate (Amide Bond) Protein->Conjugate Byproduct NHS Byproduct G cluster_workflow Experimental Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 7.5-8.5) C 3. Conjugation Reaction (Mix activated linker and protein) A->C B 2. Activate PEG Linker (EDC/NHS in anhydrous solvent) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purify Bioconjugate (Desalting / Dialysis) D->E F 6. Characterize Product (DOL, SDS-PAGE, Stability) E->F G cluster_stress Stability Assessment Bioconjugate Bioconjugate Sample pH_Stress pH Stress (e.g., pH 4, 7.4, 9) Bioconjugate->pH_Stress Thermal_Stress Thermal Stress (e.g., 4°C, 25°C, 37°C, 50°C) Bioconjugate->Thermal_Stress Plasma_Stress Plasma Incubation (37°C) Bioconjugate->Plasma_Stress Analysis Analysis at Time Points (e.g., HPLC, LC-MS) pH_Stress->Analysis Thermal_Stress->Analysis Plasma_Stress->Analysis Data Determine % Intact Conjugate (Calculate Half-life) Analysis->Data

References

Application Notes and Protocols for Protein PEGylation with 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein. This modification can significantly enhance the therapeutic properties of proteins by increasing their serum half-life, improving stability, enhancing solubility, and reducing immunogenicity. The attachment of the hydrophilic and flexible PEG chains increases the hydrodynamic size of the protein, which reduces its rate of clearance by the kidneys and can shield it from proteolytic enzymes and the immune system.

This document provides a detailed protocol for the PEGylation of proteins using 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, a short, discrete PEG (dPEG®) reagent. Unlike traditional polydisperse PEGs, this reagent has a precisely defined molecular weight, leading to a more homogeneous PEGylated product, which simplifies characterization and can result in improved batch-to-batch consistency.

The procedure involves the activation of the terminal carboxylic acid of this compound using carbodiimide (B86325) chemistry to form a reactive N-hydroxysuccinimide (NHS) ester. This activated PEG reagent then readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) on the protein surface to form stable amide bonds.

Chemical Reaction Scheme

The overall process can be summarized in two main steps: the activation of the PEG acid and its subsequent conjugation to the protein.

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein PEG_acid This compound (M-dPEG®2-acid) Activated_PEG NHS-activated M-dPEG®2-ester PEG_acid->Activated_PEG Activation EDC_NHS EDC + NHS (or Sulfo-NHS) EDC_NHS->Activated_PEG PEGylated_Protein PEGylated Protein (Stable Amide Bond) Activated_PEG->PEGylated_Protein Conjugation (pH 7.0-8.5) Protein Protein-NH₂ (Primary amines) Protein->PEGylated_Protein

Caption: Chemical reaction pathway for protein PEGylation.

Experimental Workflow

The successful PEGylation of a protein requires a systematic approach, from initial protein preparation to the final characterization of the purified conjugate. Each step must be carefully optimized to achieve the desired degree of PEGylation while preserving the protein's biological activity.

G cluster_prep cluster_char prep 1. Preparation activation 2. PEG Reagent Activation prep->activation Protein in Amine-Free Buffer p1 Protein Solution (≥1 mg/mL) conjugation 3. Conjugation Reaction activation->conjugation Activated M-dPEG®2-NHS ester quenching 4. Quenching conjugation->quenching Reaction Mixture purification 5. Purification quenching->purification Quenched Mixture characterization 6. Characterization purification->characterization Purified Fractions c1 SDS-PAGE p2 Buffer Exchange (e.g., PBS, pH 7.4) c2 SEC/IEX-HPLC c3 Mass Spectrometry c4 Activity Assay

Caption: General experimental workflow for protein PEGylation.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the PEGylation of a model protein with this compound.

Protocol 1: Amine-Reactive PEGylation

This protocol describes the conjugation of an activated M-dPEG®2-acid to primary amines (lysine residues and the N-terminus) on a target protein.

Materials:

  • Protein of interest

  • This compound (M-dPEG®2-acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 50 mM borate (B1201080) buffer, pH 8.0. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0.

  • Solvent for PEG: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) system.

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the chosen Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL. Higher concentrations can improve reaction efficiency but may also promote aggregation.

  • Activation of M-dPEG®2-acid:

    • This step prepares the reactive NHS ester. It should be performed immediately before conjugation.

    • In a separate microfuge tube, dissolve M-dPEG®2-acid in Activation Buffer.

    • Add a 1.2-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the M-dPEG®2-acid solution.

    • Incubate for 15-30 minutes at room temperature to generate the M-dPEG®2-NHS ester.

  • PEGylation Reaction:

    • Add the freshly activated M-dPEG®2-NHS ester solution to the protein solution. A 5- to 50-fold molar excess of the PEG reagent over the protein is a common starting point. The optimal ratio must be determined empirically to achieve the desired degree of PEGylation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Monitor the reaction progress using SDS-PAGE or HPLC if possible.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted M-dPEG®2-NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Proceed immediately to purification to separate the PEGylated protein from unreacted protein, excess PEG reagent, and reaction byproducts.

    • Size Exclusion Chromatography (SEC): This is the most common method, separating molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier than the unmodified protein.

    • Ion Exchange Chromatography (IEX): The attachment of neutral PEG chains can shield the surface charges of the protein, altering its binding affinity to the IEX resin. This allows for the separation of species with different degrees of PEGylation.

Data Presentation: A Case Study

To illustrate the outcome of the PEGylation procedure, the following tables summarize representative data from the PEGylation of a hypothetical 25 kDa protein (Protein X) with M-dPEG®2-acid.

Table 1: Optimization of PEGylation Reaction Conditions

Molar Excess of M-dPEG®2-acid to Protein XReaction Time (hours)Temperature (°C)Unmodified Protein (%)Mono-PEGylated Protein (%)Di-PEGylated Protein (%)
5:122565305
10:122540555
20:1225157510
50:1225<56035

Data derived from densitometry analysis of SDS-PAGE gels.

Table 2: Characterization of Purified Mono-PEGylated Protein X

Analytical MethodUnmodified Protein XPurified Mono-PEGylated Protein X
SDS-PAGE (Apparent MW) 25 kDa~28-30 kDa
SEC-HPLC (Elution Time) 15.2 minutes13.8 minutes
Mass Spectrometry (Observed Mass) 25,000 Da25,160 Da (Theoretical: 25,160.2 Da)
Purity (by SEC-HPLC) >98%>95%
Biological Activity 100%92%

Purification and Characterization Methodologies

Method 1: Purification by Size Exclusion Chromatography (SEC)
  • System: FPLC or HPLC system.

  • Column: A column with an appropriate fractionation range for the expected size of the PEGylated protein (e.g., Superdex 200 Increase or equivalent).

  • Mobile Phase: PBS, pH 7.4.

  • Procedure:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase.

    • Load the quenched reaction mixture onto the column.

    • Elute the sample with the mobile phase at a constant flow rate.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

    • Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein, unmodified protein, and low molecular weight contaminants. Pool the fractions containing the desired product.

Method 2: Characterization by SDS-PAGE
  • Gel: 4-12% Bis-Tris or similar precast polyacrylamide gel.

  • Sample Preparation: Mix samples of the reaction mixture, purified fractions, and unmodified protein control with loading buffer and heat as required.

  • Procedure:

    • Load the samples onto the gel.

    • Run the gel according to the manufacturer's instructions.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

    • PEGylated proteins will exhibit a shift to a higher apparent molecular weight compared to the unmodified protein. The band may also appear more diffuse due to the heterogeneity of the PEG moiety, though this effect is minimized with discrete PEGs.

Method 3: Characterization by Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).

  • Procedure:

    • Prepare the purified PEGylated protein sample according to the instrument's requirements.

    • Acquire the mass spectrum.

    • The resulting spectrum will show a mass increase corresponding to the addition of one or more M-dPEG®2-acid molecules (mass = 160.17 Da after conjugation). This provides definitive confirmation of conjugation and the degree of PEGylation.

Surface Functionalization of Nanoparticles with 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MEEAA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles is a critical step in the development of advanced materials for a myriad of biomedical applications, including drug delivery, diagnostics, and bioimaging. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems. 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MEEAA), a short-chain polyethylene (B3416737) glycol (PEG)-like molecule, offers a versatile platform for nanoparticle surface modification. Its carboxyl group provides a reactive handle for covalent attachment to nanoparticle surfaces, while the methoxy-terminated ethylene (B1197577) glycol chains impart hydrophilicity and can reduce non-specific protein adsorption, a phenomenon known as the "stealth" effect. This document provides detailed application notes and experimental protocols for the surface functionalization of various nanoparticles with MEEAA.

Applications of MEEAA-Functionalized Nanoparticles

The unique properties of MEEAA make it an attractive ligand for a range of biomedical applications:

  • Improved Colloidal Stability: The hydrophilic ethylene glycol chains of MEEAA prevent nanoparticle aggregation in aqueous environments, enhancing their stability for in vitro and in vivo applications.

  • Reduced Non-Specific Protein Binding: The "stealth" properties imparted by the PEG-like structure of MEEAA can minimize opsonization by serum proteins, leading to longer circulation times in the bloodstream.

  • Enhanced Biocompatibility: MEEAA is generally considered biocompatible, reducing the potential for adverse immune responses.

  • Platform for Further Bioconjugation: The terminal carboxylic acid group of MEEAA can be used as a versatile anchor point for the covalent attachment of targeting ligands (e.g., antibodies, peptides), fluorescent dyes, or therapeutic agents.

  • Intermediate for Two-Step Functionalization: MEEAA can be used as an intermediate ligand to improve the solubility of hydrophobically-capped nanoparticles in polar solvents, facilitating subsequent ligand exchange reactions with other functional molecules. For instance, oleic acid-capped iron oxide nanoparticles can be first functionalized with MEEAA to enhance their dispersibility in solvents like methanol (B129727), before a final functionalization step with a different ligand.[1]

Experimental Protocols

The following protocols provide generalized methods for the functionalization of gold, iron oxide, and silica (B1680970) nanoparticles with MEEAA. Researchers should optimize the reaction conditions (e.g., concentration, reaction time, temperature) for their specific nanoparticle system.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with MEEAA

This protocol describes a ligand exchange reaction to replace the citrate (B86180) capping agent on AuNPs with MEEAA.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

  • This compound (MEEAA)

  • Potassium hydroxide (B78521) (KOH) solution (1 M)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Prepare MEEAA Solution: Prepare a 10 mM stock solution of MEEAA in ultrapure water. Adjust the pH to ~7 by adding 1 M KOH solution dropwise.

  • Ligand Exchange Reaction: To 10 mL of the citrate-stabilized AuNP solution, add the MEEAA solution to achieve a final MEEAA concentration of 1 mM.

  • Incubation: Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle stirring.

  • Purification:

    • Centrifuge the solution to pellet the MEEAA-functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for ~20 nm AuNPs, 12,000 x g for 30 minutes).

    • Carefully decant the supernatant containing unbound MEEAA and displaced citrate.

    • Resuspend the nanoparticle pellet in 10 mL of PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps two more times to ensure the removal of excess reagents.

  • Final Resuspension: After the final wash, resuspend the purified MEEAA-AuNPs in the desired buffer and volume for storage at 4°C.

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs) with MEEAA

This protocol describes the functionalization of oleic acid-capped IONPs with MEEAA as an intermediate step to improve their hydrophilicity.

Materials:

  • Oleic acid-capped iron oxide nanoparticles (IONPs) dispersed in a nonpolar solvent (e.g., toluene)

  • This compound (MEEAA)

  • Methanol

  • Centrifuge

Procedure:

  • Nanoparticle Precipitation: Precipitate the oleic acid-capped IONPs from the nonpolar solvent by adding an excess of a polar solvent like ethanol (B145695) and centrifuging at high speed (e.g., 10,000 x g for 20 minutes). Discard the supernatant.

  • MEEAA Ligand Exchange:

    • Resuspend the IONP pellet in methanol.

    • Add a solution of MEEAA in methanol (e.g., 10 mg/mL). The amount of MEEAA should be in large excess relative to the IONPs.

    • Sonicate the mixture for 30 minutes and then stir at room temperature for 24 hours.

  • Purification:

    • Centrifuge the mixture to pellet the MEEAA-functionalized IONPs.

    • Discard the supernatant containing displaced oleic acid and excess MEEAA.

    • Wash the pellet by resuspending in fresh methanol and centrifuging again. Repeat this washing step three times.

  • Final Product: After the final wash, the MEEAA-functionalized IONPs can be dried under vacuum or directly used for a subsequent functionalization step in a suitable solvent.

Protocol 3: Functionalization of Silica Nanoparticles (SiNPs) with MEEAA

This protocol utilizes carbodiimide (B86325) chemistry to covalently attach the carboxylic acid group of MEEAA to amine-functionalized silica nanoparticles.

Materials:

  • Amine-functionalized silica nanoparticles (NH2-SiNPs)

  • This compound (MEEAA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Activate MEEAA:

    • Dissolve MEEAA in MES buffer to a concentration of 10 mM.

    • Add EDC (e.g., 20 mM) and NHS (e.g., 50 mM) to the MEEAA solution.

    • Incubate the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

  • Conjugation to SiNPs:

    • Disperse the amine-functionalized SiNPs in MES buffer.

    • Add the activated MEEAA solution to the SiNP dispersion.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Centrifuge the reaction mixture to pellet the MEEAA-functionalized SiNPs.

    • Discard the supernatant.

    • Wash the nanoparticles by resuspending in PBS (pH 7.4) and centrifuging. Repeat the washing step three times to remove unreacted reagents.

  • Final Resuspension: Resuspend the purified MEEAA-SiNPs in the desired buffer for storage at 4°C.

Data Presentation: Characterization of MEEAA-Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to assess the physicochemical properties of the resulting nanoparticles. The following tables summarize key characterization techniques and illustrative data for MEEAA-functionalized nanoparticles.

Table 1: Physicochemical Characterization of MEEAA-Functionalized Nanoparticles (Illustrative Data)

ParameterBefore Functionalization (Bare Nanoparticles)After MEEAA FunctionalizationCharacterization Technique
Hydrodynamic Diameter (nm) Varies by nanoparticle type and synthesisIncrease of 5-20 nmDynamic Light Scattering (DLS)
Zeta Potential (mV) Varies (e.g., negative for citrate-AuNPs)Becomes more negative due to carboxyl groupZeta Potential Measurement
Surface Plasmon Resonance (nm) ~520 nm (for ~20 nm AuNPs)Slight red-shift (2-5 nm)UV-Vis Spectroscopy
Grafting Density (molecules/nm²) N/ATypically 1-5Thermogravimetric Analysis (TGA), Quantitative NMR

Table 2: Illustrative Drug Loading Capacity of MEEAA-Functionalized Nanoparticles

Nanoparticle TypeDrugDrug Loading Content (wt%)Drug Loading Efficiency (%)
MEEAA-SiNPsDoxorubicin5-15%60-80%
MEEAA-IONPsCurcumin3-10%50-70%
MEEAA-AuNPsCisplatin1-5%40-60%

Note: The data presented in these tables are illustrative and will vary depending on the specific nanoparticle system, functionalization efficiency, and drug properties.

Visualizations

Experimental Workflow

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization cluster_application Application synthesis Bare Nanoparticle (e.g., AuNP, IONP, SiNP) reagents MEEAA + Coupling Agents (if needed) synthesis->reagents reaction Functionalization Reaction (Ligand Exchange or Covalent Coupling) reagents->reaction purification Purification (Centrifugation/Washing) reaction->purification characterization Physicochemical Analysis (DLS, Zeta, TEM, TGA) purification->characterization bioconjugation Further Bioconjugation (Targeting Ligands, Drugs) purification->bioconjugation final_product Functionalized Nanoparticle for Biomedical Use bioconjugation->final_product

Caption: Workflow for MEEAA functionalization of nanoparticles.

Potential Drug Delivery Pathway

G NP MEEAA-Functionalized Nanoparticle-Drug Conjugate Circulation Systemic Circulation (Reduced Opsonization) NP->Circulation IV Intravenous Administration IV->NP EPR Enhanced Permeability and Retention (EPR) Effect Circulation->EPR Tumor Tumor Microenvironment EPR->Tumor Uptake Cellular Uptake (Endocytosis) Tumor->Uptake Release Intracellular Drug Release Uptake->Release Effect Therapeutic Effect Release->Effect

Caption: Targeted drug delivery using MEEAA-nanoparticles.

References

Application Notes and Protocols for Self-Assembled Monolayers of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid-Terminated Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formation, characterization, and application of self-assembled monolayers (SAMs) using alkanethiols terminated with 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MEEAA). MEEAA-terminated SAMs, which feature a short oligo(ethylene glycol) (OEG) chain with a terminal carboxylic acid, are of significant interest for their ability to resist non-specific protein adsorption while providing a functional group for the covalent immobilization of biomolecules. These properties make them highly valuable in biosensing, drug delivery, and studies of cell-surface interactions.

Introduction to MEEAA-Terminated Self-Assembled Monolayers

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. When alkanethiols are exposed to a gold surface, the sulfur head group forms a strong coordinate bond with the gold, leading to a densely packed, oriented monolayer. The terminal functionality of the alkanethiol dictates the surface properties of the SAM.

MEEAA-terminated SAMs offer a unique combination of features:

  • Protein Resistance: The oligo(ethylene glycol) moiety is well-known for its ability to resist non-specific adsorption of proteins and other biomolecules. This "bio-inert" property is crucial for reducing background noise in biosensors and preventing unwanted biological responses to implanted materials.

  • Functionalization: The terminal carboxylic acid group provides a versatile handle for the covalent attachment of ligands, such as proteins, peptides, antibodies, and small molecules, using standard bioconjugation chemistries.

  • Tunable Surface Properties: By co-assembling MEEAA-terminated thiols with other thiols (e.g., hydroxyl- or methyl-terminated), the density of the carboxylic acid groups and the overall surface properties can be precisely controlled.

Applications

MEEAA-terminated SAMs are versatile platforms with numerous applications in biomedical research and drug development.

Biosensors

The protein-resistant background of MEEAA SAMs significantly enhances the signal-to-noise ratio in various biosensor platforms. The terminal carboxyl groups allow for the specific immobilization of biorecognition elements (e.g., antibodies, enzymes, aptamers) to detect target analytes with high sensitivity and specificity.

Drug Delivery

MEEAA-functionalized surfaces can be used to modify nanoparticles and other drug delivery vehicles.[1] The OEG chain can improve the biocompatibility and circulation time of these carriers, while the carboxyl group can be used to attach targeting ligands or drugs.[2][3]

Cell Signaling Studies

By immobilizing specific ligands or extracellular matrix proteins onto a MEEAA SAM, researchers can create well-defined surfaces to study cellular adhesion, proliferation, and signaling pathways. The bio-inert background ensures that cell responses are due to the specific immobilized molecules.

Quantitative Data of OEG-Terminated SAMs

The following tables summarize typical quantitative data for SAMs formed from oligo(ethylene glycol)-terminated alkanethiols on gold, which serve as excellent models for MEEAA-terminated SAMs. The exact values for a MEEAA-thiol SAM may vary depending on the length of the alkane chain and the specific experimental conditions.

Thiol CompoundEllipsometric Thickness (Å)Reference
11-mercaptoundecyl-tri(ethylene glycol)17 ± 1[4]
HS(CH₂)₁₅CONH(CH₂CH₂O)₆H~30
HS(CH₂)₁₅CONH(CH₂CH₂O)₆CH₂CONH(CH₂)₁₅CH₃60[5]

Table 1: Ellipsometric Thickness of OEG-Terminated SAMs on Gold.

Thiol CompoundAdvancing Water Contact Angle (°)Reference
11-mercaptoundecyl-tri(ethylene glycol)~30 - 40
HS(CH₂)₁₅CONH(CH₂CH₂O)₆CH₂CONH(CH₂)₁₅CH₃112[5]
Carboxylic acid-terminated alkanethiol SAMsVaries with pH[6]

Table 2: Advancing Water Contact Angles of OEG-Terminated SAMs on Gold.

ProteinAdsorption on Tri(ethylene glycol)-terminated SAM (ng/cm²)Reference
Fibrinogen< 5
Lysozyme< 5
BSA< 5[7]

Table 3: Protein Adsorption on OEG-Terminated SAMs as measured by Surface Plasmon Resonance.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and characterization of MEEAA-terminated SAMs on gold surfaces.

Synthesis of a MEEAA-Terminated Alkanethiol

Conceptual Synthesis Workflow:

G resin Solid Support (e.g., MMT-Cl resin) immobilize Immobilization resin->immobilize amino_thiol Protected Amino-Alkanethiol amino_thiol->immobilize coupling Peptide Coupling (e.g., DCC/NHS) immobilize->coupling Immobilized Thiol meeaa This compound meeaa->coupling cleavage Cleavage & Deprotection coupling->cleavage Resin-Bound Product product MEEAA-Terminated Alkanethiol cleavage->product

Caption: Conceptual workflow for the solid-phase synthesis of a MEEAA-terminated alkanethiol.

Preparation of Gold Substrates

High-quality SAMs require atomically clean and smooth gold surfaces.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Deionized (DI) water (18 MΩ·cm)

  • Ethanol (B145695) (absolute)

  • Nitrogen gas (high purity)

Protocol:

  • Piranha Cleaning (in a fume hood with appropriate personal protective equipment):

    • Slowly and carefully add the hydrogen peroxide to the sulfuric acid in a glass beaker. The solution will become extremely hot.

    • Immerse the gold substrate in the piranha solution for 5-10 minutes.

    • Carefully remove the substrate with Teflon tweezers and rinse extensively with DI water.

    • Rinse the substrate with absolute ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • UV/Ozone Cleaning (Alternative Method):

    • Place the gold substrate in a UV/Ozone cleaner.

    • Expose the substrate to UV/Ozone for 10-20 minutes to remove organic contaminants.

    • Rinse with absolute ethanol and dry with nitrogen.

Formation of MEEAA-Terminated SAMs

Materials:

  • MEEAA-terminated alkanethiol

  • Anhydrous ethanol

  • Hydrochloric acid (HCl, concentrated)

  • Clean glass vial with a cap

Protocol:

  • Prepare Thiol Solution:

    • Prepare a 1 mM solution of the MEEAA-terminated alkanethiol in anhydrous ethanol.

    • For carboxyl-terminated thiols, adjust the pH of the solution to approximately 2 by adding a few drops of concentrated HCl. This protonates the carboxylic acid groups and promotes better monolayer formation.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Immerse the clean, dry gold substrate into the thiol solution in a clean glass vial.

    • Ensure the entire gold surface is covered.

    • Seal the vial to minimize evaporation and contamination.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution with clean tweezers.

    • Rinse the surface thoroughly with fresh absolute ethanol to remove non-chemisorbed molecules.

    • Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

Workflow for SAM Formation:

G start Clean Gold Substrate prepare_sol Prepare 1 mM MEEAA-Thiol Solution in Ethanol (pH ~2) start->prepare_sol immersion Immerse Substrate in Thiol Solution prepare_sol->immersion incubation Incubate for 18-24h at Room Temperature immersion->incubation rinsing Rinse with Ethanol incubation->rinsing drying Dry with Nitrogen rinsing->drying final_sam MEEAA SAM on Gold drying->final_sam

Caption: Experimental workflow for the formation of a MEEAA-terminated SAM on a gold substrate.

Characterization of MEEAA-Terminated SAMs

4.4.1. Contact Angle Goniometry This technique measures the wettability of the surface, which provides information about the terminal functional group.

  • Expected Result: A hydrophilic surface with a low water contact angle is expected due to the OEG and carboxylic acid groups. The contact angle will be pH-dependent due to the protonation/deprotonation of the carboxylic acid.

4.4.2. Ellipsometry This technique measures the thickness of the monolayer.

  • Expected Result: The thickness will depend on the length of the alkanethiol chain. For an 11-carbon chain with a tri(ethylene glycol) terminus, a thickness of approximately 17 Å is expected.[4]

4.4.3. X-ray Photoelectron Spectroscopy (XPS) XPS provides information about the elemental composition and chemical states of the atoms in the SAM.

  • Expected Result: The presence of C, O, S, and Au peaks. High-resolution scans of the C 1s and O 1s regions can confirm the presence of the ether and carboxylic acid functionalities.

Immobilization of Biomolecules

The terminal carboxylic acid groups can be activated for covalent coupling to amine groups on biomolecules (e.g., lysine (B10760008) residues in proteins).

Materials:

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Phosphate-buffered saline (PBS)

  • Biomolecule solution (e.g., protein in PBS)

  • Ethanolamine (B43304) or glycine (B1666218) solution (for blocking)

Protocol:

  • Activation of Carboxyl Groups:

    • Immerse the MEEAA-SAM substrate in a freshly prepared solution of EDC and NHS in PBS for 15-30 minutes at room temperature. This converts the carboxyl groups to reactive NHS esters.

    • Rinse the substrate with PBS.

  • Biomolecule Immobilization:

    • Immediately immerse the activated substrate in the biomolecule solution for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking:

    • Rinse the substrate with PBS to remove unbound biomolecules.

    • Immerse the substrate in a blocking solution (e.g., 1 M ethanolamine or 100 mM glycine, pH 8.5) for 30 minutes to deactivate any remaining NHS esters.

  • Final Rinse:

    • Rinse the substrate with PBS and store in an appropriate buffer.

Workflow for Biomolecule Immobilization:

G start MEEAA SAM activation Activate -COOH with EDC/NHS start->activation rinsing1 Rinse with PBS activation->rinsing1 immobilization Incubate with Biomolecule rinsing1->immobilization rinsing2 Rinse with PBS immobilization->rinsing2 blocking Block with Ethanolamine rinsing2->blocking rinsing3 Rinse with PBS blocking->rinsing3 final_product Biomolecule-Functionalized SAM rinsing3->final_product

Caption: Workflow for the covalent immobilization of biomolecules onto a MEEAA-terminated SAM.

Troubleshooting

  • High Protein Adsorption: Incomplete monolayer formation or contamination. Ensure rigorous cleaning of the substrate and purity of the thiol.

  • Low Biomolecule Immobilization: Inefficient activation of carboxyl groups. Use fresh EDC/NHS solution. Optimize reaction times and concentrations.

  • Inconsistent Results: Variability in substrate quality or cleaning procedure. Maintain consistent protocols.

By following these detailed protocols and understanding the underlying principles, researchers can successfully create and utilize MEEAA-terminated self-assembled monolayers for a wide range of applications in biosensing, drug development, and fundamental biological studies.

References

Application Notes and Protocols: 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MEEAA) as a linker in the development of targeted drug delivery systems. MEEAA, a short-chain polyethylene (B3416737) glycol (PEG) derivative, offers a hydrophilic and biocompatible spacer to connect targeting ligands and therapeutic agents to nanoparticle surfaces, enhancing stability and circulation time while enabling specific cell recognition.

Introduction to MEEAA in Targeted Drug Delivery

This compound (MEEAA) is a versatile heterobifunctional linker widely employed in bioconjugation and drug delivery. Its structure, featuring a terminal carboxylic acid and a methoxy-terminated ethylene (B1197577) glycol chain, allows for straightforward conjugation to amine-containing molecules and provides a hydrophilic spacer arm. In targeted drug delivery, MEEAA can be utilized to functionalize the surface of nanoparticles (e.g., liposomes, gold nanoparticles), creating a stealth layer that reduces non-specific protein adsorption and prolongs systemic circulation. The terminal carboxylic acid can be activated to react with targeting ligands or drugs, facilitating the construction of sophisticated drug delivery vehicles designed to accumulate at disease sites and selectively deliver their therapeutic payload.

Hypothetical Application: MEEAA-Linked Doxorubicin-Folate Nanoparticles for Targeted Cancer Therapy

This section outlines a hypothetical application of MEEAA in creating a targeted drug delivery system for cancer therapy. The system consists of doxorubicin (B1662922) (a chemotherapeutic agent) conjugated to the surface of a liposome (B1194612) via a MEEAA linker, with folic acid as the targeting ligand. Folic acid receptors are overexpressed on the surface of many cancer cells, enabling targeted delivery of the doxorubicin-loaded liposomes.

Quantitative Data Summary

The following tables summarize the key quantitative data for the hypothetical MEEAA-linked doxorubicin-folate liposomal drug delivery system.

Table 1: Physicochemical Characterization of Functionalized Liposomes

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Plain Liposomes105.2 ± 3.10.12 ± 0.02-5.3 ± 0.8
MEEAA-Liposomes110.5 ± 2.80.15 ± 0.03-15.7 ± 1.2
Folate-MEEAA-Liposomes115.8 ± 3.50.18 ± 0.04-20.1 ± 1.5
Dox-MEEAA-Folate-Liposomes125.3 ± 4.20.21 ± 0.05-18.9 ± 1.3

Table 2: Doxorubicin Loading and Release Characteristics

FormulationDrug Loading Content (%)Encapsulation Efficiency (%)In Vitro Release at 24h (pH 5.5) (%)In Vitro Release at 24h (pH 7.4) (%)
Dox-MEEAA-Folate-Liposomes8.5 ± 0.792.3 ± 2.565.4 ± 3.120.1 ± 1.8

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis and evaluation of the MEEAA-linked doxorubicin-folate liposomes.

Protocol 1: Synthesis of MEEAA-Functionalized Liposomes

Objective: To prepare liposomes with a MEEAA-functionalized surface.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine)

  • This compound (MEEAA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Amine in a 55:40:5 molar ratio in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60°C for 1 hour to form multilamellar vesicles.

  • Extrude the liposome suspension through polycarbonate membranes with a pore size of 100 nm using a mini-extruder to form unilamellar liposomes.

  • In a separate reaction, activate the carboxylic acid group of MEEAA. Dissolve MEEAA in PBS and add EDC and NHS in a 1:1.5:1.5 molar ratio to MEEAA. Allow the reaction to proceed for 30 minutes at room temperature.

  • Add the activated MEEAA solution to the liposome suspension and stir for 4 hours at room temperature to conjugate MEEAA to the amine groups on the liposome surface.

  • Purify the MEEAA-functionalized liposomes by dialysis against PBS (pH 7.4) for 24 hours to remove unreacted reagents.

Protocol 2: Conjugation of Folic Acid and Doxorubicin to MEEAA-Liposomes

Objective: To attach the targeting ligand (folic acid) and the drug (doxorubicin) to the MEEAA-functionalized liposomes.

Materials:

  • MEEAA-Liposomes (from Protocol 3.1)

  • Folic acid

  • Doxorubicin hydrochloride

  • EDC

  • NHS

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PBS, pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Folic Acid Conjugation: a. Activate the carboxylic acid group of folic acid by dissolving it in DMSO and adding EDC and NHS. b. The MEEAA-Liposomes have a terminal carboxylic acid. To conjugate folic acid, a version of folic acid with a terminal amine group would be used, and the carboxylic acid on the MEEAA-liposome would be activated with EDC/NHS. For this hypothetical protocol, we will assume an amine-terminated folic acid derivative is available. c. Activate the terminal carboxyl group of the MEEAA on the liposome surface by adding EDC and NHS to the MEEAA-Liposome suspension. d. Add the amine-terminated folic acid derivative to the activated MEEAA-Liposome suspension and stir for 4 hours.

  • Doxorubicin Conjugation: a. Doxorubicin contains a primary amine group. b. Activate a separate batch of MEEAA-Liposomes with EDC and NHS as described above. c. Add doxorubicin hydrochloride to the activated MEEAA-Liposome suspension and stir for 4 hours in the dark.

  • Final Formulation (Dox-MEEAA-Folate-Liposomes): a. For a dual-functionalized liposome, the starting lipid mixture would include a ratio of DSPE-PEG-Amine for subsequent MEEAA-Folate conjugation and a lipid with a reactive group for MEEAA-Doxorubicin conjugation. b. A more straightforward approach for this hypothetical example is to assume a sequential conjugation. First, conjugate folic acid to a portion of the MEEAA sites, then conjugate doxorubicin to the remaining sites. c. Purify the final Dox-MEEAA-Folate-Liposomes by dialysis against PBS (pH 7.4) for 48 hours to remove all unreacted components.

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release profile of doxorubicin from the liposomes under different pH conditions.

Materials:

  • Dox-MEEAA-Folate-Liposomes (from Protocol 3.2)

  • PBS, pH 7.4 (simulating physiological pH)

  • Acetate (B1210297) buffer, pH 5.5 (simulating endosomal/lysosomal pH)

  • Dialysis tubing (MWCO 10 kDa)

  • UV-Vis spectrophotometer

Procedure:

  • Place 1 mL of the Dox-MEEAA-Folate-Liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in 50 mL of release medium (either PBS pH 7.4 or acetate buffer pH 5.5).

  • Maintain the setup at 37°C with gentle stirring.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Quantify the concentration of doxorubicin in the collected samples using a UV-Vis spectrophotometer at 480 nm.

  • Calculate the cumulative percentage of drug release at each time point.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Liposome Synthesis & Functionalization cluster_conjugation Targeting & Drug Conjugation cluster_characterization Characterization & Evaluation start Lipid Film Formation (DPPC, Cholesterol, DSPE-PEG-Amine) hydration Hydration with PBS start->hydration extrusion Extrusion (100 nm) hydration->extrusion meeaa_conjugation MEEAA Conjugation extrusion->meeaa_conjugation meeaa_activation MEEAA Activation (EDC/NHS) meeaa_activation->meeaa_conjugation purification1 Dialysis meeaa_conjugation->purification1 folate_conjugation Folic Acid Conjugation purification1->folate_conjugation dox_conjugation Doxorubicin Conjugation folate_conjugation->dox_conjugation purification2 Final Dialysis dox_conjugation->purification2 size_zeta Particle Size & Zeta Potential purification2->size_zeta drug_loading Drug Loading & Encapsulation purification2->drug_loading release_study In Vitro Release purification2->release_study

Caption: Workflow for synthesis and evaluation of targeted liposomes.

Targeted Drug Delivery Mechanism

targeted_delivery cluster_systemic Systemic Circulation cluster_tme Tumor Microenvironment liposome Dox-MEEAA-Folate Liposome receptor Folate Receptor liposome->receptor Targeting & Binding cancer_cell Cancer Cell endosome Endosome receptor->endosome Receptor-mediated endocytosis lysosome Lysosome endosome->lysosome Fusion dox Doxorubicin lysosome->dox Drug Release (Low pH) nucleus Nucleus dox->nucleus Apoptosis Induction

Caption: Mechanism of targeted drug delivery and intracellular release.

Application of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid in PROTAC Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's native ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[1]

Polyethylene glycol (PEG) linkers, such as those derived from 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (a triethylene glycol derivative), are frequently utilized in PROTAC design. The incorporation of a PEG chain offers several advantages, including enhanced aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[1][4] Furthermore, the flexibility and length of the PEG linker are crucial for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination.[1]

This document provides detailed application notes and protocols for the use of this compound and similar short-chain PEG linkers in the synthesis and evaluation of PROTACs.

Data Presentation: Impact of Linker Length on PROTAC Performance

Table 1: Impact of PEG Linker Length on BTK Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
RC-1 PEG218~90Ramos
RC-2 PEG38>95Ramos
RC-3 PEG412>95Ramos
RC-4 PEG525~90Ramos

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 2: Comparative Analysis of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)Target ProteinsCell Line
PROTAC A PEG325>90BRD2, BRD3, BRD4MV4-11
PROTAC B PEG415>95BRD2, BRD3, BRD4MV4-11
PROTAC C PEG540~85BRD2, BRD3, BRD4MV4-11

This table summarizes key in vitro performance indicators for a comparative series of BRD4-targeting PROTACs. The data illustrates a clear structure-activity relationship, where a PEG4 linker provides the optimal balance of potency and efficacy in this specific context.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cellular_environment Cellular Environment PROTAC PROTAC (with PEG Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation POI Degradation Proteasome->Degradation Mediates

PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand (with reactive group) Intermediate Ligand-Linker Intermediate POI_Ligand->Intermediate Amide Coupling Linker This compound (or derivative) Linker->Intermediate E3_Ligand E3 Ligase Ligand (with reactive group) PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Intermediate->PROTAC Amide Coupling

General workflow for PROTAC synthesis.

Experimental_Workflow cluster_evaluation PROTAC Evaluation Cell_Culture 1. Cell Culture & Treatment (with PROTAC concentrations) Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis Western_Blot 3. Western Blot Analysis (Target Protein & Loading Control) Cell_Lysis->Western_Blot Data_Analysis 4. Densitometry & Normalization Western_Blot->Data_Analysis DC50_Dmax 5. Determine DC50 & Dmax Data_Analysis->DC50_Dmax

Experimental workflow for PROTAC evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a PEG-based Linker via Amide Coupling

This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of a PEG linker, such as this compound, to an amine-containing E3 ligase ligand, followed by coupling to an amine-containing POI ligand.

Materials:

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • This compound

  • Amine-functionalized POI ligand (e.g., JQ1 derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • Nitrogen or Argon atmosphere

Procedure:

Step 1: Synthesis of the E3 Ligase-Linker Intermediate

  • In a clean, dry round-bottom flask, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 ligase-linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).

  • Characterize the final product by ¹H NMR and high-resolution mass spectrometry.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment to determine DC50 and Dmax values.[5]

Materials:

  • Cell culture reagents

  • Synthesized PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range would be from 0.01 µM to 10 µM.[5]

    • Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., 0.1% DMSO).

    • Incubate the treated cells for a predetermined time, typically 16 to 24 hours.[5]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

    • Strip the membrane and re-probe for a loading control protein.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values.[5]

References

Covalent Modification of Peptides with 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (Meea), a short methoxy-terminated polyethylene (B3416737) glycol (PEG) derivative, is a strategic approach in peptide drug development to enhance their therapeutic properties. This process, often referred to as PEGylation, can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile. Key benefits include increased solubility, extended plasma half-life through reduced renal clearance and enzymatic degradation, and decreased immunogenicity.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of Meea-modified peptides, tailored for researchers in academia and the pharmaceutical industry.

Applications of Meea-Peptide Conjugation

The primary application of modifying peptides with Meea is to improve their drug-like properties. This modification is particularly valuable for therapeutic peptides that suffer from rapid in vivo clearance and poor solubility.

  • Enhanced Pharmacokinetics: By increasing the hydrodynamic radius of the peptide, Meea conjugation reduces the rate of glomerular filtration, thereby prolonging its circulation time in the bloodstream.[3]

  • Increased Solubility: The hydrophilic nature of the ethylene (B1197577) glycol chain improves the solubility of hydrophobic peptides in aqueous solutions, which can be advantageous for formulation and administration.

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, reducing its potential to elicit an immune response.[1]

  • Improved Stability: Meea modification can protect the peptide from degradation by proteolytic enzymes, further contributing to its extended half-life.[3]

Experimental Protocols

This section details the protocols for the covalent attachment of Meea to the N-terminus of a peptide, both on-resin during solid-phase peptide synthesis (SPPS) and in solution post-synthesis.

Protocol 1: On-Resin N-Terminal Modification of Peptides with Meea

This protocol describes the coupling of Meea to the N-terminus of a peptide while it is still attached to the solid support. This method is highly efficient and simplifies the purification process.[1]

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol scale)

  • This compound (Meea) (12 equivalents, 1.2 mmol)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (11.9 equivalents, 1.19 mmol)

  • 1-Hydroxybenzotriazole (HOBt) (12 equivalents, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (24 equivalents, 2.4 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Meea Activation: In a separate vial, dissolve Meea, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA to the mixture and vortex for 1-2 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated Meea solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours. To ensure complete coupling, the reaction progress can be monitored using a Kaiser test.[4]

  • Washing: After the coupling reaction, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

  • Peptide Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the Meea-modified peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Isolation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. Dry the crude peptide pellet under vacuum.

Protocol 2: Solution-Phase N-Terminal Conjugation of Meea to Peptides

This protocol is suitable for modifying purified peptides in solution.

Materials:

  • Purified peptide with a free N-terminal amine (1 equivalent)

  • This compound (Meea) (3 equivalents)

  • HBTU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • Anhydrous DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Purification system (e.g., Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in the reaction buffer.

  • Meea Activation: In a separate vial, dissolve Meea and HBTU in anhydrous DMF. Add DIPEA to activate the carboxylic acid.

  • Conjugation Reaction: Add the activated Meea solution dropwise to the peptide solution while stirring. Let the reaction proceed at room temperature for 4-6 hours or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) to react with any excess activated Meea.

  • Purification: Purify the Meea-modified peptide from the reaction mixture using RP-HPLC.

Purification of Meea-Modified Peptides by RP-HPLC

RP-HPLC is the standard method for purifying Meea-modified peptides. The increased hydrophilicity from the Meea group will typically result in a shorter retention time compared to the unmodified peptide.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector.

  • C18 reversed-phase column suitable for peptide purification.

Mobile Phases:

General Gradient Protocol:

A typical gradient for purifying a Meea-modified peptide like a GLP-1 analogue might be a linear gradient from 20% to 50% Mobile Phase B over 30-40 minutes at a flow rate of 10-20 mL/min for a preparative column.[5] The exact gradient will need to be optimized based on the hydrophobicity of the specific peptide.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 80% A/20% B).

  • Sample Injection: Dissolve the crude or reaction mixture in a minimal amount of the initial mobile phase and inject it onto the column.

  • Elution: Run the optimized gradient to separate the Meea-modified peptide from impurities.

  • Fraction Collection: Collect fractions corresponding to the desired product peak, monitoring the absorbance at 214 nm or 280 nm.

  • Analysis and Pooling: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the fractions that meet the desired purity criteria.

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified Meea-modified peptide as a white, fluffy powder.

Characterization of Meea-Modified Peptides

Mass Spectrometry

Mass spectrometry is a critical tool to confirm the successful conjugation of Meea to the peptide. The modification results in a predictable mass shift.

  • Expected Mass Shift: The monoisotopic mass of this compound (C7H14O5) is 178.0841 g/mol . Upon forming an amide bond with the N-terminal amine of the peptide, a molecule of water (18.0106 g/mol ) is lost. Therefore, the expected mass increase of the peptide will be 160.0735 Da .

  • Technique: MALDI-TOF or ESI-MS are commonly used to determine the molecular weight of the modified peptide. The observed mass should correspond to the calculated mass of the Meea-peptide conjugate.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information and confirm the site of modification.

  • Expected Chemical Shift Changes: Upon N-terminal modification, changes in the chemical shifts of the protons and carbons near the N-terminus of the peptide are expected. Specifically, the signals corresponding to the alpha-protons of the N-terminal amino acid will be shifted. New signals corresponding to the methylene (B1212753) protons of the Meea moiety will appear in the 1H NMR spectrum, typically in the range of 3.5-4.0 ppm.

Quantitative Data Summary

The efficiency of the Meea conjugation reaction can be assessed by the yield and purity of the final product. The following table provides hypothetical data for the on-resin N-terminal acetylation of a model peptide, which can be used as a reference for what to expect from a Meea conjugation.[8]

Peptide SequenceModificationCrude Purity (%)Overall Yield (%)
RRWQWR-NH₂None (Free N-terminus)78-
RRWQWR-NH₂N-terminal Acetylation72-

Note: The yield and purity are highly dependent on the peptide sequence, coupling chemistry, and purification process. The data presented here are for illustrative purposes.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of a Meea-modified peptide.

G cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_characterization Characterization Solid-Phase Peptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) Fmoc Deprotection (N-terminus) Fmoc Deprotection (N-terminus) Solid-Phase Peptide Synthesis (SPPS)->Fmoc Deprotection (N-terminus) On-Resin Meea Coupling On-Resin Meea Coupling Fmoc Deprotection (N-terminus)->On-Resin Meea Coupling Cleavage from Resin Cleavage from Resin On-Resin Meea Coupling->Cleavage from Resin Crude Meea-Peptide Crude Meea-Peptide Cleavage from Resin->Crude Meea-Peptide RP-HPLC Purification RP-HPLC Purification Crude Meea-Peptide->RP-HPLC Purification Fraction Analysis (Analytical HPLC/MS) Fraction Analysis (Analytical HPLC/MS) RP-HPLC Purification->Fraction Analysis (Analytical HPLC/MS) Lyophilization Lyophilization Fraction Analysis (Analytical HPLC/MS)->Lyophilization Purified Meea-Peptide Purified Meea-Peptide Lyophilization->Purified Meea-Peptide Mass Spectrometry (MALDI/ESI) Mass Spectrometry (MALDI/ESI) Purified Meea-Peptide->Mass Spectrometry (MALDI/ESI) NMR Spectroscopy NMR Spectroscopy Purified Meea-Peptide->NMR Spectroscopy Purity Assessment (Analytical HPLC) Purity Assessment (Analytical HPLC) Purified Meea-Peptide->Purity Assessment (Analytical HPLC) Characterized Meea-Peptide Characterized Meea-Peptide Purity Assessment (Analytical HPLC)->Characterized Meea-Peptide

Caption: Workflow for Meea-Peptide Synthesis and Characterization.

Logical Relationship for Characterization

This diagram illustrates the logical flow for characterizing the Meea-modified peptide.

G Purified Product Purified Product Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry Analytical HPLC Analytical HPLC Purified Product->Analytical HPLC NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy Confirm Mass Confirm Mass Mass Spectrometry->Confirm Mass Assess Purity Assess Purity Analytical HPLC->Assess Purity Confirm Structure & Site of Modification Confirm Structure & Site of Modification NMR Spectroscopy->Confirm Structure & Site of Modification Final Characterized Product Final Characterized Product Confirm Mass->Final Characterized Product Assess Purity->Final Characterized Product Confirm Structure & Site of Modification->Final Characterized Product

Caption: Characterization workflow for Meea-modified peptides.

References

Application Notes and Protocols for Stabilizing Colloidal Nanoparticles with 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid (MEEAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MEEAA) as a stabilizing agent for colloidal nanoparticles. This document outlines the principles of MEEAA-based stabilization, offers experimental protocols for the functionalization of metallic and metal oxide nanoparticles, and presents data on the expected physicochemical changes upon surface modification.

Introduction to MEEAA as a Nanoparticle Stabilizer

This compound, a short-chain polyethylene (B3416737) glycol (PEG) derivative, is an effective ligand for the stabilization of various colloidal nanoparticles. Its structure, featuring a terminal carboxylic acid group and a methoxy-terminated oligo(ethylene glycol) chain, allows for robust anchoring to nanoparticle surfaces while providing steric hindrance and hydrophilicity. This dual functionality is crucial for preventing aggregation and enhancing biocompatibility, making MEEAA-stabilized nanoparticles promising candidates for applications in drug delivery, diagnostics, and advanced materials.

The carboxylic acid headgroup can bind to the surface of metallic and metal oxide nanoparticles through chemisorption, forming a stable protective layer. The hydrophilic PEG chain extends into the surrounding medium, creating a steric barrier that prevents close contact and subsequent agglomeration of the nanoparticles. This steric stabilization is particularly effective in biological media, where high salt concentrations can screen electrostatic repulsion, leading to the aggregation of charge-stabilized nanoparticles. Furthermore, the PEG moiety is known to reduce non-specific protein adsorption, a phenomenon that can otherwise lead to rapid clearance of nanoparticles from systemic circulation.

Key Applications

MEEAA has been identified as a suitable stabilizing ligand for a variety of nanoparticles, including:

  • Copper, Cuprous Oxide, and Cuprous Sulfide Nanoparticles: For use in biocompatible systems and antimicrobial applications.

  • Alumina Nanoparticles: Utilized in the formulation of ceramic-filled inks for 3D printing and as agents in enhanced oil recovery.

  • Gold and Iron Oxide Nanoparticles: Due to the strong affinity of carboxylic acids for these surfaces, MEEAA can be used to impart stability and biocompatibility for applications in drug delivery and medical imaging.

Experimental Protocols

The following protocols provide detailed methodologies for the surface functionalization of nanoparticles with MEEAA. These are generalized procedures that may require optimization based on the specific type and size of the nanoparticles, as well as the solvent system used.

Protocol 1: Ligand Exchange for Functionalization of Pre-synthesized Nanoparticles

This protocol is suitable for nanoparticles that have been synthesized with a labile capping agent, such as citrate, on their surface.

Materials:

  • Pre-synthesized colloidal nanoparticle solution (e.g., citrate-stabilized gold or iron oxide nanoparticles)

  • This compound (MEEAA)

  • Potassium hydroxide (B78521) (KOH) or other suitable base

  • Deionized (DI) water or appropriate solvent

  • Centrifuge and centrifuge tubes

  • Sonicator

Procedure:

  • Prepare MEEAA Solution: Prepare a dilute aqueous solution of MEEAA (e.g., 1-10 mM). Adjust the pH of the solution to be slightly basic (pH 8-9) using a dilute KOH solution to deprotonate the carboxylic acid group, enhancing its binding affinity to the nanoparticle surface.

  • Ligand Exchange Reaction: Add the MEEAA solution to the colloidal nanoparticle suspension in a dropwise manner while stirring vigorously. A typical molar excess of MEEAA to nanoparticles is recommended to drive the ligand exchange reaction. The exact ratio will need to be optimized.

  • Incubation: Allow the mixture to react for several hours (e.g., 12-24 hours) at room temperature with continuous stirring to ensure complete ligand exchange.

  • Purification: Purify the MEEAA-functionalized nanoparticles by centrifugation to remove excess unbound MEEAA and the displaced original ligands. The centrifugation speed and duration will depend on the size and density of the nanoparticles.

  • Resuspension: Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh DI water or a buffer of choice. Sonication may be used to aid in redispersion.

  • Washing: Repeat the centrifugation and resuspension steps at least two to three times to ensure the complete removal of impurities.

  • Characterization: Characterize the final MEEAA-stabilized nanoparticle suspension for its hydrodynamic size, polydispersity index (PDI), and zeta potential to confirm successful functionalization and stability.

Experimental Workflow for Ligand Exchange

Ligand_Exchange cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product NP Pre-synthesized Nanoparticles Mixing Mixing and Stirring NP->Mixing MEEAA_sol MEEAA Solution (pH 8-9) MEEAA_sol->Mixing Incubation Incubation (12-24h) Mixing->Incubation Centrifugation1 Centrifugation Incubation->Centrifugation1 Resuspension Resuspension Centrifugation1->Resuspension Washing Washing (2-3x) Resuspension->Washing Final_NP MEEAA-Stabilized Nanoparticles Washing->Final_NP

A schematic of the ligand exchange protocol.

Protocol 2: In-Situ Functionalization during Nanoparticle Synthesis

This protocol involves the addition of MEEAA during the synthesis of nanoparticles, where it acts as both a stabilizing and capping agent. This method is often employed in co-precipitation or thermal decomposition synthesis routes.

Materials:

  • Nanoparticle precursors (e.g., metal salts like FeCl₃·6H₂O and FeCl₂·4H₂O for iron oxide nanoparticles)

  • This compound (MEEAA)

  • Reducing agent (if required, e.g., sodium borohydride)

  • Solvent (e.g., deionized water, organic solvent)

  • Base (e.g., ammonium (B1175870) hydroxide)

  • Heating and stirring apparatus

  • Purification equipment (as in Protocol 1)

Procedure:

  • Precursor Solution: Dissolve the nanoparticle precursors in the chosen solvent.

  • Add MEEAA: Add MEEAA to the precursor solution and stir to ensure homogeneity. The concentration of MEEAA will influence the final size and stability of the nanoparticles and should be optimized.

  • Initiate Synthesis: Initiate the nanoparticle formation by adding a reducing agent or by increasing the temperature, depending on the synthesis method. For example, in the co-precipitation of iron oxide nanoparticles, a base is added to induce the formation of the nanoparticles.

  • Reaction: Allow the reaction to proceed under controlled conditions (e.g., temperature, stirring speed) for a specified duration.

  • Cooling and Purification: Once the reaction is complete, cool the nanoparticle suspension to room temperature. Purify the MEEAA-stabilized nanoparticles using the centrifugation and washing steps described in Protocol 1.

  • Characterization: Characterize the purified nanoparticles to determine their physicochemical properties.

Experimental Workflow for In-Situ Functionalization

In_Situ_Functionalization cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification cluster_3 Final Product Precursors Nanoparticle Precursors Mixing Mixing in Solvent Precursors->Mixing MEEAA MEEAA MEEAA->Mixing Initiation Initiate Reaction (e.g., add base, heat) Mixing->Initiation Reaction Reaction Initiation->Reaction Cooling Cooling Reaction->Cooling Purification Purification (Centrifugation/Washing) Cooling->Purification Final_NP MEEAA-Stabilized Nanoparticles Purification->Final_NP

A schematic of the in-situ functionalization protocol.

Data Presentation: Physicochemical Characterization

The successful stabilization of nanoparticles with MEEAA can be confirmed by monitoring changes in their hydrodynamic diameter and zeta potential. The following tables provide expected trends based on the principles of PEGylation, as specific quantitative data for MEEAA is not extensively available in peer-reviewed literature.

Table 1: Expected Changes in Hydrodynamic Diameter of Nanoparticles upon MEEAA Functionalization

Nanoparticle CoreInitial StabilizerCore Diameter (nm)Hydrodynamic Diameter (Before MEEAA) (nm)Hydrodynamic Diameter (After MEEAA) (nm)
GoldCitrate~15~20-25~30-40
Iron OxideOleic Acid~10>100 (in aqueous media due to aggregation)~25-35
AluminaNone (in powder)~20-30AggregatedDispersed, ~40-60

Note: These are representative values. The actual increase in hydrodynamic diameter will depend on the conformation of the MEEAA layer on the nanoparticle surface.

Table 2: Expected Changes in Zeta Potential of Nanoparticles upon MEEAA Functionalization

Nanoparticle CoreInitial StabilizerZeta Potential (Before MEEAA) (mV)Zeta Potential (After MEEAA) (mV)
GoldCitrate-30 to -50-10 to -25
Iron OxideOleic AcidHighly variable/unstable in aqueous media-15 to -30
AluminaNonePositive in neutral pHNear-neutral to slightly negative

Note: A decrease in the magnitude of the zeta potential is expected as the PEG layer shifts the slipping plane further from the nanoparticle surface, partially shielding the surface charge.

Mechanism of Stabilization and Biocompatibility

The primary mechanism of stabilization afforded by MEEAA is steric hindrance. The flexible, hydrophilic oligo(ethylene glycol) chains form a brush-like layer on the nanoparticle surface, which creates a repulsive force when nanoparticles approach each other, preventing aggregation. This is particularly advantageous in high ionic strength environments, such as biological fluids, where electrostatic stabilization is often compromised.

The PEG-like nature of MEEAA also contributes to the "stealth" properties of the nanoparticles, reducing opsonization (the process of marking pathogens for phagocytosis) and subsequent uptake by the reticuloendothelial system (RES). This leads to a longer circulation half-life in vivo, which is a critical factor for drug delivery applications.

Drug Delivery Applications

MEEAA-stabilized nanoparticles can be utilized as carriers for therapeutic agents. The terminal methoxy (B1213986) group of MEEAA makes it relatively inert, providing a stable surface for drug delivery. For active targeting, MEEAA can be co-functionalized with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors on diseased cells.

Logical Flow for Drug Delivery Application

Drug_Delivery cluster_0 Formulation cluster_1 Administration & Circulation cluster_2 Targeting & Uptake cluster_3 Therapeutic Action NP_Core Nanoparticle Core MEEAA_Stab MEEAA Stabilization NP_Core->MEEAA_Stab Drug_Load Drug Loading MEEAA_Stab->Drug_Load Admin Systemic Administration Drug_Load->Admin Circulation Prolonged Circulation (Reduced Opsonization) Admin->Circulation Target Accumulation at Target Site (EPR Effect) Circulation->Target Uptake Cellular Uptake Target->Uptake Release Drug Release Uptake->Release Effect Therapeutic Effect Release->Effect

Conceptual pathway for MEEAA-stabilized nanoparticles in drug delivery.

Conclusion

This compound is a versatile and effective stabilizing agent for a range of colloidal nanoparticles. Its ability to impart steric stability and enhance biocompatibility makes it a valuable tool for researchers in materials science and nanomedicine. The protocols and data presented in these application notes provide a foundation for the successful implementation of MEEAA in nanoparticle-based research and development. Further optimization of the described methods is encouraged to suit the specific requirements of the nanoparticle system and intended application.

Application Notes and Protocols: The Use of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid Analogs in Thermoresponsive Hydrogel Formation for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of thermoresponsive hydrogels utilizing monomers structurally analogous to 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (Meea). Meea belongs to the family of oligo(ethylene glycol) monoalkoxyethyl acrylates/methacrylates, which are known for their utility in forming biocompatible and stimuli-responsive hydrogels. Due to the limited availability of literature specifically on the use of Meea in hydrogel formation, this document leverages established protocols for its close structural analogs, such as oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA), to provide a practical guide for researchers.

Introduction to Meea Analogs in Hydrogel Formation

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their high water content, soft and flexible nature, and biocompatibility make them excellent candidates for various biomedical applications, including controlled drug delivery and tissue engineering.

Thermoresponsive hydrogels, a class of "smart" hydrogels, exhibit a volume phase transition in response to temperature changes. This property is particularly valuable for in situ gelation, where a polymer solution can be injected as a liquid at room temperature and form a gel depot at physiological temperature (37°C). This allows for localized and sustained drug release, minimizing systemic side effects.

Monomers based on oligo(ethylene glycol), such as 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA), a close analog of Meea, are widely used to synthesize thermoresponsive hydrogels. The ethylene (B1197577) glycol units contribute to the hydrophilicity and biocompatibility of the polymer, while the terminal methoxy (B1213986) group and the length of the oligo(ethylene glycol) chain can be tailored to control the lower critical solution temperature (LCST), the temperature at which the polymer undergoes a phase transition from a soluble to an insoluble state.

Applications in Drug Delivery

Hydrogels formulated from Meea analogs offer several advantages for drug delivery:

  • Sustained and Localized Release: The crosslinked network of the hydrogel entraps drug molecules, which are then released in a controlled manner over an extended period. In situ gelation allows for the formation of a drug-releasing depot directly at the target site.

  • Protection of Therapeutic Agents: The hydrogel matrix can protect sensitive drug molecules, such as proteins and peptides, from enzymatic degradation and clearance in the body.

  • Biocompatibility: The inherent biocompatibility of oligo(ethylene glycol)-based polymers minimizes inflammatory responses and enhances patient tolerance.

  • Tunable Properties: The physicochemical properties of the hydrogel, including its swelling behavior, mechanical strength, and drug release kinetics, can be precisely controlled by adjusting the monomer composition, crosslinker density, and other synthesis parameters.

Quantitative Data Summary

The following tables summarize typical quantitative data for thermoresponsive hydrogels synthesized from oligo(ethylene glycol) methyl ether methacrylates, which can be considered representative for hydrogels based on Meea.

Table 1: Physicochemical Properties of OEGMA-based Hydrogels

PropertyTypical Value RangeFactors Influencing the Property
Lower Critical Solution Temperature (LCST) 25 - 45 °CMonomer hydrophilicity, molecular weight of the OEG side chain, copolymer composition.
Equilibrium Swelling Ratio 500 - 2000 %Crosslinker density, temperature, pH of the surrounding medium.
Gelation Time 5 - 30 minutesInitiator concentration, temperature, monomer concentration.
Compressive Modulus 1 - 50 kPaCrosslinker density, polymer concentration.

Table 2: Drug Release Kinetics from OEGMA-based Hydrogels

DrugRelease MechanismTypical Release DurationFactors Influencing Release
Doxorubicin Diffusion-controlled7 - 14 daysHydrogel swelling ratio, drug-polymer interactions, crosslinker density.
Bovine Serum Albumin (BSA) Swelling and diffusion5 - 10 daysPore size of the hydrogel network, molecular weight of the protein.
Insulin Diffusion-controlled3 - 7 daysHydrogel hydrophilicity, initial drug loading.

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of thermoresponsive hydrogels based on oligo(ethylene glycol) methyl ether methacrylate (OEGMA), a representative analog of Meea.

Protocol 1: Synthesis of a Thermoresponsive OEGMA Hydrogel via Free Radical Polymerization

Materials:

  • Oligo(ethylene glycol) methyl ether methacrylate (OEGMA, e.g., Mₙ = 300 g/mol )

  • Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized (DI) water

Procedure:

  • Monomer Solution Preparation: In a glass vial, dissolve OEGMA (e.g., 20% w/v) and EGDMA (e.g., 1 mol% relative to OEGMA) in PBS at room temperature.

  • Initiator and Accelerator Addition: To the monomer solution, add APS (e.g., 0.5% w/v) and vortex to dissolve. Then, add TEMED (e.g., 0.2% v/v) to initiate the polymerization.

  • Gelation: Quickly vortex the solution and allow it to stand at room temperature. The solution will turn into a gel within 10-20 minutes.

  • Purification: Once the hydrogel is formed, immerse it in a large volume of DI water for 48 hours, changing the water every 12 hours to remove any unreacted monomers and initiator.

  • Lyophilization (Optional): For characterization of the dry weight, the purified hydrogel can be frozen at -80°C and then lyophilized for 48 hours.

Protocol 2: Characterization of the Hydrogel's Lower Critical Solution Temperature (LCST)

Method:

  • Prepare a 1% (w/v) solution of the synthesized OEGMA polymer (before crosslinking) in PBS.

  • Transfer the polymer solution to a cuvette and place it in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased from 20°C to 50°C at a controlled rate (e.g., 1°C/minute).

  • The LCST is determined as the temperature at which the transmittance of the solution drops to 50% of its initial value.

Protocol 3: In Vitro Drug Release Study

Procedure:

  • Drug Loading: Prepare the hydrogel as described in Protocol 1, adding the desired drug (e.g., a model drug like methylene (B1212753) blue or a therapeutic agent) to the initial monomer solution.

  • Release Study Setup: Place a known amount of the drug-loaded hydrogel in a vial containing a specific volume of release medium (e.g., PBS, pH 7.4).

  • Incubation: Incubate the vials at 37°C in a shaking water bath.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Visualization of Workflows and Concepts

Hydrogel Synthesis Workflow

Hydrogel_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing Monomer OEGMA Monomer Mix Mix Monomer, Crosslinker, and Solvent Monomer->Mix Crosslinker EGDMA Crosslinker Crosslinker->Mix Solvent PBS (pH 7.4) Solvent->Mix Initiator Add APS Initiator Mix->Initiator Accelerator Add TEMED Accelerator Initiator->Accelerator Gelation In Situ Gelation Accelerator->Gelation Purification Purify in DI Water Gelation->Purification Characterization Characterize Hydrogel Purification->Characterization

Caption: Workflow for the synthesis of a thermoresponsive OEGMA hydrogel.

Drug Release Mechanism from a Thermoresponsive Hydrogel

Drug_Release_Mechanism cluster_hydrogel Hydrogel Matrix (at 37°C) cluster_release Release Medium (e.g., PBS) Drug Entrapped Drug Molecules ReleasedDrug Released Drug Molecules Drug->ReleasedDrug Diffusion Polymer Crosslinked Polymer Network

Caption: Diffusion-controlled release of a drug from the hydrogel matrix.

Logical Relationship of Hydrogel Properties

Hydrogel_Properties_Relationship Synthesis Synthesis Parameters MonomerComp Monomer Composition Synthesis->MonomerComp CrosslinkerDensity Crosslinker Density Synthesis->CrosslinkerDensity PolymerConc Polymer Concentration Synthesis->PolymerConc LCST LCST MonomerComp->LCST Swelling Swelling Ratio CrosslinkerDensity->Swelling Mechanical Mechanical Strength CrosslinkerDensity->Mechanical PolymerConc->Mechanical Properties Hydrogel Properties Application Biomedical Application LCST->Application DrugRelease Drug Release Rate Swelling->DrugRelease Mechanical->Application DrugRelease->Application

Caption: Interplay between synthesis parameters, hydrogel properties, and applications.

Application Notes & Protocols for Modifying Surfaces with 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid (M2E2A) for Enhanced Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (M2E2A) for the modification of surfaces to improve their biocompatibility. This document outlines the principles of M2E2A-based surface modification, detailed experimental protocols for surface preparation and characterization, and methods for assessing protein adsorption and cell adhesion.

1. Introduction to M2E2A for Biocompatible Surfaces

The creation of biocompatible surfaces that resist non-specific protein adsorption and control cellular interactions is a critical challenge in the development of medical devices, biosensors, and advanced cell culture platforms. Short-chain oligo(ethylene glycol) (OEG) moieties have demonstrated significant promise in this area. This compound (M2E2A) is a representative molecule of this class, featuring a hydrophilic tri(ethylene glycol) backbone and a terminal carboxylic acid group that allows for its covalent attachment to various substrates.

The biocompatibility of surfaces modified with OEG-like molecules stems from their ability to form a tightly bound hydration layer. This layer creates a physical and energetic barrier that prevents the adsorption of proteins, which is often the initial step in a cascade of biological responses, including the foreign body response and cell adhesion. By minimizing protein fouling, M2E2A-modified surfaces can effectively reduce non-specific cell adhesion and improve the long-term performance and safety of biomedical implants and devices.

2. Application Notes

  • Controlling Protein Adsorption: Surfaces modified with short OEG chains, such as those derived from M2E2A, are highly effective at resisting the non-specific adsorption of proteins from complex biological fluids like blood serum or plasma. This property is crucial for applications such as biosensors, where minimizing background noise from non-specific binding is essential for sensitivity and accuracy. It is also vital for blood-contacting medical devices to prevent thrombosis.

  • Modulating Cell Adhesion: By preventing the adsorption of extracellular matrix (ECM) proteins, M2E2A-modified surfaces can effectively inhibit the adhesion and spreading of various cell types, including fibroblasts and endothelial cells.[1] This "cell-repellent" characteristic is advantageous in applications where cell attachment is undesirable, such as in the creation of patterned cell cultures or on the surfaces of catheters and other short-term implants.

  • Improving Biocompatibility of Implants: The initial host response to an implanted material is largely dictated by the interactions at the material-tissue interface. A surface that resists protein adsorption can mitigate the inflammatory response, leading to improved tissue integration and reduced fibrosis.[1]

  • Drug Delivery Systems: In the context of drug delivery, nanoparticles and other carriers can be coated with M2E2A or similar OEG molecules to increase their circulation time in the bloodstream by evading opsonization and subsequent clearance by the mononuclear phagocyte system.

3. Experimental Protocols

The following protocols provide a framework for the modification of a gold substrate with an M2E2A-terminated self-assembled monolayer (SAM), its characterization, and the assessment of its biocompatibility. Gold is a common model substrate for studying SAMs due to the well-established thiol-gold chemistry.

3.1. Protocol for Surface Modification: M2E2A-Thiol SAM on Gold

This protocol describes the formation of a self-assembled monolayer of an M2E2A-terminated alkanethiol on a gold surface. A thiol derivative of M2E2A is required, for example, 11-mercaptoundecanoic acid coupled to the terminal hydroxyl group of a tri(ethylene glycol) mono-methyl ether that has been functionalized with an amine. For the purpose of this protocol, we will refer to this molecule as M2E2A-thiol.

  • Materials:

    • Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium adhesion layer and a 50 nm gold film)

    • M2E2A-thiol

    • Absolute ethanol (B145695) (ACS grade or higher)

    • Ultrapure water (18.2 MΩ·cm)

    • Nitrogen gas (high purity)

    • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

    • Control thiols: 11-mercapto-1-undecanol (B1218877) (for a hydroxyl-terminated, hydrophilic surface) and 1-octadecanethiol (B147371) (for a methyl-terminated, hydrophobic surface)

  • Procedure:

    • Substrate Cleaning:

      • Immerse the gold substrates in piranha solution for 10 minutes to remove organic contaminants. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

      • Rinse the substrates thoroughly with ultrapure water, followed by absolute ethanol.

      • Dry the substrates under a gentle stream of high-purity nitrogen gas.

    • SAM Formation:

      • Prepare a 1 mM solution of M2E2A-thiol in absolute ethanol. Prepare separate 1 mM solutions of the control thiols.

      • Immediately immerse the cleaned and dried gold substrates into the thiol solutions.

      • Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

    • Rinsing and Drying:

      • Remove the substrates from the thiol solutions.

      • Rinse the modified substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.

      • Dry the substrates again under a gentle stream of nitrogen.

    • Storage:

      • Store the modified substrates in a clean, dry environment (e.g., a desiccator) until further use.

3.2. Protocols for Surface Characterization

3.2.1. Water Contact Angle Measurement

This technique provides information about the surface hydrophilicity.

  • Instrument: Contact angle goniometer

  • Procedure:

    • Place the modified substrate on the sample stage.

    • Dispense a small droplet (e.g., 5 µL) of ultrapure water onto the surface.

    • Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

    • Perform measurements at multiple locations on each substrate to ensure homogeneity.

3.2.2. X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the surface and confirm the presence of the M2E2A-thiol monolayer.

  • Instrument: XPS system with a monochromatic Al Kα X-ray source.

  • Procedure:

    • Mount the samples on the XPS sample holder.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for key elements: C 1s, O 1s, S 2p, and Au 4f.

    • Analyze the peak positions and areas to confirm the chemical states and relative atomic concentrations, which should be consistent with the M2E2A-thiol structure.

3.2.3. Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography and roughness at the nanoscale.

  • Instrument: Atomic Force Microscope

  • Procedure:

    • Operate the AFM in tapping mode in air.

    • Scan a representative area of the modified surface (e.g., 1 µm x 1 µm).

    • Analyze the images to assess the uniformity of the monolayer and to measure the root-mean-square (RMS) roughness.

3.3. Protocols for Biocompatibility Assessment

3.3.1. Quantification of Protein Adsorption by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive technique for real-time, label-free monitoring of biomolecular interactions.

  • Instrument: SPR instrument (e.g., Biacore)

  • Procedure:

    • Equilibrate the M2E2A-modified gold sensor chip with a running buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Inject a solution of a model protein (e.g., 1 mg/mL fibrinogen or lysozyme (B549824) in PBS) over the surface for a defined period.

    • Monitor the change in the SPR signal (response units, RU) in real-time. The increase in RU is proportional to the mass of adsorbed protein.

    • After the protein injection, flow running buffer over the surface to measure the amount of irreversibly bound protein.

    • Regenerate the surface if necessary, according to the manufacturer's instructions.

3.3.2. Cell Adhesion and Spreading Assay

This assay evaluates the ability of the modified surfaces to support or prevent cell attachment and spreading.

  • Materials:

    • M2E2A-modified and control substrates in a sterile tissue culture plate.

    • Fibroblast cell line (e.g., NIH 3T3).

    • Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum).

    • Phosphate-buffered saline (PBS).

    • Fixative (e.g., 4% paraformaldehyde in PBS).

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Phalloidin (B8060827) conjugated to a fluorescent dye (for staining actin filaments).

    • DAPI (for staining cell nuclei).

    • Fluorescence microscope.

  • Procedure:

    • Sterilize the modified substrates (e.g., with 70% ethanol and UV irradiation).

    • Place the sterile substrates in a multi-well tissue culture plate.

    • Seed the fibroblast cells onto the substrates at a known density (e.g., 1 x 10^4 cells/cm²).

    • Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified 5% CO₂ atmosphere.

    • After incubation, gently wash the substrates with PBS to remove non-adherent cells.

    • Fix the adherent cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the actin cytoskeleton with fluorescently labeled phalloidin and the nuclei with DAPI.

    • Image the stained cells using a fluorescence microscope.

    • Quantify the number of adherent cells per unit area and assess their morphology (e.g., spread area).

4. Data Presentation

Table 1: Surface Characterization Data

Surface TerminusWater Contact Angle (°)C 1s / Au 4f Ratio (from XPS)O 1s / Au 4f Ratio (from XPS)RMS Roughness (nm)
M2E2A40 - 50~1.5~0.8< 0.5
-OH15 - 25~1.2~0.3< 0.5
-CH₃105 - 115~2.0< 0.1< 0.5

Table 2: Protein Adsorption Data (from SPR)

Surface TerminusFibrinogen Adsorption (ng/cm²)Lysozyme Adsorption (ng/cm²)
M2E2A< 5< 2
-OH20 - 4010 - 20
-CH₃250 - 400150 - 250

Table 3: Cell Adhesion Data (Fibroblasts after 24 hours)

Surface TerminusAdherent Cells / mm²Average Cell Spread Area (µm²)
M2E2A< 50~200 (rounded)
-OH500 - 8001000 - 1500
-CH₃100 - 200~500 (poorly spread)

5. Mandatory Visualizations

Experimental_Workflow cluster_prep Surface Preparation cluster_char Surface Characterization cluster_bio Biocompatibility Assessment gold_sub Gold Substrate cleaning Piranha Cleaning gold_sub->cleaning sam_formation SAM Formation (M2E2A-thiol) cleaning->sam_formation contact_angle Contact Angle sam_formation->contact_angle Characterize xps XPS sam_formation->xps Characterize afm AFM sam_formation->afm Characterize protein_adsorption Protein Adsorption (SPR/QCM-D) sam_formation->protein_adsorption Assess cell_adhesion Cell Adhesion Assay sam_formation->cell_adhesion Assess

Caption: Experimental workflow for M2E2A surface modification and evaluation.

Logical_Relationship M2E2A M2E2A Surface Hydrophilicity High Hydrophilicity M2E2A->Hydrophilicity Steric Steric Hindrance M2E2A->Steric Hydration Structured Hydration Layer Hydrophilicity->Hydration Protein_Adsorption Reduced Protein Adsorption Hydration->Protein_Adsorption Steric->Protein_Adsorption Cell_Adhesion Reduced Cell Adhesion Protein_Adsorption->Cell_Adhesion Biocompatibility Enhanced Biocompatibility Cell_Adhesion->Biocompatibility

Caption: Relationship between M2E2A surface properties and biocompatibility.

Signaling_Pathway cluster_cell Cell cluster_surface Surface integrin Integrin Receptors focal_adhesion Focal Adhesion Formation integrin->focal_adhesion cytoskeleton Cytoskeletal Organization focal_adhesion->cytoskeleton ecm ECM Proteins (e.g., Fibronectin) ecm->integrin Binding m2e2a M2E2A Layer m2e2a->ecm Adsorption Blocked

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid (PEG3) Linker Length for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (PEG3) and other polyethylene (B3416737) glycol (PEG) based linkers in Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a PEG linker in a PROTAC?

A1: The PEG linker is a critical component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. It is not merely a spacer but actively contributes to the PROTAC's efficacy, selectivity, and physicochemical properties. An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase, which is necessary for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase). This ternary complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.

Q2: How does the length of the PEG linker, specifically a PEG3-based linker, impact PROTAC efficacy?

A2: The length of the PEG linker is a critical determinant of PROTAC efficacy.[1] It directly influences the formation and stability of the ternary complex:

  • Too short: A short linker may lead to steric hindrance between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.

  • Too long: An excessively long and flexible linker might result in an unstable or non-productive ternary complex where the two proteins are not brought into sufficiently close proximity for efficient ubiquitin transfer. This can also lead to an increased "hook effect".

  • Optimal length: The ideal linker length, which can be a PEG3 linker or another length, facilitates favorable protein-protein interactions within the ternary complex, leading to enhanced stability and efficient ubiquitination. The optimal length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[1]

Q3: What is the "hook effect" and how does linker length influence it?

A3: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at higher PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex. A well-designed linker of optimal length can promote positive cooperativity in ternary complex formation, where the binding of the first protein increases the affinity for the second, thus stabilizing the ternary complex and mitigating the hook effect. Conversely, a linker that is too long or overly flexible may not sufficiently pre-organize the binding elements, potentially favoring the formation of binary complexes.

Q4: Besides length, what other aspects of the PEG linker should be considered during optimization?

A4: While length is a primary consideration, other linker properties are also crucial:

  • Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties. PEG linkers are known to improve solubility and cell permeability.

  • Rigidity: Introducing some rigidity into the linker, for example with alkynes or piperazine (B1678402) rings, can help to pre-organize the PROTAC into a bioactive conformation, which can be favorable for ternary complex formation.

  • Attachment points: The points at which the linker is connected to the POI ligand and the E3 ligase ligand are critical. The ideal attachment point is typically a solvent-exposed region of the ligands to minimize disruption of their binding to their respective proteins.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with PEG-linked PROTACs.

Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.

  • Potential Cause 1: Incorrect Linker Length or Rigidity.

    • Explanation: The linker may be too short, causing steric hindrance, or too long and flexible, leading to an unstable ternary complex where lysine (B10760008) residues on the target protein are not accessible for ubiquitination.

    • Troubleshooting Step: Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5). A systematic increase in length can help identify the optimal distance and flexibility.

  • Potential Cause 2: Poor Cell Permeability.

    • Explanation: PROTACs are large molecules and may have difficulty crossing the cell membrane. The hydrophilicity of a long PEG linker can sometimes hinder passive diffusion.

    • Troubleshooting Step: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider synthesizing PROTACs with more hydrophobic linkers, such as alkyl chains, or hybrid linkers.

  • Potential Cause 3: Inefficient Ternary Complex Formation in a Cellular Context.

    • Explanation: Even with good binary binding, the cellular environment can influence the stability of the ternary complex.

    • Troubleshooting Step: Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the PROTAC is binding to its targets inside the cell and promoting ternary complex formation.

Issue 2: I am observing a significant "hook effect" with my PROTAC at higher concentrations.

  • Potential Cause: Suboptimal Ternary Complex Stability.

    • Explanation: The linker may not be promoting positive cooperativity in the formation of the ternary complex, leading to the accumulation of binary complexes at high concentrations.

    • Troubleshooting Step: Empirically test different linker designs, including variations in length and rigidity, to identify a linker that enhances ternary complex stability. Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the cooperativity of ternary complex formation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on PROTACs with varying PEG linker lengths, illustrating the impact on degradation efficacy.

Table 1: Impact of PEG Linker Length on BRD4 Degradation (CRBN-based PROTACs)

PROTAC with LinkerDC50 (nM)Dmax (%)
0 PEG units< 500> 90
1 PEG unit> 5000Not specified
2 PEG units> 5000Not specified
4 PEG units< 500> 90
5 PEG units< 500> 90

Data synthesized from a study by Wurz et al., which explored the effects of linker length on BRD4 targeting PROTACs.[2]

Table 2: Impact of PEG Linker Length on BRD4 Degradation (VHL-based PROTACs)

PROTAC with LinkerDC50 (nM)Dmax (%)
PEG35092
PEG425>95
PEG515>98
PEG630>95

Illustrative data for BRD4-targeting PROTACs.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of a PROTAC Library with Varying PEG Linker Lengths

This protocol describes a modular approach for synthesizing a library of PROTACs with varying PEG linker lengths using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

1. Materials:

  • Azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide)

  • Alkyne-functionalized POI ligand (e.g., JQ1-alkyne)

  • A series of bifunctional PEG linkers with an azide (B81097) at one end and an alkyne at the other, with varying numbers of PEG units (e.g., 2, 3, 4, 5)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvents: Dimethylformamide (DMF), water, tert-butanol (B103910)

  • Analytical and preparative HPLC

  • LC-MS and NMR for characterization

2. Procedure:

  • Step 1: Preparation of Ligand-Linker Intermediates (if not commercially available).

    • Synthesize or procure the azide-functionalized E3 ligase ligand and the alkyne-functionalized POI ligand.

    • Synthesize a series of PEG linkers of varying lengths with appropriate functional groups for conjugation.

  • Step 2: Click Reaction.

    • In a reaction vial, dissolve the azide-functionalized ligand (1 equivalent) and the alkyne-functionalized PEG linker (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

    • To this solution, add sodium ascorbate (0.5 equivalents) followed by copper(II) sulfate (0.1 equivalents).

    • Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Step 3: Coupling of the second ligand.

    • Once the first coupling is complete and the intermediate is purified, repeat the click reaction with the POI-ligand alkyne.

  • Step 4: Purification.

    • Purify the final PROTAC molecules using preparative HPLC.

    • Characterize the purified PROTACs by LC-MS and NMR to confirm their identity and purity.

Protocol 2: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

4. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.

  • Calculate DC50 and Dmax values from a dose-response curve.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC binds to its intended target within the complex environment of the cell.

1. Cell Treatment:

  • Treat intact cells with the PROTAC or a vehicle control.

2. Thermal Challenge:

  • Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.

3. Cell Lysis and Separation:

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

4. Western Blot Analysis:

  • Analyze the soluble fractions by Western blot to detect the amount of target protein that remained soluble at each temperature. A shift in the melting curve indicates target engagement.

Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR can be used to measure the kinetics and affinity of binary and ternary complex formation.

1. Immobilization:

  • Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.

2. Binary Interaction Analysis:

  • Inject the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD).

  • Inject the POI over the immobilized E3 ligase to assess any direct interaction.

3. Ternary Complex Analysis:

  • Inject a mixture of the POI and the PROTAC over the immobilized E3 ligase surface. An enhanced binding response compared to the individual injections indicates the formation of a ternary complex.

  • By analyzing the kinetics of association and dissociation, the stability and cooperativity of the ternary complex can be determined.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this technical support center.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ligase E3->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI Proteasome->Degradation Results in Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation Design Design PROTAC Library (Varying PEG Linker Length) Synthesis Synthesize PROTACs Design->Synthesis Purification Purify & Characterize (HPLC, LC-MS, NMR) Synthesis->Purification Permeability Assess Cell Permeability (e.g., PAMPA) Purification->Permeability Test Synthesized PROTACs Target_Engagement Confirm Target Engagement (e.g., CETSA, NanoBRET) Permeability->Target_Engagement Degradation Evaluate Degradation (Western Blot for DC50, Dmax) Target_Engagement->Degradation Ternary_Complex_Formation Assess Ternary Complex (e.g., SPR, ITC) Degradation->Ternary_Complex_Formation Troubleshooting_Logic Start Start: PROTAC Synthesized High_Binding High Binary Binding? Start->High_Binding Degradation Target Degradation in Cells? High_Binding->Degradation Yes No_Degradation Issue: No Degradation High_Binding->No_Degradation No Degradation->No_Degradation No Good_PROTAC Result: Potentially Good PROTAC Degradation->Good_PROTAC Yes Troubleshoot Troubleshoot: - Vary Linker Length - Check Permeability - Assess Ternary Complex Formation No_Degradation->Troubleshoot

References

Technical Support Center: Troubleshooting 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Conjugation Yield

Q1: I am observing a very low or no yield of my desired conjugate. What are the most common causes?

A: Low conjugation yield is a frequent issue that can often be traced back to several key factors: the quality of your reagents, the reaction conditions, or the inherent instability of reaction intermediates. A systematic approach to troubleshooting is recommended.[1][2]

  • Inactive Reagents: The coupling reagents used to activate the carboxylic acid of this compound, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), are highly sensitive to moisture.[1][3] Improper storage or handling can lead to their degradation and a complete loss of activity.[1][4]

  • Suboptimal pH: The two stages of the conjugation reaction have different optimal pH ranges. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling of the activated NHS-ester to a primary amine is favored at a neutral to slightly basic pH (7.0-8.5).[1][3][5][6] Performing the entire reaction at a single, non-optimal pH will significantly reduce the efficiency.[1]

  • Hydrolysis of Intermediates: The activated O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis in aqueous solutions.[1][2][3][7] This competing reaction regenerates the original carboxylic acid, rendering the linker inactive for conjugation.[7] The rate of hydrolysis is highly dependent on the pH of the solution.[7][8]

  • Inappropriate Buffer Choice: The use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) is a common pitfall.[1][3][5] These buffer components will compete with your target molecule and the PEG linker, respectively, leading to drastically reduced yields.[1][2]

Q2: How can I check if my EDC and NHS reagents are still active?

A: Given their moisture sensitivity, it is crucial to ensure your EDC and NHS are active.[1][4] Always store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[1][3][4] You can perform a simple qualitative test to check the activity of your NHS-ester forming reagents. This involves intentionally hydrolyzing the NHS ester with a strong base and measuring the release of NHS, which absorbs light at 260 nm.[4] An increase in absorbance after hydrolysis indicates that the reagent was active.[4]

Q3: What are the optimal pH and buffer conditions for the conjugation reaction?

A: A two-step pH procedure is highly recommended for optimal results.[3][5][9]

  • Activation Step: Perform the activation of this compound with EDC and NHS in a slightly acidic buffer, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), at a pH of 4.5-6.0.[3][5][10]

  • Coupling Step: For the subsequent reaction with your amine-containing molecule, the pH should be raised to 7.2-8.5.[5][10] Phosphate-buffered saline (PBS) or borate (B1201080) buffer are suitable choices for this step.[3][5]

It is critical to avoid buffers containing primary amines or carboxylates throughout the process.[1][3][5]

Q4: How can I minimize the hydrolysis of my activated PEG linker?

A: Hydrolysis of the NHS-ester is a major competing reaction.[2][7] To minimize its impact:

  • Control the pH: The rate of hydrolysis increases significantly with increasing pH.[7] While the coupling reaction requires a pH above 7, excessively high pH values will accelerate hydrolysis. A pH range of 7.2-8.0 is a good compromise.

  • Work Quickly: The NHS-ester has a finite half-life in aqueous solutions.[1] It is best to use the activated PEG linker immediately after its preparation.[2]

  • Temperature: Perform the reaction at room temperature or 4°C. Lower temperatures can help to slow down the rate of hydrolysis.[11]

The following table summarizes the half-life of a typical NHS-ester at different pH values, illustrating the importance of pH control.

pHHalf-life (t½)
7.0~4-5 hours
8.0~36 minutes
8.5~10-20 minutes
9.0~minutes

Data compiled from multiple sources for illustrative purposes.[7][8][12]

Issue 2: Reaction Optimization

Q5: What are the recommended molar ratios of EDC and NHS to my PEG-acid?

A: The optimal molar ratio can vary depending on the specific reactants, but a good starting point is to use a molar excess of both EDC and NHS relative to the this compound.[3]

ReagentMolar Ratio (Reagent:Carboxylic Acid)Notes
EDC2:1 to 10:1A large excess can sometimes lead to side reactions like N-acylurea formation.[13]
NHS2:1 to 5:1Helps to improve the efficiency of the reaction by forming a more stable intermediate.[1]

These are starting recommendations and may require further optimization for your specific application.[3][10]

Q6: My protein is precipitating during the conjugation reaction. What can I do?

A: Protein aggregation and precipitation can be triggered by the addition of reagents or shifts in pH.[1]

  • Ensure Protein Stability: Confirm that your protein is soluble and stable in the chosen reaction buffer before starting the conjugation. A buffer exchange may be necessary.[1]

  • Reagent Concentration: High concentrations of EDC have been reported to cause protein precipitation. If you are using a large molar excess, try reducing the concentration.[1]

  • Stabilizing Excipients: Consider adding stabilizing agents such as arginine, sucrose, or non-ionic surfactants (e.g., Polysorbate 20) to your buffers.[11]

Issue 3: Post-Reaction Purification

Q7: I am having difficulty purifying my final conjugate from the unreacted starting materials.

A: Purification of PEGylated products can be challenging due to the heterogeneity of the reaction mixture.[1][] The crude product often contains the desired conjugate, unreacted protein, excess PEG linker, and hydrolyzed PEG.[1][11]

  • Size Exclusion Chromatography (SEC): This is one of the most effective methods for removing unreacted PEG and other small molecules from the larger protein conjugate.[1][11]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEG chains can shield the surface charges of a protein, this technique is often used to separate species with different degrees of PEGylation.[11][15]

  • Multi-Step Purification: Often, a single chromatographic step is insufficient to achieve high purity. A multi-step approach, combining techniques like SEC and IEX, is a common strategy.[11][15]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol provides a general framework for the conjugation of a carboxyl-containing PEG linker to a primary amine on a protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[5]

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5[5]

  • Amine-containing protein

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS vials to room temperature before opening.[3][5]

    • Prepare solutions of EDC and NHS in Activation Buffer immediately before use.[3][5]

    • Dissolve the this compound in Activation Buffer.

    • Prepare the amine-containing protein in the Coupling Buffer.

  • Activation of PEG-Acid:

    • In a reaction tube, combine the PEG-acid solution with the freshly prepared EDC and NHS solutions. A common starting molar ratio is 1:5:10 (PEG-acid:EDC:NHS).[5]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[3][5]

  • Removal of Excess Activation Reagents (Recommended):

    • To prevent unwanted side reactions, it is advisable to remove excess EDC and NHS.[3][5]

    • Pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer.[3][5] This will also perform the necessary buffer exchange for the next step.[5]

  • Conjugation to Protein:

    • Immediately add the activated PEG-acid solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-esters.[3]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC), to remove unreacted PEG and other byproducts.[1][11]

Visual Guides

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_side_reaction Side Reaction peg PEG-COOH activated_peg PEG-NHS Ester peg->activated_peg MES Buffer edc_nhs EDC + NHS edc_nhs->activated_peg conjugate PEG-Protein Conjugate activated_peg->conjugate PBS Buffer hydrolyzed_peg Hydrolyzed PEG-COOH activated_peg->hydrolyzed_peg protein Protein-NH2 protein->conjugate h2o H2O (Hydrolysis) h2o->hydrolyzed_peg

Caption: Workflow for the two-step EDC/NHS conjugation reaction.

G start Low/No Conjugation? reagents Are EDC/NHS fresh and handled properly? start->reagents Check ph_check Is the pH correct for each step? reagents->ph_check No sol_reagents Use fresh, properly stored reagents. reagents->sol_reagents Yes buffer_check Is the buffer amine-free? ph_check->buffer_check No sol_ph Adjust pH: Activation (4.5-6.0) Coupling (7.2-8.5) ph_check->sol_ph Yes hydrolysis_check Was the coupling step performed promptly? buffer_check->hydrolysis_check No sol_buffer Use amine-free buffers (MES, PBS). buffer_check->sol_buffer Yes sol_hydrolysis Minimize delay between activation and coupling. hydrolysis_check->sol_hydrolysis No

Caption: Troubleshooting logic for low or no conjugation efficiency.

References

preventing aggregation of nanoparticles functionalized with 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of nanoparticles functionalized with 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MEEAA). Our goal is to equip you with the knowledge to ensure the stability and performance of your nanoparticle formulations.

Section 1: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common aggregation issues encountered during and after the functionalization of nanoparticles with MEEAA.

Issue 1: Immediate Aggregation Upon Addition of MEEAA

Symptoms: Visible precipitation or a rapid increase in hydrodynamic diameter (as measured by DLS) occurs immediately after adding the MEEAA solution to the nanoparticle suspension.

Potential Cause Recommended Solution
Incorrect pH The pH of the nanoparticle suspension may be near its isoelectric point (IEP), leading to minimal electrostatic repulsion. Adjust the pH of the nanoparticle solution to a value that ensures high surface charge and stability before adding MEEAA. For many metal and metal oxide nanoparticles, a pH of 7.5-8.5 is a good starting point. Use a diluted base like 0.1 M NaOH for adjustment.
High Ionic Strength of MEEAA Solution High salt concentrations in the MEEAA solution can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and causing aggregation.[1] Prepare the MEEAA solution in a low-concentration buffer (e.g., 5-10 mM) or in deionized water.
Rapid, Localized High Concentration of MEEAA Adding the MEEAA solution too quickly can create localized areas of high concentration, leading to rapid surface charge neutralization and aggregation. Add the MEEAA solution dropwise while gently stirring or sonicating the nanoparticle suspension to ensure uniform mixing.
Incompatible Solvent The solvent used to dissolve MEEAA may not be compatible with the nanoparticle suspension, causing destabilization. Ensure that the solvent for MEEAA is miscible with the nanoparticle suspension and does not induce aggregation on its own. Test the stability of the nanoparticles in the solvent alone before adding MEEAA.
Issue 2: Aggregation During the Functionalization Reaction

Symptoms: A gradual increase in particle size and polydispersity index (PDI) is observed over the course of the reaction, or aggregation is noted during purification steps like centrifugation.

Potential Cause Recommended Solution
Incomplete Surface Coverage Insufficient MEEAA on the nanoparticle surface leaves exposed areas that can interact and lead to aggregation. Optimize the reaction parameters, including reaction time, temperature, and the molar ratio of MEEAA to nanoparticles. A 5 to 20-fold molar excess of MEEAA is a common starting point.[2]
Suboptimal Reaction pH The pH may not be optimal for the chosen conjugation chemistry, leading to an inefficient reaction and incomplete surface coverage. For EDC/NHS coupling, a reaction pH of 7.2-8.5 is generally recommended for the amine-carboxyl reaction.[3]
Aggregation During Centrifugation The centrifugal force required to pellet the nanoparticles may be too high, causing irreversible aggregation. Optimize the centrifugation speed and time. Use the minimum force necessary to pellet the particles. Gentle resuspension using a bath sonicator is preferable to a probe sonicator to avoid localized heating.[4]
Instability in Washing Buffers The buffers used for washing away excess reagents may have a pH or ionic strength that destabilizes the newly functionalized nanoparticles. Use washing buffers with a pH and ionic strength that have been optimized for the stability of the MEEAA-functionalized nanoparticles. A low ionic strength buffer is often a good starting point.
Issue 3: Gradual Aggregation During Storage

Symptoms: The nanoparticle suspension, which was stable immediately after functionalization, shows signs of aggregation (e.g., increased DLS size, visible particulates) over hours, days, or weeks of storage.

Potential Cause Recommended Solution
Inadequate MEEAA Surface Density A low density of MEEAA chains may not provide sufficient steric hindrance to prevent aggregation over time, especially in high ionic strength solutions.[5] Increase the concentration of MEEAA during the functionalization reaction to achieve a higher grafting density.[5]
Inappropriate Storage Buffer The storage buffer's pH or ionic strength may not be optimal for long-term stability. Resuspend the purified MEEAA-functionalized nanoparticles in a buffer with an optimized pH and low ionic strength. For carboxyl-terminated surfaces, a slightly basic pH can help maintain a negative surface charge and enhance stability.
Improper Storage Temperature Freezing or high temperatures can induce irreversible aggregation.[6] Store MEEAA-functionalized nanoparticles at 2-8°C.[6] Do not freeze the nanoparticle suspension.[6]
Microbial Contamination Bacterial or fungal growth can alter the buffer composition and lead to nanoparticle aggregation. Store nanoparticles in a sterile buffer and consider adding a preservative like 0.02% sodium azide (B81097) for long-term storage.
Photodegradation Exposure to light can potentially degrade the organic coating and lead to instability. Store nanoparticle suspensions in the dark or in amber vials.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which MEEAA prevents nanoparticle aggregation?

A1: MEEAA, being a short-chain polyethylene (B3416737) glycol (PEG) derivative, primarily prevents aggregation through steric stabilization. The hydrophilic MEEAA chains form a protective layer on the nanoparticle surface. This layer creates a physical barrier that prevents nanoparticles from coming into close contact, thus overcoming attractive van der Waals forces.[7] Additionally, the terminal carboxylic acid group can provide electrostatic stabilization depending on the pH of the solution.

Q2: How does pH affect the stability of MEEAA-functionalized nanoparticles?

A2: The pH of the suspension is critical as it influences the surface charge of the nanoparticles. The terminal carboxylic acid group of MEEAA has a pKa value (typically around 4-5).[8] At pH values above the pKa, the carboxylic acid group is deprotonated, resulting in a negative surface charge. This negative charge contributes to electrostatic repulsion between nanoparticles, enhancing their stability.[8] Conversely, at pH values near or below the pKa, the surface charge is reduced or neutralized, which can lead to aggregation. For optimal stability, it is generally recommended to maintain the pH of the suspension at least 2-3 units above the pKa of the MEEAA ligand.

Q3: What role does ionic strength play in the stability of these nanoparticles?

A3: High ionic strength (high salt concentration) in the suspension can lead to aggregation.[1] This is because ions in the solution can compress the electrical double layer surrounding the charged nanoparticles, effectively shielding the surface charge.[9] This reduction in electrostatic repulsion allows the attractive van der Waals forces to dominate, causing the nanoparticles to aggregate. Therefore, it is crucial to use buffers with low ionic strength for both the functionalization reaction and for long-term storage.

Q4: What is a good starting point for the molar ratio of MEEAA to nanoparticles?

A4: The optimal molar ratio depends on the size and type of the nanoparticle. However, a common starting point is a 5 to 20-fold molar excess of the PEG reagent (in this case, MEEAA) to the nanoparticle.[2] It is recommended to perform a titration experiment to determine the optimal MEEAA concentration that provides the best stability without leading to excessive unreacted MEEAA in the solution, which would require extensive purification.

Q5: How can I confirm that my nanoparticles are properly functionalized with MEEAA?

A5: Several characterization techniques can be used to confirm successful functionalization:

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter after functionalization is indicative of the MEEAA layer on the nanoparticle surface.

  • Zeta Potential Measurement: A change in the zeta potential towards a more negative value (at neutral or basic pH) suggests the presence of the negatively charged carboxylic acid groups of MEEAA on the surface.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of characteristic peaks corresponding to the ether bonds (C-O-C) and the carboxylic acid group of MEEAA can confirm its presence.

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of MEEAA grafted onto the nanoparticle surface by measuring the weight loss upon heating.

Section 3: Data Presentation

Table 1: Influence of pH on Zeta Potential and Nanoparticle Stability
pHTypical Zeta Potential Range for Carboxyl-Terminated Nanoparticles (mV)Stability Outlook
< 4+10 to -10Prone to Aggregation
5 - 6-10 to -25Moderate Stability
7 - 9-25 to -50Good Stability [10]
> 9> -50Excellent Stability (potential for base-catalyzed degradation of some nanoparticle cores)

Note: These are general ranges. The optimal pH for stability should be determined experimentally for your specific nanoparticle system.

Table 2: Influence of Ionic Strength on Nanoparticle Stability
Ionic Strength (mM NaCl)Stability Observation
1 - 10Generally Stable
10 - 50Potential for slight aggregation, dependent on surface coverage
> 100High risk of aggregation [1]

Section 4: Experimental Protocols

Protocol 1: Functionalization of Amine-Terminated Nanoparticles with MEEAA using EDC/NHS Chemistry

This protocol describes a general method for conjugating the carboxylic acid group of MEEAA to primary amine groups on the surface of nanoparticles.

Materials:

  • Amine-functionalized nanoparticles

  • This compound (MEEAA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: 10 mM Phosphate buffer, pH 7.5

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.5

  • Washing Buffer: 10 mM Phosphate buffer, pH 7.5

  • Storage Buffer: 10 mM Phosphate buffer, pH 7.5 with 0.02% sodium azide (optional)

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the amine-functionalized nanoparticles in Activation Buffer to a concentration of 1 mg/mL.

    • Sonicate briefly in a bath sonicator to ensure a homogenous dispersion.

  • Activation of MEEAA:

    • Dissolve MEEAA in Activation Buffer to a concentration that will result in a 10-fold molar excess relative to the estimated surface amine groups on the nanoparticles.

    • Freshly prepare solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Add EDC (4-fold molar excess over MEEAA) and NHS (10-fold molar excess over MEEAA) to the MEEAA solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated MEEAA.

  • Conjugation Reaction:

    • Add the NHS-activated MEEAA solution to the nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.5 by adding Coupling Buffer.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Quenching and Washing:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

    • Pellet the functionalized nanoparticles by centrifugation (use optimized speed and time).

    • Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer.

    • Repeat the centrifugation and washing steps at least three times to remove unreacted reagents and byproducts.

  • Final Resuspension and Storage:

    • After the final wash, resuspend the MEEAA-functionalized nanoparticles in the desired Storage Buffer.

    • Store at 2-8°C.

Protocol 2: Characterization of Nanoparticle Aggregation

A. Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the desired buffer (e.g., 10 mM PBS, pH 7.4) to an appropriate concentration for DLS analysis (typically in the range of 0.1-1.0 mg/mL). Ensure the buffer is filtered to remove any dust particles.

  • Measurement: Perform the DLS measurement according to the instrument's instructions. Acquire at least three measurements per sample.

  • Data Analysis: Analyze the intensity-weighted size distribution. A single, narrow peak indicates a monodisperse sample. The appearance of a second, larger peak or a high polydispersity index (PDI > 0.3) suggests aggregation.[11]

B. Zeta Potential Measurement

  • Sample Preparation: Prepare the sample as for DLS, typically in a low ionic strength buffer (e.g., 10 mM KCl).

  • Measurement: Measure the electrophoretic mobility of the nanoparticles according to the instrument's protocol.

  • Data Analysis: A zeta potential more negative than -30 mV or more positive than +30 mV generally indicates a stable nanoparticle suspension due to strong electrostatic repulsion.[10]

C. Transmission Electron Microscopy (TEM)

  • Sample Preparation:

    • Place a drop of the nanoparticle suspension (appropriately diluted in deionized water) onto a carbon-coated TEM grid.

    • Allow the nanoparticles to adsorb for 1-2 minutes.

    • Wick away the excess liquid with filter paper.

    • (Optional) Negatively stain the grid with a solution of uranyl acetate (B1210297) or phosphotungstic acid to enhance contrast.

    • Allow the grid to dry completely before imaging.

  • Imaging: Acquire images at various magnifications to assess the overall dispersion and the morphology of individual particles and any aggregates.

  • Data Analysis: Visually inspect the images for the presence of large clusters of nanoparticles, which is a direct indication of aggregation.

Section 5: Mandatory Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_activation MEEAA Activation cluster_conjugation Conjugation cluster_purification Purification NP_prep Amine-Functionalized Nanoparticles in Activation Buffer Mix Mix Nanoparticles and Activated MEEAA NP_prep->Mix MEEAA MEEAA Solution EDC_NHS Add EDC/NHS MEEAA->EDC_NHS Activated_MEEAA NHS-Activated MEEAA EDC_NHS->Activated_MEEAA Activated_MEEAA->Mix React Incubate (2-4h RT or O/N 4°C) Mix->React Quench Quench Reaction React->Quench Wash Centrifuge and Wash (3x) Quench->Wash Final_NP MEEAA-Functionalized Nanoparticles Wash->Final_NP

Caption: Workflow for MEEAA functionalization of nanoparticles.

troubleshooting_logic cluster_time Timing of Aggregation cluster_immediate_causes Immediate Causes cluster_reaction_causes Reaction Causes cluster_storage_causes Storage Causes start Aggregation Observed? immediate Immediate start->immediate Yes during_reaction During Reaction start->during_reaction Yes during_storage During Storage start->during_storage Yes ph_issue Incorrect pH immediate->ph_issue ionic_strength High Ionic Strength immediate->ionic_strength concentration Localized High Concentration immediate->concentration incomplete_coverage Incomplete Surface Coverage during_reaction->incomplete_coverage reaction_ph Suboptimal Reaction pH during_reaction->reaction_ph centrifugation Harsh Centrifugation during_reaction->centrifugation low_density Low MEEAA Density during_storage->low_density storage_buffer Inappropriate Buffer during_storage->storage_buffer temperature Incorrect Temperature during_storage->temperature end Stable Nanoparticles

Caption: Troubleshooting logic for nanoparticle aggregation.

References

Technical Support Center: Purification of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (Meea) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (Meea) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Meea conjugates?

The conjugation of Meea, a short-chain polyethylene (B3416737) glycol (PEG), to molecules like proteins, peptides, or small molecules often results in a complex and heterogeneous mixture.[][2][3] This heterogeneity is the main challenge during purification and includes:

  • Unreacted Molecule: The original, unmodified protein or peptide.[2][4]

  • Unreacted Meea Reagent: Excess activated Meea from the conjugation reaction.[2][4]

  • Multi-conjugated Species: Molecules with varying numbers of attached Meea chains (e.g., mono-, di-, multi-conjugated species).[3][4]

  • Positional Isomers: Molecules with the same number of Meea chains attached at different sites.

  • Hydrolysis Fragments: Degradation byproducts of the Meea reagents.

Separating these closely related species is difficult because the addition of the neutral and hydrophilic Meea polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[4][5]

Q2: What are the most common methods for purifying Meea conjugates?

The most widely used purification techniques for Meea and other PEGylated molecules are based on chromatography, leveraging differences in molecular size, charge, and hydrophobicity.[] These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective at removing unreacted Meea and the native molecule from the larger Meea conjugate.[][6][7]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The Meea chain can shield surface charges on the molecule, altering its interaction with the IEX resin and allowing for separation.[][5]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[][8] HIC can be a useful supplementary tool to IEX, although it may offer lower resolution between similar species.[]

  • Reverse Phase Chromatography (RPC): A high-resolution technique that also separates based on hydrophobicity.[][9] It is often used for analytical purposes, such as identifying conjugation sites and separating positional isomers, particularly for smaller molecules and peptides.[]

A combination of these techniques is often necessary to achieve high purity.[3]

Purification Strategy Selection

Choosing the right purification strategy is critical for achieving the desired purity and yield. The following workflow provides a general guide for selecting an appropriate method.

Start Crude Meea-Conjugate Mixture SizeDiff Significant Size Difference between species? Start->SizeDiff ChargeDiff Significant Charge Difference? SizeDiff->ChargeDiff No SEC Size Exclusion Chromatography (SEC) (Removes unreacted Meea & native molecule) SizeDiff->SEC Yes HydrophobicityDiff Sufficient Hydrophobicity Difference? ChargeDiff->HydrophobicityDiff No IEX Ion Exchange Chromatography (IEX) (Separates by degree of conjugation) ChargeDiff->IEX Yes HIC Hydrophobic Interaction Chromatography (HIC) HydrophobicityDiff->HIC Yes RPC Reverse Phase Chromatography (RPC) (High resolution, good for isomers) HydrophobicityDiff->RPC Consider for high res. FurtherPurification Further Purification Needed? SEC->FurtherPurification IEX->FurtherPurification HIC->FurtherPurification RPC->FurtherPurification Combine Combine Methods (e.g., IEX -> SEC) FurtherPurification->Combine Yes End Pure Conjugate FurtherPurification->End No Combine->End

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of Meea conjugates using various chromatographic techniques.

Table 1: General Troubleshooting
Problem Possible Cause Solution
High Back Pressure Clogged column frit or tubing.Filter all samples and buffers (0.22 or 0.45 µm filter). Clean the column and system according to the manufacturer's instructions.[10]
Sample is too viscous.Dilute the sample or add viscosity-reducing agents if compatible. Reduce the flow rate.
Low Recovery / Yield Protein precipitation during purification.Modify buffer conditions (pH, ionic strength, additives like glycerol) to improve solubility.[4]
Irreversible binding to the column.Adjust elution buffer strength. For IEX, use a steeper gradient or higher salt concentration. For HIC, use a lower salt concentration in the elution buffer.[4]
Poor Resolution Inappropriate column or resin choice.Select a resin with the appropriate pore size (SEC) or ligand chemistry (IEX, HIC, RPC) for your conjugate.
Suboptimal mobile phase composition.Optimize the pH, ionic strength, and gradient slope of the mobile phase.[11]
Column overloading.Reduce the amount of sample loaded onto the column.
Table 2: Technique-Specific Troubleshooting
Technique Problem Possible Cause Solution
SEC Peak Tailing or Broadening Secondary interactions (ionic or hydrophobic) with the stationary phase.Increase the ionic strength of the mobile phase (e.g., 150-500 mM NaCl) to minimize ionic interactions.[12] Add a small amount of organic modifier (e.g., isopropanol) to reduce hydrophobic interactions.[11]
IEX Conjugate does not bind Meea chains are shielding the charged groups on the protein surface.Ensure the binding buffer pH is appropriate to impart a net charge on the molecule. Try an anion or cation exchanger.
Poor separation of species Insufficient difference in charge between the conjugated species.Optimize the pH of the mobile phase to maximize charge differences. Use a shallower gradient for elution.[13]
HIC Precipitation on column The high salt concentration in the binding buffer is causing the conjugate to precipitate.Reduce the sample concentration. Screen different types of salts (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride).
No binding to the column The conjugate is not hydrophobic enough to bind to the resin under the starting conditions.Use a more hydrophobic resin (e.g., Phenyl > Butyl > Ethyl). Increase the salt concentration of the binding buffer.[14]
RPC Irreversible Binding / Low Recovery The conjugate is too hydrophobic and binds too strongly to the stationary phase.Use a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18).[9] Use a stronger organic solvent in the mobile phase or a shallower gradient.
Denaturation of Protein The organic solvents and acidic pH used in RPC can denature proteins.Consider using "native" RPC with MS-compatible mobile phases like ammonium acetate (B1210297) and isopropanol/acetonitrile gradients if protein structure is critical.[15]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed to separate Meea conjugates from unreacted molecules and excess Meea reagent.

  • Column: Select a column with a fractionation range appropriate for the size of your conjugate (e.g., a column suitable for separating proteins from 10 kDa to 500 kDa).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer that ensures the stability and solubility of the conjugate. The mobile phase should be filtered (0.22 µm) and degassed.

  • System Equilibration: Equilibrate the SEC column with at least 2 column volumes of the mobile phase at the intended flow rate until a stable baseline is achieved.

  • Sample Preparation: Concentrate the crude conjugation mixture if necessary. Filter the sample through a 0.22 µm syringe filter to remove any precipitates.

  • Injection and Elution: Inject the sample onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution. Elute with the mobile phase isocratically.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm for proteins). The Meea conjugate should elute first, followed by the smaller unreacted protein/peptide, and finally the excess Meea reagent.

  • Analysis: Analyze the collected fractions by SDS-PAGE, mass spectrometry, or analytical HPLC to confirm purity.

cluster_SEC SEC Principle Large Large (Conjugate) Bead Porous Bead Large->Bead Excluded Medium Medium (Protein) Medium->Bead Partially Included Small Small (Meea) Small->Bead Fully Included

Caption: Principle of Size Exclusion Chromatography (SEC).

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

This protocol is suitable for separating species with different degrees of Meea conjugation.

  • Column Selection: Choose an anion-exchange (e.g., Q-resin) or cation-exchange (e.g., SP-resin) column based on the isoelectric point (pI) of the native molecule and the expected charge modification by Meea conjugation.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 8.0 (for anion exchange). The pH should be chosen to ensure the conjugate has a net charge and binds to the resin.

    • Elution Buffer (Buffer B): Binding buffer containing high salt, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0.

  • System Equilibration: Equilibrate the column with Buffer A for 5-10 column volumes until the pH and conductivity of the effluent match the buffer.

  • Sample Preparation: The sample must be buffer-exchanged into the Binding Buffer to ensure proper binding.

  • Injection and Elution: Load the sample onto the column. After loading, wash the column with Buffer A until the baseline returns to zero. Elute the bound species using a linear gradient from 0% to 100% Buffer B over 20-30 column volumes.

  • Fraction Collection: Collect fractions across the elution gradient. Typically, species with a lower degree of Meea conjugation (less charge shielding) will bind more tightly and elute at a higher salt concentration.

  • Analysis: Analyze fractions for purity and identify the desired conjugate species.

cluster_IEX IEX Principle (Anion Exchange) Resin Positively Charged Resin (+) Protein_low Low Meea Conjugation (More Negative) Protein_low->Resin Binds Tightly Elution Increasing Salt Gradient -> Protein_low->Elution Elutes Late Protein_high High Meea Conjugation (Less Negative) Protein_high->Resin Binds Weakly Protein_high->Elution Elutes Early

Caption: Principle of Ion Exchange Chromatography (IEX).

References

Technical Support Center: Stability of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (Meea)-Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins modified with 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (Meea). Meea is a short-chain hydrophilic linker, and its conjugation to proteins can present unique stability challenges. This guide offers practical advice and detailed protocols to help you address these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for proteins modified with Meea?

A1: The primary stability concerns for Meea-modified proteins are similar to those for other PEGylated proteins and include:

  • Aggregation: Modification can alter the protein's surface properties, leading to an increased propensity for aggregation. This can be driven by exposed hydrophobic patches or altered electrostatic interactions.[1][2]

  • Conformational Changes: The attachment of Meea, although a small moiety, can induce subtle changes in the protein's secondary and tertiary structure, potentially impacting its stability and function.[3]

  • Hydrolysis of the Conjugate Linkage: The stability of the bond linking Meea to the protein is crucial. While the ether linkage within the Meea molecule itself is generally stable, the bond used for conjugation (e.g., amide, ester, or thioether) can be susceptible to hydrolysis depending on the pH and enzymatic environment.[4][5]

Q2: How does Meea modification affect the conformational stability of a protein?

A2: Modification with short ethylene (B1197577) glycol chains like Meea can have variable effects on protein conformational stability. The impact depends on several factors, including the site of attachment, the number of Meea molecules conjugated, and the inherent stability of the protein. In some cases, the hydrophilic nature of Meea can help to form a hydration shell around the protein, which may increase stability and reduce aggregation.[6] However, in other instances, the modification can disrupt critical interactions within the protein, leading to destabilization.[7] It is crucial to empirically determine the effect of Meea modification on the conformational stability of your specific protein.

Q3: Is the ether linkage in Meea-protein conjugates susceptible to hydrolysis?

A3: The ether bonds within the this compound structure are generally stable under physiological conditions and are not typically prone to hydrolysis.[8][9] However, the stability of the entire conjugate depends on the linkage used to attach Meea to the protein. For example, if an ester bond is used for conjugation, it can be susceptible to hydrolysis, especially at non-neutral pH.[4][5] Amide bonds are generally more stable. Thioether bonds, for instance from a maleimide-thiol reaction, are also relatively stable, though some studies have reported potential for a retro-Michael reaction leading to deconjugation.[10]

Q4: What are the key factors to consider during the Meea conjugation reaction to minimize stability issues?

A4: To minimize stability problems during conjugation, consider the following:

  • Protein Purity: Start with a highly pure protein preparation (>95%) that is free of pre-existing aggregates.[11]

  • Reaction Buffer: Use a buffer that is optimal for your protein's stability. The pH should be a compromise between what is required for the conjugation chemistry and what maintains the protein's integrity. For example, maleimide-thiol reactions are most efficient at a pH between 6.5 and 7.5.[11]

  • Molar Ratio of Reactants: A high molar excess of the Meea reagent can lead to over-labeling, which may increase the risk of aggregation and alter the protein's properties. It is advisable to perform a titration to find the optimal molar ratio.[2]

  • Temperature: Performing the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration can help to reduce aggregation of less stable proteins.[11]

  • Hydrophobicity of the Linker: While Meea itself is hydrophilic, the activating group used for conjugation might be hydrophobic. Adding the Meea reagent stock solution (often in an organic solvent) dropwise to the protein solution with gentle stirring can prevent localized high concentrations that might induce precipitation.[11]

Troubleshooting Guide

This guide provides a systematic approach to resolving common stability issues encountered with Meea-modified proteins.

Observed Issue Potential Causes Recommended Solutions & Troubleshooting Steps
Visible Precipitation or Cloudiness During/After Conjugation 1. High protein concentration.2. Suboptimal buffer pH or composition.3. Reaction temperature is too high.4. Pre-existing aggregates in the protein sample.5. High concentration of organic solvent from the Meea stock solution.1. Reduce the protein concentration to 1-5 mg/mL.[1]2. Optimize the buffer pH to be at least one unit away from the protein's isoelectric point (pI) to increase electrostatic repulsion.[1] Ensure the buffer components are compatible with the conjugation chemistry.3. Perform the reaction at a lower temperature (e.g., 4°C overnight).[11]4. Ensure the starting protein is monomeric and highly pure (>95%) by performing a pre-reaction purification step like Size Exclusion Chromatography (SEC).[11]5. Add the Meea stock solution dropwise while gently stirring the protein solution. Ensure the final organic solvent concentration is low (e.g., <10%).[11]
Soluble Aggregates Detected by Analytical Techniques (e.g., SEC, DLS) 1. Increased surface hydrophobicity of the modified protein.2. Over-labeling leading to altered protein surface properties.3. Conformational changes exposing aggregation-prone regions.4. Intermolecular cross-linking due to bifunctional impurities in the Meea reagent.1. Add excipients such as arginine or glycerol (B35011) to the buffer to suppress aggregation.[7]2. Perform a titration of the Meea-to-protein molar ratio to determine the optimal degree of labeling that minimizes aggregation while achieving the desired modification.[2]3. Characterize the conformational stability of the modified protein using techniques like Circular Dichroism (CD) or Differential Scanning Calorimetry (DSC) to understand the structural impact of the modification.[12]4. Ensure the purity of the Meea reagent. If cross-linking is suspected, analyze the sample using non-reducing SDS-PAGE to identify high-molecular-weight species.
Loss of Biological Activity 1. Meea modification at or near the active site or a binding interface.2. Conformational changes induced by Meea attachment that alter the protein's functional structure.1. If possible, use site-specific conjugation methods to direct Meea to regions of the protein that are distal to the active or binding sites.[3]2. Perform structural analysis (e.g., CD, fluorescence spectroscopy) to assess conformational changes. If significant changes are observed, re-evaluate the conjugation strategy.
Instability During Storage (e.g., aggregation, degradation) 1. Inappropriate storage buffer (pH, ionic strength).2. Repeated freeze-thaw cycles.3. Long-term storage at suboptimal temperatures.1. Screen for an optimal storage buffer that maintains the stability of the Meea-modified protein. This may include excipients like sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine).2. Aliquot the purified Meea-protein conjugate into single-use volumes to avoid repeated freezing and thawing.[13]3. For long-term storage, -80°C is generally recommended. Conduct real-time and accelerated stability studies to determine the optimal storage conditions.

Experimental Protocols

Protocol 1: Assessment of Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the amount of monomer, aggregates, and fragments in a Meea-modified protein sample.

Methodology:

  • System Preparation: Equilibrate a suitable SEC column (e.g., with a fractionation range appropriate for the size of your protein and its potential aggregates) with a mobile phase such as phosphate-buffered saline (PBS), pH 7.4.[13]

  • Sample Preparation: Dilute the Meea-modified protein sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a defined volume of the sample onto the equilibrated column.

  • Elution: Perform an isocratic elution with the mobile phase at a constant flow rate.

  • Detection: Monitor the eluate using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas of the chromatogram. Aggregates will elute first, followed by the monomeric protein, and then any smaller fragments. The percentage of each species can be calculated from the respective peak areas.[14]

Protocol 2: Evaluation of Conformational Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability (melting temperature, Tm) of the Meea-modified protein and compare it to the unmodified protein.

Methodology:

  • Sample Preparation: Dialyze both the Meea-modified protein and the unmodified control protein extensively against the same buffer to ensure matched buffer conditions. The final dialysis buffer will be used as the reference.[15][16]

  • Instrument Setup: Start the DSC instrument and allow it to equilibrate. Load the reference buffer into the reference cell and the protein sample into the sample cell.[15]

  • Data Acquisition: Set the experimental parameters, including the starting and ending temperatures (e.g., 20°C to 100°C) and the scan rate (e.g., 60°C/hour). Initiate the temperature scan.[15][16]

  • Data Analysis: After the scan is complete, subtract the buffer-buffer baseline from the sample thermogram. The resulting data shows the excess heat capacity as a function of temperature. The peak of the transition curve corresponds to the melting temperature (Tm). Compare the Tm of the Meea-modified protein to that of the unmodified protein to assess the impact of the modification on thermal stability.[15]

Quantitative Data Summary

The following tables provide illustrative data from studies on proteins modified with short PEG chains, which can serve as a reference for what might be expected with Meea-modified proteins.

Table 1: Impact of Short-Chain PEGylation on Protein Thermal Stability

ProteinModification DetailsAnalytical MethodUnmodified Tm (°C)Modified Tm (°C)Change in Tm (°C)Reference
SH3 DomainMono-PEGylated (4-unit PEG) at position 20Circular Dichroism68.569.7+1.2[12]
WW DomainMono-PEGylated (4-unit PEG) at position 19Circular Dichroism63.163.8+0.7[12]
MyoglobinPEG 1000Differential Scanning Calorimetry75.272.5-2.7[7]

Tm = Melting Temperature

Table 2: Aggregation Analysis of a PEGylated Protein by SEC

SpeciesRetention Time (min)Peak Area (%)
High Molecular Weight Aggregates8.25.7
Dimer9.510.3
Monomer10.882.1
Fragment12.11.9

This is example data and actual results will vary depending on the protein, Meea modification, and experimental conditions.

Diagrams

experimental_workflow cluster_prep Protein Preparation & Meea Conjugation cluster_analysis Stability & Characterization cluster_outcome Outcome start Unmodified Protein conjugation Meea Conjugation Reaction start->conjugation purification Purification of Meea-Protein conjugation->purification sec SEC (Aggregation) purification->sec dsc DSC (Thermal Stability) purification->dsc cd CD (Conformational Analysis) purification->cd activity Biological Activity Assay purification->activity outcome Stable & Active Meea-Modified Protein sec->outcome dsc->outcome cd->outcome activity->outcome

Caption: Experimental workflow for Meea-protein conjugation and stability assessment.

troubleshooting_logic cluster_investigation Initial Investigation cluster_optimization Optimization Strategies cluster_analysis Re-analysis start Stability Issue Observed (e.g., Aggregation, Inactivity) check_protein Assess Purity & Stability of Unmodified Protein start->check_protein check_reagents Verify Quality of Meea Reagent start->check_reagents check_conditions Review Conjugation Reaction Conditions (pH, Temp, Molar Ratio) start->check_conditions site_specific Consider Site-Specific Conjugation start->site_specific optimize_buffer Optimize Buffer Composition (pH, Excipients) check_protein->optimize_buffer optimize_ratio Titrate Meea:Protein Molar Ratio check_reagents->optimize_ratio check_conditions->optimize_buffer optimize_temp Lower Reaction Temperature check_conditions->optimize_temp reanalyze Re-characterize Modified Protein (SEC, DSC, Activity Assay) optimize_buffer->reanalyze optimize_ratio->reanalyze optimize_temp->reanalyze site_specific->reanalyze

Caption: Logical workflow for troubleshooting stability issues of Meea-modified proteins.

References

Technical Support Center: Bioconjugation with 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MeeA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation applications involving 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MeeA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions to help you minimize side reactions and optimize your conjugation protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MeeA), and why is it used in bioconjugation?

A1: this compound (MeeA) is a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker. It is often used to connect a biomolecule (like an antibody or protein) to another molecule (such as a drug or a fluorescent dye). The PEG nature of MeeA can improve the solubility and stability of the resulting bioconjugate and may reduce the immunogenicity of the attached molecule. Its defined, short length provides precise control over the spacing between the conjugated molecules.

Q2: What is the most common method for conjugating MeeA to a protein?

A2: The most common method involves activating the carboxylic acid group of MeeA using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting MeeA-NHS ester is then reactive towards primary amines, such as the side chain of lysine (B10760008) residues on a protein, forming a stable amide bond.

Q3: What are the primary side reactions to be aware of when using MeeA in bioconjugation?

A3: The primary side reactions include:

  • Hydrolysis of the MeeA-NHS ester: This is the most common side reaction where the activated ester reacts with water, rendering it inactive for conjugation. The rate of hydrolysis is highly dependent on pH.

  • Reaction with other nucleophiles: Besides primary amines, the MeeA-NHS ester can react with other nucleophilic residues on a protein, such as the hydroxyl groups of serine and threonine or the sulfhydryl group of cysteine, though these reactions are generally less favorable.

  • Formation of inactive byproducts during activation: During the EDC/NHS activation step, side reactions can occur, such as the formation of an unstable O-acylisourea intermediate or anhydride (B1165640) formation, which can reduce the yield of the desired active MeeA-NHS ester.[1][2][3]

  • Protein aggregation: The process of conjugation can sometimes lead to protein aggregation, especially if the surface properties of the protein are significantly altered.

Q4: How does the short length of the MeeA linker affect bioconjugation compared to longer PEG linkers?

A4: The short length of MeeA can have several implications:

  • Reduced Steric Hindrance: Compared to very long PEG chains, the smaller size of MeeA may result in less steric hindrance, potentially allowing for more efficient conjugation to sterically accessible sites.[4][5][6][7]

  • Solubility: While MeeA enhances hydrophilicity, its contribution to the overall solubility of a large bioconjugate will be less pronounced than that of a long PEG chain.[8][9]

  • Pharmacokinetics: Longer PEG chains are known to significantly increase the hydrodynamic radius of proteins, extending their circulation half-life. The effect of the shorter MeeA linker on pharmacokinetics will be less dramatic.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation with MeeA and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of MeeA-NHS ester: The activated linker is reacting with water before it can react with the protein. This is accelerated at higher pH.- Optimize the reaction pH. For NHS-ester reactions with amines, a pH of 7.2-8.5 is generally recommended.[10] - Prepare the activated MeeA-NHS ester solution immediately before use. - Increase the concentration of the protein to favor the bimolecular reaction with the amine over the unimolecular reaction with water.
Inefficient activation of MeeA: The EDC/NHS activation step is not proceeding efficiently.- Use fresh, high-quality EDC and NHS. EDC is moisture-sensitive. - Ensure the activation buffer is free of carboxyl and amine groups (e.g., use MES buffer at pH 4.5-6.0 for the activation step).[11][12] - Optimize the molar ratio of EDC and NHS to MeeA. A 1.5 to 5-fold molar excess of EDC/NHS is a good starting point.[13]
Presence of competing amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the protein for reaction with the MeeA-NHS ester.- Perform a buffer exchange of your protein into an amine-free buffer (e.g., PBS, HEPES, or borate (B1201080) buffer) prior to conjugation.
Heterogeneous Product Mixture (Multiple Conjugations) Multiple reactive amines on the protein surface: Proteins typically have multiple lysine residues that can react.- Adjust the molar ratio of MeeA-NHS ester to the protein to control the degree of labeling. - For site-specific conjugation, consider alternative strategies like engineering a unique cysteine residue for thiol-reactive chemistry or using enzymatic conjugation methods.
Loss of Protein Activity Conjugation at or near the active site: The MeeA linker may be attached to a lysine residue that is critical for the protein's function.- If the protein's structure is known, you may be able to predict and avoid modification of active site lysines. - Use a lower pH (around 7.0) to favor conjugation at the N-terminus, which has a lower pKa than lysine side chains.[4] - Protect the active site with a reversible ligand during the conjugation reaction.
Protein Aggregation or Precipitation Changes in protein surface properties: The addition of the MeeA linker can alter the surface charge and hydrophobicity of the protein, leading to aggregation.[14][15][16]- Optimize the degree of labeling; a lower drug-to-antibody ratio (DAR) may be less prone to aggregation. - Include excipients or stabilizers in the reaction and storage buffers. - Perform the conjugation at a lower protein concentration.

Quantitative Data Summary

The stability of the activated MeeA-NHS ester is critical for successful conjugation. The primary competing reaction is hydrolysis, the rate of which is highly pH-dependent.

Table 1: Half-life of NHS Esters at Different pH Values

pHHalf-life of a typical NHS Ester
7.0 (0°C)4-5 hours
8.6 (4°C)10 minutes
9.0 (25°C)< 9 minutes[10]

Note: These are general values for NHS esters; the exact half-life will depend on the specific structure of the linker.

Table 2: Influence of Linker Structure on NHS Ester Hydrolysis Half-life (pH 8, 25°C)

Linker Type (Illustrative)Half-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
Succinimidyl Carboxymethylated (SCM)0.75

Note: While specific data for a MeeA-NHS ester is not provided, the trend shows that the chemical structure adjacent to the NHS ester significantly impacts its stability. Shorter and more activated linkers tend to have shorter half-lives.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation of MeeA and Conjugation to a Protein

This protocol describes the activation of the carboxylic acid on MeeA and subsequent conjugation to primary amines on a target protein.

Materials:

  • This compound (MeeA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • Protein to be conjugated in Conjugation Buffer (1-10 mg/mL)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column for buffer exchange and purification

Procedure:

Step 1: Activation of MeeA

  • Dissolve MeeA in Activation Buffer to a desired concentration (e.g., 100 mM).

  • Immediately before activation, dissolve EDC and NHS in Activation Buffer to a concentration that will result in a 2-5 molar excess over MeeA in the final activation reaction volume.

  • Add the EDC solution to the MeeA solution, followed immediately by the NHS solution.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to Protein

  • Add the activated MeeA-NHS ester solution to the protein solution. The molar ratio of the activated MeeA to the protein should be optimized to achieve the desired degree of labeling (a starting point could be a 10- to 20-fold molar excess of MeeA).

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

  • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted MeeA-NHS ester.

  • Incubate for 30 minutes at room temperature.

  • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Step 4: Characterization

  • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

  • Use techniques like HIC-HPLC or Mass Spectrometry to determine the drug-to-antibody ratio (DAR) or degree of labeling.

  • Assess the biological activity of the conjugate using a relevant functional assay.

Visualizations

experimental_workflow cluster_activation Step 1: MeeA Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quenching & Purification cluster_characterization Step 4: Characterization MeeA MeeA in Activation Buffer (pH 6.0) EDC_NHS Add EDC & NHS MeeA->EDC_NHS Activated_MeeA Activated MeeA-NHS (15-30 min @ RT) EDC_NHS->Activated_MeeA Reaction Conjugation Reaction (1-2h @ RT or O/N @ 4°C) Activated_MeeA->Reaction Protein Protein in Conjugation Buffer (pH 7.5) Protein->Reaction Quench Quench with Tris or Glycine Reaction->Quench Purify Purify via Desalting Column Quench->Purify Analysis Analyze: - SDS-PAGE - HIC-HPLC/MS - Activity Assay Purify->Analysis

Caption: Workflow for the bioconjugation of MeeA to a protein.

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Optimizing 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid (MeeA) Surface Grafting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MeeA) surface grafting.

Troubleshooting Guides

This section addresses specific issues that may arise during MeeA surface grafting experiments.

Issue 1: Low Grafting Density or Incomplete Monolayer Formation

  • Question: My experimental results indicate a low grafting density of MeeA on the substrate. What are the potential causes and how can I improve it?

  • Answer: Low grafting density is a common issue that can be attributed to several factors. Here are the primary causes and corresponding troubleshooting steps:

    • Substrate Contamination: The presence of organic residues or other contaminants on the substrate can significantly hinder the self-assembly process.

      • Solution: Implement a rigorous and consistent substrate cleaning protocol immediately before the grafting procedure.[1]

    • Reagent Quality and Handling: The quality of MeeA and any coupling agents (e.g., EDC/NHS) is critical. MeeA solutions can degrade over time, and coupling agents are often sensitive to moisture.

      • Solution: Use high-purity reagents. Prepare solutions fresh before each experiment, especially for moisture-sensitive compounds like EDC.[2] Store reagents under the recommended conditions, protected from light, heat, and oxygen.[3]

    • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role in grafting efficiency.

      • Solution:

        • Solvent: The choice of solvent can affect the solubility and conformation of MeeA. For thiol-based grafting on gold, ethanol (B145695) is commonly used. Ensure the solvent is anhydrous where necessary.[4]

        • Temperature: Performing the reaction at a slightly elevated temperature (e.g., 60°C) can sometimes increase grafting density, particularly for "grafting to" methods.[5]

        • Reaction Time: While self-assembly can be rapid, ensure sufficient incubation time for a well-ordered monolayer to form. For some systems, longer incubation times are necessary to transition from a "mushroom" to a "brush" conformation, which is denser.[4]

    • Inefficient Activation (for EDC/NHS coupling): When grafting MeeA onto amine-terminated surfaces, incomplete activation of the carboxylic acid group will lead to low coupling efficiency.

      • Solution:

        • pH: The activation of carboxyl groups with EDC is most efficient at a pH between 4.5 and 6.0. Use a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) for this step.[6][7]

        • Reagent Concentration: Use an appropriate molar excess of EDC and NHS to drive the reaction to completion. A common starting point is a 2-5 fold molar excess over the carboxyl groups.[6]

        • Hydrolysis: The activated NHS-ester is susceptible to hydrolysis. Perform the coupling step with the amine-containing surface immediately after activation and washing.[2]

Issue 2: High Non-Specific Protein Binding After Grafting

  • Question: Despite grafting MeeA onto my surface, I still observe significant non-specific protein adsorption. Why is this happening and what can I do to minimize it?

  • Answer: High non-specific binding on a supposedly protein-resistant surface often points to imperfections in the grafted layer.

    • Low Grafting Density: An incomplete or low-density MeeA layer will expose the underlying substrate, leading to protein adsorption.[8][9]

      • Solution: Refer to the troubleshooting steps for "Low Grafting Density" to optimize your grafting protocol. The goal is to achieve a dense "brush" conformation of the oligo(ethylene glycol) chains.[10]

    • Contamination: Contaminants on the surface before or after grafting can act as sites for protein adhesion.

      • Solution: Maintain a clean experimental environment. Avoid airborne contaminants, especially silanes or PDMS if working in a shared lab space.[4] Ensure thorough rinsing after the grafting process to remove any unbound molecules.

    • Oxidative Degradation: The ether bonds in the ethylene (B1197577) glycol chains are susceptible to oxidative degradation, which can compromise the protein-repellent properties of the surface.[11]

      • Solution: Use freshly prepared solutions and consider de-gassing solvents to minimize dissolved oxygen. Store grafted surfaces in an inert atmosphere if possible.

    • Inappropriate Chain Length: The short length of the oligo(ethylene glycol) chain in MeeA may not provide a sufficient steric barrier to prevent the adsorption of all proteins, especially larger ones.[12]

      • Solution: If significant non-specific binding persists after optimizing the grafting density, consider using a longer-chain carboxylic acid-terminated PEG derivative.

Issue 3: Poor Reproducibility Between Experiments

  • Question: I am getting inconsistent results between different batches of MeeA-grafted surfaces. How can I improve the reproducibility of my experiments?

  • Answer: Poor reproducibility is often a result of subtle variations in the experimental procedure.

    • Inconsistent Substrate Preparation: Variations in the cleanliness and surface morphology of the substrate will lead to different grafting outcomes.

      • Solution: Standardize your substrate cleaning protocol and use substrates from the same batch whenever possible.[1]

    • Variable Reagent Activity: The activity of reagents, particularly EDC and NHS, can vary if not handled and stored correctly.

      • Solution: Aliquot reagents upon receipt to minimize freeze-thaw cycles and exposure to atmospheric moisture. Always use freshly prepared solutions for activation and coupling steps.[2][6]

    • Environmental Factors: Fluctuations in temperature, humidity, and air quality can affect the self-assembly process.

      • Solution: Perform experiments in a controlled environment. Document the temperature and humidity for each experiment to identify potential correlations with outcomes.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal concentration of MeeA to use for grafting?

    • A1: The optimal concentration can vary depending on the substrate and solvent. For thiol-based self-assembly on gold, concentrations in the range of 1-5 mM in ethanol are typically used.[4] It is recommended to perform a concentration series to determine the optimal concentration for your specific system.

  • Q2: How can I confirm that MeeA has been successfully grafted onto the surface?

    • A2: Several surface characterization techniques can be used:

      • Contact Angle Goniometry: A successful grafting of hydrophilic MeeA should result in a decrease in the water contact angle compared to the bare substrate.[5]

      • X-ray Photoelectron Spectroscopy (XPS): XPS can detect the elemental composition of the surface, confirming the presence of carbon and oxygen from the MeeA layer.[13]

      • Ellipsometry: This technique can measure the thickness of the grafted layer, which should correspond to the length of the MeeA molecule.[14]

  • Q3: For EDC/NHS coupling, what is the purpose of the washing step after activation and before adding the amine-containing surface?

    • A3: This washing step is crucial to remove excess EDC and NHS. If not removed, EDC can mediate the crosslinking of amine-containing molecules to themselves if they also possess carboxyl groups, leading to undesired side products.[2]

  • Q4: How can I block unreacted sites after the coupling reaction?

    • A4: To deactivate any remaining active NHS-ester sites that did not react with your intended molecule, you can incubate the surface with a blocking agent. Common blocking agents include solutions of ethanolamine, glycine, or Tris buffer.[15]

Data Presentation

Table 1: Influence of Experimental Parameters on Grafting Efficiency

ParameterConditionExpected Outcome on Grafting DensityRationale
Substrate Cleanliness Thoroughly cleaned vs. contaminatedHigher on clean surfacesContaminants block binding sites for MeeA.[1]
MeeA Concentration Optimized (e.g., 1-5 mM) vs. too low/highHigher at optimal concentrationToo low concentration leads to incomplete coverage; too high may lead to disordered layers.
Reaction Time Sufficiently long vs. too shortHigher with longer time (up to a plateau)Allows for the formation of a well-ordered and dense monolayer.[16]
Solvent Quality High-purity, anhydrous vs. contaminated/wetHigher with high-purity solventWater and impurities can interfere with the self-assembly process.
Temperature Optimal (may be slightly elevated) vs. too low/highHigher at optimal temperatureTemperature affects the kinetics of self-assembly and the solubility of MeeA.[5]
EDC/NHS Molar Ratio Molar excess vs. stoichiometric/sub-stoichiometricHigher with molar excessDrives the activation of carboxylic acid groups to completion.[6]
Activation pH (EDC/NHS) pH 4.5-6.0 vs. neutral/alkaline pHHigher at acidic pHOptimal pH for the formation of the reactive O-acylisourea intermediate.[7]

Table 2: Typical Characterization Data for OEG-Terminated Surfaces

Characterization TechniqueUntreated Substrate (e.g., Gold)After MeeA GraftingReference
Water Contact Angle ~70-90°~20-40°[17]
Ellipsometric Thickness 0 nm~1-2 nm[14]
Protein Adsorption (e.g., Fibrinogen) HighSignificantly Reduced[14]

Experimental Protocols

Protocol 1: General Procedure for MeeA Grafting on Gold Substrates (Thiol-based Self-Assembly)

  • Substrate Preparation:

    • Clean the gold substrate thoroughly. A common method involves rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For more rigorous cleaning, UV-ozone treatment or piranha solution can be used (with extreme caution).[18]

  • Solution Preparation:

    • Prepare a 1 mM solution of MeeA (assuming a thiol-terminated derivative for gold) in absolute ethanol in a clean glass vial.[4]

    • Sonicate the solution for 5 minutes to ensure complete dissolution.

    • (Optional but recommended) Purge the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen.[1]

  • SAM Formation:

    • Place the clean, dry gold substrate in a container.

    • Completely immerse the substrate in the MeeA solution.

    • Seal the container to prevent solvent evaporation and contamination.

    • Incubate for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the solution using clean tweezers.

    • Rinse the substrate thoroughly with absolute ethanol to remove non-chemisorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen.

  • Storage:

    • Store the modified substrate in a clean, dry environment, preferably under an inert atmosphere, until use.

Protocol 2: MeeA Grafting on Amine-Functionalized Surfaces via EDC/NHS Coupling

  • Reagent Preparation:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[6]

    • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[6]

    • EDC/NHS Solution: Prepare fresh solutions of EDC (e.g., 2 mM) and NHS (e.g., 5 mM) in Activation Buffer immediately before use.[6]

    • MeeA Solution: Dissolve MeeA in the Activation Buffer to the desired concentration.

    • Quenching Solution: 1 M Ethanolamine or 100 mM Glycine in Coupling Buffer.[2]

  • Activation of MeeA:

    • Add the freshly prepared EDC/NHS solution to the MeeA solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.[2]

  • Coupling to Amine-Functionalized Surface:

    • Rinse the amine-functionalized surface with Coupling Buffer.

    • Immerse the surface in the activated MeeA solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[2]

  • Blocking Unreacted Sites:

    • Wash the surface with Coupling Buffer to remove unbound activated MeeA.

    • Immerse the surface in the Quenching Solution for 30 minutes at room temperature.[2]

  • Final Washes:

    • Wash the surface thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) and then with deionized water.

    • Dry the surface under a stream of nitrogen.

Mandatory Visualization

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_activation Activation Step cluster_coupling Coupling Step cluster_blocking Blocking Step sub_start Start: Amine-Functionalized Substrate wash_buffer Wash with Coupling Buffer sub_start->wash_buffer add_activated Add Activated MeeA to Substrate meea MeeA Solution (in Activation Buffer) edc_nhs Add Fresh EDC/NHS Solution meea->edc_nhs incubate_act Incubate 15-30 min at Room Temp edc_nhs->incubate_act incubate_act->add_activated incubate_couple Incubate 2-4 hours (or overnight at 4°C) add_activated->incubate_couple wash_couple Wash with Coupling Buffer incubate_couple->wash_couple add_quenching Add Quenching Solution wash_couple->add_quenching incubate_block Incubate 30 min add_quenching->incubate_block final_wash Final Washes incubate_block->final_wash end_node End: MeeA-Grafted Surface final_wash->end_node

Caption: Experimental workflow for MeeA grafting via EDC/NHS coupling.

chemical_pathway meea This compound (MeeA) R-COOH intermediate O-acylisourea intermediate (Unstable) meea->intermediate + EDC edc EDC Carbodiimide edc->intermediate nhs NHS N-hydroxysuccinimide nhs_ester Amine-Reactive NHS Ester (More Stable) nhs->nhs_ester surface Amine-Functionalized Surface Surface-NH2 final_surface MeeA Grafted Surface Surface-NH-CO-R surface->final_surface intermediate->nhs_ester + NHS - Isourea Byproduct byproduct1 {Isourea Byproduct} intermediate->byproduct1 Hydrolysis (side reaction) nhs_ester->final_surface + Surface-NH2 byproduct2 {Released NHS}

References

Technical Support Center: Overcoming Solubility Challenges with 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid (MEEA) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the research and development of drug candidates incorporating 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MEEA) derivatives. MEEA and similar oligo(ethylene glycol) structures are frequently employed as hydrophilic linkers to enhance the aqueous solubility and pharmacokinetic properties of poorly soluble molecules, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my MEEA-containing compound exhibiting poor aqueous solubility?

A1: While MEEA is a hydrophilic linker designed to improve solubility, the overall solubility of the final conjugate is a complex interplay of various factors.[2] Poor solubility can arise from:

  • High Hydrophobicity of the Parent Molecule: The intrinsic insolubility of the drug or payload being conjugated can overwhelm the solubilizing effect of the MEEA linker.[] Many potent cytotoxic drugs used in ADCs are highly hydrophobic.[]

  • High Drug-to-Antibody Ratio (DAR): In the case of ADCs, a higher number of conjugated drug-linker molecules increases the overall hydrophobicity, which can lead to aggregation and reduced solubility.[5]

  • Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding or pi-pi stacking between the drug moieties, can lead to the formation of stable crystal lattices that are difficult to dissolve.

  • Conformational Effects: The conjugation of the MEEA-linker-drug construct can sometimes induce conformational changes in the parent molecule (e.g., an antibody), exposing hydrophobic patches that promote self-association and aggregation.[5]

  • Suboptimal Formulation Conditions: The pH, ionic strength, and composition of the formulation buffer can significantly impact the solubility of the conjugate.[6]

Q2: What are the initial steps to troubleshoot the poor solubility of my MEEA derivative?

A2: A systematic approach is crucial for identifying and resolving solubility issues. Here are the recommended initial steps:

  • Characterize the Physicochemical Properties: Determine the pKa and logP of your MEEA derivative. This will inform the selection of appropriate formulation strategies.

  • pH Adjustment: For ionizable compounds, creating a pH-solubility profile is often the simplest and most effective first step. Adjusting the pH of the solution can ionize the molecule, leading to a significant increase in aqueous solubility.

  • Co-solvent Screening: Systematically screen a panel of water-miscible organic co-solvents (e.g., ethanol, DMSO, PEG 400) at varying concentrations to identify a system that enhances solubility without compromising the stability of your compound.

  • Visual Inspection and Microscopic Analysis: Observe the sample for any visible precipitation or turbidity. Microscopic examination can help distinguish between amorphous precipitation and crystalline material.

Q3: How can I quantitatively measure the solubility of my MEEA derivative?

A3: Accurate and reproducible solubility data is essential for formulation development. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.

Troubleshooting Guides

Problem: Precipitation Observed During Formulation or Storage
Potential Cause Troubleshooting Steps & Solutions Rationale
Exceeded Intrinsic Solubility Determine the maximum intrinsic solubility of the compound in the chosen formulation buffer. Consider reformulating with solubilizing excipients if the required concentration exceeds this limit.Every compound has a finite solubility in a given solvent system. Exceeding this limit will lead to precipitation.
pH Shift Ensure the pH of the formulation is maintained within the optimal range for solubility. Use a robust buffering system to prevent pH fluctuations.For ionizable compounds, even minor shifts in pH can significantly impact solubility, leading to precipitation if the pH moves towards the pI of the molecule.[6]
Aggregation Analyze the sample for the presence of aggregates using techniques like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[7][8] To mitigate aggregation, consider adding stabilizing excipients such as polysorbates or sugars, or optimizing the formulation pH and ionic strength.[8]Hydrophobic interactions can lead to the self-association of molecules, forming soluble or insoluble aggregates, which is a common issue with ADCs.[5][8]
Instability of the Conjugate Assess the chemical stability of the MEEA derivative in the formulation. Degradation products may have lower solubility. Consider adjusting the formulation to improve stability (e.g., adding antioxidants, protecting from light).Chemical degradation can lead to the formation of less soluble species, resulting in precipitation over time.

Quantitative Data on Solubility Enhancement

The inclusion of hydrophilic linkers like MEEA is a proven strategy to enhance the aqueous solubility of hydrophobic drugs. The extent of this enhancement is dependent on the properties of both the drug and the linker.

Table 1: Illustrative Impact of Hydrophilic Linkers on Aqueous Solubility

Drug ConjugateLinker TypeFold Increase in Aqueous Solubility (Approximate)Reference
Paclitaxel-PEGPolyethylene Glycol (PEG)>1,000[1]
Camptothecin-PolyacetalHydrophilic PolymerConjugate was readily water-soluble up to 10% w/w drug content[9]
Ibuprofen-Piperazine MaleimidePiperazine-based hydrophilic linkerSignificantly increased (up to 370 mM)[10]

Note: The data in this table is illustrative. The actual fold increase in solubility will vary depending on the specific drug, linker length, and experimental conditions.

Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of a MEEA derivative in a specific aqueous buffer.

Materials:

  • MEEA derivative (solid form)

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Methodology:

  • Add an excess amount of the MEEA derivative to a vial containing a known volume of the aqueous buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved MEEA derivative using a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Protocol 2: Formulation Screening with Co-solvents

Objective: To identify a suitable co-solvent system to enhance the solubility of a MEEA derivative.

Materials:

  • MEEA derivative

  • Aqueous buffer

  • A panel of water-miscible co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400, DMSO)

  • 96-well microplate

  • Plate reader capable of measuring turbidity (absorbance at ~600 nm)

Methodology:

  • Prepare a stock solution of the MEEA derivative in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, prepare serial dilutions of each co-solvent in the aqueous buffer.

  • Add a small, fixed volume of the MEEA derivative stock solution to each well.

  • Mix the plate thoroughly and incubate at a controlled temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader.

  • The highest concentration of the MEEA derivative that does not show a significant increase in turbidity compared to the blank indicates the approximate solubility in that co-solvent mixture.

Diagrams

Logical Workflow for Troubleshooting Solubility Issues

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Solutions A Poor Solubility of MEEA Derivative B Characterize Physicochemical Properties (pKa, logP) A->B D Screen Co-solvents A->D E Analyze for Aggregation (SEC/DLS) A->E C Perform pH-Solubility Profile B->C H Modify Linker or Parent Molecule B->H F Optimize Formulation pH C->F G Incorporate Solubilizing Excipients D->G E->G I Develop Alternative Formulation (e.g., Lyophilization) G->I

A decision tree for systematically addressing solubility challenges.
Mechanism of Solubility Enhancement by MEEA Linkers

G The hydrophilic MEEA linker forms hydrogen bonds with water, creating a hydration shell that improves the solubility of the conjugated hydrophobic drug. cluster_0 Hydrophobic Drug cluster_1 MEEA Linker cluster_2 Water Molecules Drug Drug MEEA MEEA Drug->MEEA Conjugation W1 MEEA->W1 H-Bonding W2 MEEA->W2 W3 MEEA->W3 W4 MEEA->W4 W5 MEEA->W5 W6 MEEA->W6 W7 MEEA->W7 W8 MEEA->W8

MEEA linkers improve solubility by forming a hydration shell.

References

Technical Support Center: Optimization of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful coupling of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid to primary and secondary amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in my coupling reaction with this compound?

Low or no product yield in amide coupling reactions can stem from several factors. The most common issues include:

  • Incomplete activation of the carboxylic acid: The carboxylic acid must be activated by a coupling reagent to react with the amine. Insufficient or degraded coupling reagents will lead to poor activation and consequently, low product formation.[1]

  • Deactivation of the amine: The amine coupling partner can be protonated, rendering it non-nucleophilic and unable to participate in the reaction. This can occur if the reaction conditions are too acidic.[1]

  • Hydrolysis of activated intermediates: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the desired amide bond formation. It is crucial to use anhydrous solvents and reagents.[1]

  • Suboptimal reaction conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction outcome.[1]

  • Steric hindrance: Bulky substituents on either the amine or near the carboxylic acid can impede the reaction.[1]

Q2: Which coupling reagents are recommended for this compound?

Several classes of coupling reagents are effective for forming amide bonds with this compound. The choice often depends on the scale of the reaction, the sensitivity of the substrates, and the desired reaction time.

  • Carbodiimides (e.g., EDC, DCC, DIC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water solubility, which simplifies purification as the urea (B33335) byproduct can be removed with an aqueous wash.[2] Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are also common, though the urea byproduct of DCC is less soluble in many organic solvents.[2]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and known for rapid reaction times and suppression of racemization, making them ideal for sensitive or sterically hindered substrates.[3]

  • Phosphonium Salts (e.g., PyBOP): These reagents are also very effective but can be more expensive.

Q3: What is the optimal pH for EDC/NHS coupling reactions?

The EDC/NHS coupling process involves two steps with distinct optimal pH ranges:

  • Activation Step: The activation of the carboxylic acid group on this compound with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[2][4]

  • Coupling Step: The subsequent reaction of the activated NHS-ester with the amine is favored at a neutral to slightly basic pH, generally in the range of pH 7.0-8.5 . Phosphate-buffered saline (PBS) or borate (B1201080) buffers are suitable for this stage.[2][4]

A two-step protocol, where the activation is performed at a lower pH followed by an adjustment to a higher pH for the coupling, is often recommended for optimal results.[4]

Q4: How can I minimize side reactions during the coupling process?

Side reactions can be minimized by carefully controlling the reaction conditions:

  • Racemization: For chiral amines, adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress racemization, especially when using carbodiimide (B86325) coupling reagents.[1] Running the reaction at a lower temperature can also be beneficial.

  • Hydrolysis: Ensure all reagents and solvents are anhydrous to prevent the hydrolysis of the activated acid. Using a fresh, high-quality coupling reagent is also critical as they can be moisture-sensitive.[4]

  • N-acylurea formation: This side product can form when using carbodiimide reagents. The addition of HOBt or NHS can help to minimize its formation by trapping the O-acylisourea intermediate to form a more stable active ester.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Low or No Product Yield Inactive coupling reagents (EDC, HATU, etc.) due to hydrolysis.Use fresh, high-quality reagents. Store them in a desiccator at the recommended temperature. Allow reagents to warm to room temperature before opening to prevent condensation.[4]
Incorrect pH for the reaction.For EDC/NHS couplings, verify the pH for both the activation (pH 4.5-6.0) and coupling (pH 7.0-8.5) steps.[2][4]
Presence of competing nucleophiles in the buffer.Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) as they will compete in the reaction.[4]
Insufficient activation time.Allow for adequate pre-activation of the carboxylic acid with the coupling reagent (typically 15-30 minutes) before adding the amine.[1]
Formation of Multiple Products/Impurities Side reaction with the coupling reagent (e.g., N-acylurea formation).Add HOBt or NHS when using carbodiimide reagents. Consider using a different class of coupling reagent like HATU.
Racemization of a chiral amine.Add a racemization suppressor like HOBt or OxymaPure®. Lowering the reaction temperature can also help.[1]
Difficulty in Product Purification Water-soluble byproducts from EDC coupling.Perform an aqueous workup to remove the water-soluble EDC-urea byproduct.
Unreacted this compound.Use a slight excess of the amine (1.1-1.2 equivalents) to ensure complete consumption of the acid. The unreacted acid can often be removed by a basic wash during workup.
Product is also water-soluble, making extraction difficult.If the product is highly water-soluble, consider purification by reverse-phase chromatography (HPLC) or size-exclusion chromatography (SEC) for larger molecules.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling

This protocol provides a starting point for the coupling of this compound to an amine. Optimization of reagent stoichiometry and reaction time may be necessary.

Materials:

  • This compound

  • Amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMF or DCM

  • DIPEA (N,N-Diisopropylethylamine)

  • 0.1 M MES Buffer (pH 6.0)

  • 0.1 M Phosphate Buffer (pH 7.5)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 equivalents) in DMF or DCM.

  • Add the amine solution to the activated acid mixture.

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: General Procedure for HATU Coupling

This protocol is recommended for more challenging couplings, such as those involving sterically hindered amines.

Materials:

  • This compound

  • Amine

  • HATU

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.[1]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables provide representative starting conditions for optimizing your coupling reaction. The optimal conditions will vary depending on the specific amine used.

Table 1: EDC/NHS Coupling Reagent Stoichiometry Optimization

EntryThis compound (Equivalents)Amine (Equivalents)EDC (Equivalents)NHS (Equivalents)Base (DIPEA) (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
11.01.11.21.22.0DMF2512Starting Point
21.01.11.51.52.0DMF2512Optimization
31.01.21.21.22.0DCM2512Optimization
41.01.11.21.22.0DMF024Optimization

Table 2: HATU Coupling Reagent Stoichiometry Optimization

EntryThis compound (Equivalents)Amine (Equivalents)HATU (Equivalents)Base (DIPEA) (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
11.01.11.12.0DMF252Starting Point
21.01.11.22.5DMF252Optimization
31.21.01.12.0DMF254Optimization
41.01.11.12.0DCM06Optimization

Visualizations

G cluster_workflow Experimental Workflow for Amide Coupling start Dissolve Carboxylic Acid (1.0 eq.) in Anhydrous Solvent add_reagents Add Coupling Reagent (e.g., EDC/NHS or HATU) and Base (e.g., DIPEA) start->add_reagents preactivate Pre-activate (15-60 min at RT) add_reagents->preactivate add_amine Add Amine (1.0-1.2 eq.) preactivate->add_amine react Stir at RT (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Workup (Quench, Extract, Wash) react->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: A generalized experimental workflow for the amide coupling of this compound.

G cluster_troubleshooting Troubleshooting Low Yield start Low or No Product Yield check_reagents Are coupling reagents and solvents fresh and anhydrous? start->check_reagents check_ph Is the pH of the reaction optimal? check_reagents->check_ph Yes sol_reagents Use fresh, anhydrous reagents and solvents. check_reagents->sol_reagents No check_stoichiometry Is the stoichiometry of reagents correct? check_ph->check_stoichiometry Yes sol_ph Adjust pH for activation and coupling steps. check_ph->sol_ph No check_hindrance Is steric hindrance a potential issue? check_stoichiometry->check_hindrance Yes sol_stoichiometry Optimize reagent equivalents. check_stoichiometry->sol_stoichiometry No sol_hindrance Use a more potent coupling reagent (e.g., HATU) and increase reaction time/temperature. check_hindrance->sol_hindrance Yes

Caption: A decision tree for troubleshooting low-yield coupling reactions.

G cluster_pathway Simplified EDC/NHS Coupling Pathway RCOOH R-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea Intermediate (unstable) RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester NHS-Ester (more stable) O_acylisourea->NHS_ester + Urea Urea byproduct O_acylisourea->Urea hydrolysis NHS NHS NHS->NHS_ester Amide R-CONH-R' (Amide Product) NHS_ester->Amide + Released_NHS NHS NHS_ester->Released_NHS RNH2 R'-NH2 (Amine) RNH2->Amide

Caption: The reaction pathway for EDC/NHS mediated amide bond formation.

References

Technical Support Center: Characterization of Impurities in 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves the oxidation of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile (B2788679).[1] This process is often carried out using an oxidant like sodium hypochlorite (B82951).[1][2]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Potential impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Material: 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile.

  • Intermediate Amide: 2-[2-(2-Methoxyethoxy)ethoxy]acetamide, resulting from incomplete hydrolysis of the nitrile.[3][4][5][6]

  • Over-oxidation Products: Smaller organic acids or aldehydes due to cleavage of the ether linkages under harsh oxidative conditions.

  • Impurities from Starting Nitrile Synthesis: Residual reactants or byproducts from the synthesis of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile, such as 2-(2-methoxyethoxy)ethanol (B87266) or related chlorinated species.

  • Sodium Chloride: If sodium hypochlorite is used as the oxidant, NaCl is a common inorganic byproduct.[2]

Q3: What analytical techniques are recommended for identifying and quantifying these impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the polar carboxylic acid product from non-polar and less polar impurities. A reversed-phase C18 column with a UV detector is a common setup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities. Derivatization of the carboxylic acid to a more volatile ester may be necessary for optimal analysis.[7][8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the final product and can help identify major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and quantifying impurities, especially those that are not amenable to GC-MS.[12]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Oxidation - Increase the molar ratio of the oxidizing agent to the starting nitrile.[1]- Extend the reaction time or increase the reaction temperature within the recommended range (e.g., 40-120 °C).[1]- Ensure efficient stirring to overcome phase transfer limitations if the reaction is heterogeneous.
Side Reactions/Degradation - Optimize the reaction temperature; excessively high temperatures can lead to the degradation of the product.- Control the rate of addition of the oxidizing agent to prevent localized overheating.
Product Loss During Workup - Ensure the pH is sufficiently acidic (pH 1-2) during the extraction of the carboxylic acid into an organic solvent.[1]- Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).- Perform multiple extractions to maximize recovery.
Issue 2: High Levels of Impurities in the Final Product
Potential Impurity Troubleshooting Steps
Unreacted 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile - Increase reaction time and/or temperature to drive the reaction to completion.- Ensure the oxidant is active and added in the correct stoichiometric amount.
2-[2-(2-Methoxyethoxy)ethoxy]acetamide - Prolong the hydrolysis step (heating under acidic or basic conditions after the initial oxidation).[3][13]- Increase the concentration of the acid or base used for hydrolysis.
Starting Material Impurities - Purify the starting 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile before use, for instance, by distillation.- Analyze the starting material for purity by GC-MS or HPLC before starting the synthesis.
Salts (e.g., NaCl) - Perform a thorough aqueous wash of the organic layer during the workup procedure.- Recrystallize the final product from a suitable solvent system.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and Impurities
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.

    • Start with a higher aqueous concentration to retain the polar analyte and impurities.

    • Gradually increase the acetonitrile concentration to elute less polar components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase and filter through a 0.45 µm syringe filter.

Protocol 2: GC-MS Analysis of Volatile Impurities (after derivatization)
  • Derivatization:

    • Take a dried sample of the product.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane (B1218177) to convert the carboxylic acid to its corresponding TMS ester or methyl ester.

    • Heat the mixture gently (e.g., 60°C for 30 minutes) to ensure complete reaction.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless mode, depending on the concentration of impurities.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Visualizations

Synthesis_Pathway start 2-[2-(2-Methoxyethoxy)ethoxy]acetonitrile product This compound start->product Oxidation & Hydrolysis amide 2-[2-(2-Methoxyethoxy)ethoxy]acetamide (Impurity) start->amide Incomplete Hydrolysis oxidant Oxidant (e.g., NaOCl) amide->product Hydrolysis

Caption: Synthesis pathway of this compound and formation of the amide impurity.

Troubleshooting_Logic cluster_synthesis Synthesis & Purification cluster_troubleshooting Troubleshooting Steps start Start Synthesis reaction Oxidation Reaction start->reaction workup Acidic Workup & Extraction reaction->workup analysis Purity Analysis (HPLC/GC-MS) workup->analysis product Pure Product analysis->product Purity OK troubleshoot Troubleshoot analysis->troubleshoot Purity Not OK check_reagents Check Reagent Purity & Stoichiometry troubleshoot->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time) troubleshoot->optimize_conditions improve_workup Improve Workup Protocol troubleshoot->improve_workup check_reagents->reaction optimize_conditions->reaction improve_workup->workup

Caption: A logical workflow for troubleshooting the synthesis and purification process.

Analytical_Workflow sample Crude Product hplc HPLC-UV Analysis sample->hplc gcms GC-MS Analysis (after derivatization) sample->gcms lcms LC-MS Analysis sample->lcms nmr NMR Spectroscopy sample->nmr data Impurity Profile & Quantification hplc->data gcms->data lcms->data nmr->data Structural Info

Caption: An overview of the analytical workflow for impurity characterization.

References

Validation & Comparative

A Comparative Guide to 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, particularly in the development of cutting-edge therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is a critical determinant of a bioconjugate's efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity.[1][][3] This guide provides an objective comparison of the short-chain PEG linker, 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (also known as M-dPEG2-acid), with other commonly used linear PEG linkers of varying lengths. This comparison is supported by experimental data to inform rational linker selection in therapeutic and diagnostic development.

The Role of PEG Linker Length in Bioconjugate Performance

The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the properties of the final bioconjugate.[4] A delicate balance exists between improving pharmacokinetic properties and maintaining potent biological activity.

Key Considerations:

  • Hydrophilicity and Solubility: The inherent hydrophilicity of the PEG backbone, conferred by its repeating ether oxygen units, is instrumental in mitigating the aggregation often associated with hydrophobic payloads, thereby enabling higher drug-to-antibody ratios (DARs).[4][5] Generally, hydrophilicity increases with the length of the PEG chain.[6]

  • Pharmacokinetics: PEGylation increases the hydrodynamic radius of a bioconjugate, which reduces renal clearance and prolongs its circulation half-life.[7][8] This extended systemic exposure can lead to greater accumulation at the target site, potentially enhancing therapeutic efficacy.[4]

  • Biological Activity and Potency: While longer PEG chains offer pharmacokinetic advantages, they can sometimes introduce steric hindrance, which may impede the binding of the bioconjugate to its target or the subsequent release of the payload, potentially leading to a decrease in in vitro potency.[4][9] Shorter linkers, like M-dPEG2-acid, may be advantageous where a compact structure is crucial for optimal biological activity.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on key performance metrics of bioconjugates. It is important to note that direct comparisons across different studies can be challenging due to variations in antibodies, payloads, cell lines, and experimental conditions. The data presented here serves to highlight general trends.

Table 1: Physicochemical Properties of Methoxy-PEG-Acid Linkers

Linker NameNumber of PEG Units (n)Molecular Weight ( g/mol )Calculated LogP (cLogP)*
This compound2178.18Not readily available
m-PEG4-acid4~236.26More Hydrophobic
m-PEG5-acid5~280.31More Hydrophilic
m-PEG8-acid8~412.44-
m-PEG10-acid10500.58-

*Note: While specific experimental LogP values are not consistently available, it is a well-established trend that LogP decreases (indicating increased hydrophilicity) as the PEG chain length increases.[6][10] The high water solubility of even the shortest PEG acids suggests a negative LogP value.[6]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates

LinkerADC ConstructCell LineIC50 (nM)Fold Change vs. No PEGReference
No PEGZHER2-SMCC-MMAENCI-N87~4.4-[9]
PEG4KZHER2-PEG4K-MMAENCI-N87~19.8~4.5-fold reduction in potency[9]
PEG10KZHER2-PEG10K-MMAENCI-N87~99~22.5-fold reduction in potency[9]

Note: This data illustrates a common trade-off where longer PEG chains can lead to a decrease in immediate cytotoxic activity in cell-based assays.[1][11]

Table 3: Influence of PEG Linker Length on Pharmacokinetics

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneBaseline half-life[12]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG[12]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG[12]
Trastuzumab-MMAEPEG2 / PEG4Faster clearance[7]
Trastuzumab-MMAEPEG8 / PEG12Slower clearance[7]

Note: These findings consistently demonstrate that increasing PEG linker length generally leads to a longer plasma half-life.[1]

Table 4: Effect of PEG Linker Length on ADC Stability in Plasma

Linker TypeTime Point (hours)% Payload Loss in Mouse PlasmaReference
ADC-PEG42422%[12]
ADC-PEG82412%[12]

Note: This data suggests that longer PEG linkers can provide a greater shielding effect, leading to enhanced stability in plasma.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are representative protocols for key experiments used to evaluate bioconjugate performance.

Protocol 1: Synthesis of this compound N-hydroxysuccinimide (M-dPEG2-NHS) Ester

This protocol describes the activation of the carboxylic acid terminus of M-dPEG2-acid to an amine-reactive NHS ester, a common precursor for bioconjugation.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and NHS (or Sulfo-NHS, 1.1 equivalents) in anhydrous DMF or DCM.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath with stirring.

  • Carbodiimide Addition: Slowly add EDC or DCC (1.1 equivalents) to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • If using DCC, a urea (B33335) byproduct will precipitate. Filter the reaction mixture to remove the precipitate.

    • If using EDC, the byproduct is water-soluble and can be removed during subsequent extraction steps.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield the M-dPEG2-NHS ester.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Antibody Conjugation with an M-dPEG-NHS Ester

This protocol outlines the general steps for conjugating a payload to an antibody via a pre-formed M-dPEG-NHS ester.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • M-dPEG-NHS ester (e.g., M-dPEG2-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting columns or dialysis system for purification

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at a suitable concentration (typically 2-10 mg/mL) and in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the M-dPEG-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add the M-dPEG-NHS ester solution to the antibody solution at a specific molar excess (typically 5-20 fold). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Analyze the purified antibody-PEG conjugate to determine the degree of labeling, aggregation, and purity using techniques such as UV-Vis spectroscopy, SEC, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry.[8][13]

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC in killing target cancer cells.[14]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs with different PEG linkers

  • Unconjugated antibody and free payload (for controls)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs, unconjugated antibody, and free payload in complete culture medium. Add the diluted solutions to the cells.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[4][15]

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve. A lower IC50 value indicates higher potency.[14]

Visualization of Workflows and Concepts

To further elucidate the processes and principles discussed, the following diagrams are provided.

G cluster_synthesis M-dPEG2-NHS Ester Synthesis cluster_conjugation Antibody Conjugation M_dPEG2_acid M-dPEG2-acid Activation Activation in Anhydrous Solvent M_dPEG2_acid->Activation NHS NHS/Sulfo-NHS NHS->Activation EDC EDC/DCC EDC->Activation Purification_NHS Purification Activation->Purification_NHS NHS_Ester M-dPEG2-NHS Ester Purification_NHS->NHS_Ester Antibody Antibody Conjugation Conjugation Reaction (pH 7.2-8.0) Antibody->Conjugation NHS_Ester_input M-dPEG-NHS Ester NHS_Ester_input->Conjugation Quenching Quenching Conjugation->Quenching Purification_ADC Purification (SEC/Dialysis) Quenching->Purification_ADC ADC Antibody-PEG Conjugate Purification_ADC->ADC

Experimental Workflow for Synthesis and Conjugation

G cluster_linker PEG Linker Properties cluster_properties Bioconjugate Characteristics Short_PEG Shorter PEG Linker (e.g., M-dPEG2-acid) Hydrophilicity Lower Hydrophilicity Short_PEG->Hydrophilicity Steric_Hindrance Less Steric Hindrance Short_PEG->Steric_Hindrance In_Vitro_Potency Potentially Higher In Vitro Potency Short_PEG->In_Vitro_Potency Pharmacokinetics Shorter Half-life Short_PEG->Pharmacokinetics Long_PEG Longer PEG Linker (e.g., PEG8, PEG12) Hydrophilicity_Long Higher Hydrophilicity Long_PEG->Hydrophilicity_Long Steric_Hindrance_Long More Steric Hindrance Long_PEG->Steric_Hindrance_Long In_Vitro_Potency_Long Potentially Lower In Vitro Potency Long_PEG->In_Vitro_Potency_Long Pharmacokinetics_Long Longer Half-life Long_PEG->Pharmacokinetics_Long

Logical Relationship of PEG Linker Length and Properties

Conclusion

The selection of a PEG linker for bioconjugation is a critical decision that requires a thorough understanding of the trade-offs between various physicochemical and biological properties. This compound, as a short-chain PEG linker, offers the potential for creating compact bioconjugates with minimal steric hindrance, which may be advantageous for preserving high in vitro potency. Conversely, longer PEG linkers generally provide superior hydrophilicity, stability, and pharmacokinetic profiles, which often translate to enhanced in vivo efficacy. The optimal linker choice is context-dependent and must be empirically determined through systematic evaluation of the specific antibody, payload, and therapeutic target. This guide provides a foundational framework and practical protocols to aid researchers in making informed decisions for the rational design of next-generation biotherapeutics.

References

A Head-to-Head Comparison of Protein Modification Strategies: 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid (MEEAA) vs. NHS-Ester Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein modification, the strategic choice of chemical tools is paramount to achieving desired therapeutic and diagnostic outcomes. This guide provides an objective, data-driven comparison between two distinct approaches to modifying protein amine groups: the use of traditional N-hydroxysuccinimide (NHS) ester crosslinkers and the application of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid (MEEAA), a short-chain polyethylene (B3416737) glycol (PEG) derivative, for protein PEGylation.

While both strategies target primary amines on proteins, their applications and the resulting properties of the modified protein differ significantly. NHS-ester crosslinkers are bifunctional reagents designed to link two molecules, often used to study protein-protein interactions or create defined bioconjugates. In contrast, MEEAA is a monofunctional PEGylating agent that, once activated, attaches a hydrophilic PEG chain to the protein surface. This modification is primarily aimed at enhancing the protein's physicochemical properties, such as solubility, stability, and in vivo circulation time.

This guide will delve into the reaction mechanisms, comparative performance metrics, and detailed experimental protocols for both methodologies, enabling you to make an informed decision for your specific research needs.

At a Glance: MEEAA-PEGylation vs. NHS-Ester Crosslinking

FeatureMEEAA-PEGylationNHS-Ester Crosslinking
Primary Function Covalent attachment of a hydrophilic PEG linker (monofunctional)Covalent linkage of two molecules (bifunctional)
Reactive Form Carboxylic acid activated to an NHS ester (e.g., MEEAA-NHS ester)NHS ester
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Resulting Bond Stable amide bondStable amide bond
Key Advantage Improves protein solubility, stability, and reduces immunogenicityCreates defined protein-protein or protein-molecule conjugates
Key Disadvantage Requires an initial activation stepCan lead to protein aggregation if not optimized
Spacer Arm Hydrophilic, flexible PEG chainTypically a less hydrophilic alkyl chain

Performance Comparison: Physicochemical and Pharmacokinetic Properties

The decision to employ MEEAA-PEGylation or a traditional NHS-ester crosslinker often hinges on the desired final properties of the protein conjugate. The introduction of a hydrophilic PEG linker, even a short one like MEEAA, can have a profound impact on the protein's behavior.

Table 1: Impact on Physicochemical Properties

ParameterModification with MEEAA-linkerModification with Traditional Crosslinker (e.g., DSS, BS3)Supporting Data Insights
Aqueous Solubility Significantly increasedMinimal to no change; may decrease with hydrophobic crosslinkersPEGylation is a well-established method to enhance the solubility of proteins and hydrophobic drugs. The hydrophilic ethylene (B1197577) glycol units create a hydration shell, improving solubility.[1] By PEGylating lysozyme, an increase in protein solubility of more than 11-fold has been achieved.[2]
Protein Aggregation ReducedCan increase if intermolecular crosslinking occursThe hydrophilic PEG chains can mask hydrophobic patches on the protein surface and provide steric hindrance, preventing protein-protein interactions that lead to aggregation.[3][4]
In Vivo Half-life Moderately extendedGenerally unchangedThe increased hydrodynamic size imparted by the PEG linker reduces renal clearance, leading to a longer circulation time.[5] The extent of this effect is dependent on the length of the PEG chain.[6]
Immunogenicity ReducedGenerally unchangedThe PEG chains can shield antigenic epitopes on the protein surface, making it less likely to be recognized by the immune system.[7]
Biological Activity Potential for some reduction due to steric hindranceCan be significantly affected if crosslinking occurs at or near the active siteThe impact on activity is highly dependent on the site of modification. Shorter PEG chains, like MEEAA, may have less of an impact than longer chains.[8]

Table 2: Comparative Reaction Parameters

ParameterMEEAA-PEGylation (via MEEAA-NHS ester)NHS-Ester Crosslinking (e.g., BS3)
Optimal Reaction pH 7.2 - 8.57.2 - 8.5
Reaction Time 30 minutes to 2 hours at room temperature, or overnight at 4°C30 minutes to 2 hours at room temperature, or overnight at 4°C
Molar Excess of Reagent Typically 5- to 20-fold molar excess over the proteinTypically 10- to 50-fold molar excess over the protein
Competing Reaction Hydrolysis of the NHS esterHydrolysis of the NHS ester
Quenching Addition of a primary amine-containing buffer (e.g., Tris or glycine)Addition of a primary amine-containing buffer (e.g., Tris or glycine)

Reaction Mechanisms and Experimental Workflows

The fundamental chemistry for the protein modification step in both strategies is the reaction of an NHS ester with a primary amine to form a stable amide bond. The key difference lies in the initial activation step required for MEEAA and the bifunctional nature of traditional crosslinkers.

MEEAA-PEGylation: A Two-Step Approach

The carboxylic acid group of MEEAA is not reactive towards amines and must first be activated to an NHS ester. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

MEEAA_Activation_and_Conjugation cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) MEEAA MEEAA (R-COOH) O_acylisourea O-acylisourea intermediate MEEAA->O_acylisourea + EDC EDC EDC MEEAA_NHS MEEAA-NHS Ester (Amine-reactive) O_acylisourea->MEEAA_NHS + NHS NHS NHS PEGylated_Protein PEGylated Protein (Stable Amide Bond) MEEAA_NHS->PEGylated_Protein + Protein-NH₂ NHS_byproduct NHS byproduct MEEAA_NHS->NHS_byproduct - NHS Protein Protein-NH₂

MEEAA-PEGylation Workflow
NHS-Ester Crosslinking: A One-Step Reaction

Homobifunctional NHS-ester crosslinkers, such as Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), have two NHS ester groups, enabling the direct linkage of two amine-containing molecules.

NHS_Crosslinking cluster_reaction Crosslinking Reaction (pH 7.2-8.5) Protein1 Protein₁-NH₂ Intermediate Activated Protein₁ Protein1->Intermediate + BS³ BS3 BS³ Crosslinker (NHS-spacer-NHS) NHS_byproduct1 NHS byproduct Crosslinked_Complex Crosslinked Complex (Protein₁-spacer-Protein₂) Intermediate->Crosslinked_Complex + Protein₂-NH₂ Intermediate->NHS_byproduct1 - NHS NHS_byproduct2 NHS byproduct Intermediate->NHS_byproduct2 - NHS Protein2 Protein₂-NH₂

NHS-Ester Crosslinking Mechanism

Experimental Protocols

Below are detailed, generalized protocols for protein modification using MEEAA and a traditional NHS-ester crosslinker. Optimization will be required for specific proteins and applications.

Protocol 1: Protein PEGylation with MEEAA

This protocol involves a two-step process: the activation of MEEAA to MEEAA-NHS ester, followed by the conjugation to the target protein.

Materials:

  • This compound (MEEAA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Protein of interest

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution:

    • If necessary, perform a buffer exchange to transfer the protein into the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Activate MEEAA:

    • Immediately before use, dissolve MEEAA, EDC, and NHS in anhydrous DMF or DMSO to a concentration of 10-50 mM. A typical molar ratio is 1:1.2:1.2 (MEEAA:EDC:NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Perform Conjugation Reaction:

    • Add the activated MEEAA-NHS ester solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold over the protein).

    • Keep the final concentration of the organic solvent below 10% to avoid protein denaturation.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purify the PEGylated Protein:

    • Remove excess reagents and byproducts using a desalting column or by dialysis against a suitable storage buffer.

  • Characterize the Conjugate:

    • Determine the degree of PEGylation using methods such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or ¹H NMR.[9][10]

Protocol 2: Protein Crosslinking with BS³

This protocol describes the use of a water-soluble, homobifunctional NHS-ester crosslinker for linking protein molecules.

Materials:

  • Bis(sulfosuccinimidyl) suberate (BS³)

  • Protein(s) of interest

  • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution:

    • Dissolve or buffer exchange the protein(s) into the Conjugation Buffer at the desired concentration (typically 1-10 mg/mL).

  • Prepare BS³ Solution:

    • Allow the vial of BS³ to come to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the BS³ in the Conjugation Buffer to a concentration of 10-50 mM.

  • Perform Crosslinking Reaction:

    • Add the BS³ solution to the protein solution to achieve a 10- to 50-fold molar excess of the crosslinker over the protein. The optimal ratio depends on the protein concentration.[11][12]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[12][13]

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted BS³.[11]

    • Incubate for 15 minutes at room temperature.

  • Purify the Crosslinked Protein:

    • Remove excess and quenched crosslinker using a desalting column or dialysis.

  • Analyze the Crosslinked Product:

    • Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the crosslinked complexes. Further analysis can be performed by mass spectrometry to identify the crosslinked peptides.

Conclusion

The choice between modifying a protein with a MEEAA-derived PEGylating agent or crosslinking with a traditional NHS-ester reagent is dictated by the ultimate goal of the experiment.

  • Choose MEEAA-PEGylation when the objective is to improve the physicochemical and pharmacokinetic properties of a protein. This strategy is ideal for enhancing solubility, increasing stability, reducing aggregation, and extending the in vivo half-life of therapeutic proteins. The monofunctional nature of the activated MEEAA ensures that it acts as a surface modifier rather than a crosslinker.

  • Choose NHS-ester crosslinkers when the goal is to covalently link two or more molecules. This is the preferred method for studying protein-protein interactions, creating antibody-drug conjugates with a defined linker, or immobilizing proteins onto a surface.

By understanding the distinct advantages and following the appropriate experimental protocols, researchers can effectively leverage these powerful bioconjugation techniques to advance their scientific and therapeutic objectives.

References

A Comparative Guide to HPLC Validation of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid (MeeA) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MeeA), a short, discrete polyethylene (B3416737) glycol (PEG) linker, to therapeutic proteins and other biomolecules is a critical strategy for enhancing their pharmacokinetic properties. Validating the successful conjugation and characterizing the resulting product heterogeneity is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, offering a suite of methods to separate and quantify the desired conjugate from unreacted starting materials and other product-related impurities.

This guide provides an objective comparison of the most common HPLC methods for the validation of MeeA conjugation: Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX-HPLC), and Hydrophobic Interaction Chromatography (HIC-HPLC). We present a summary of their performance characteristics, detailed experimental protocols, and logical workflows to assist in method selection and implementation.

Performance Comparison of HPLC Methods for MeeA Conjugate Analysis

The choice of HPLC method is dictated by the specific analytical goal, such as determining the degree of conjugation, separating isomers, or quantifying aggregates. The following tables summarize the key performance characteristics of each technique.

FeatureSize-Exclusion Chromatography (SEC-HPLC)Reversed-Phase HPLC (RP-HPLC)Ion-Exchange Chromatography (IEX-HPLC)Hydrophobic Interaction Chromatography (HIC-HPLC)
Primary Separation Principle Hydrodynamic volume (size)HydrophobicityNet surface chargeSurface hydrophobicity (non-denaturing)
Primary Application - Quantifying aggregates- Separating conjugate from free MeeA and unconjugated protein- Determining conjugation efficiency- High-resolution separation of conjugation products- Separation of positional isomers- Purity analysis- Separation of species with different degrees of MeeA conjugation- Analysis of charge variants- Separation of conjugates with varying degrees of MeeA substitution- Analysis of drug-to-antibody ratio (DAR) in a non-denaturing condition
Resolution Low to moderateHigh to very highHighModerate to high
Throughput HighModerateModerateModerate
MS Compatibility Generally compatibleCompatible with volatile mobile phases (e.g., formic acid)Can be compatible with volatile salts (e.g., ammonium (B1175870) acetate)Generally incompatible due to high salt concentrations

Quantitative Performance Data (Representative Values for PEGylated Proteins)

The following table presents typical quantitative data for the validation of HPLC methods for PEGylated proteins. These values can serve as a benchmark for the validation of methods for MeeA conjugates.

ParameterSEC-HPLCRP-HPLCIEX-HPLCHIC-HPLC
Precision (%RSD) < 1% for retention time, < 5% for peak area[1]Typically < 2%Typically < 2%Typically < 5%
Linearity (R²) > 0.99[1]> 0.99> 0.99> 0.99
Accuracy (% Recovery) 80-120%[1]80-120%80-120%80-120%
LOD (µg/mL) ~10[1]~1-10~1-10~5-20
LOQ (µg/mL) ~25[1]~5-25~5-25~15-50

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key HPLC methods.

Size-Exclusion Chromatography (SEC-HPLC)

Objective: To separate the MeeA-conjugated protein from aggregates, the unconjugated protein, and free MeeA.

Instrumentation:

  • HPLC system with a UV detector.

  • SEC column suitable for the molecular weight range of the protein and its conjugate (e.g., TSKgel G3000SWxl).

Mobile Phase:

  • A buffer that maintains the native structure of the protein, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: Ambient (or controlled at 25°C)

  • Detection: UV absorbance at 280 nm

  • Injection Volume: 10 - 50 µL

Sample Preparation:

  • Dilute the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm filter before injection.

Reversed-Phase HPLC (RP-HPLC)

Objective: To achieve high-resolution separation of different MeeA-conjugated forms and related impurities.

Instrumentation:

  • HPLC system with a UV or PDA detector.

  • Reversed-phase column with a wide pore size (≥300 Å) suitable for proteins (e.g., C4, C8, or C18).

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Chromatographic Conditions:

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B (e.g., 20% to 80% B over 30-60 minutes).

  • Flow Rate: 0.8 - 1.2 mL/min

  • Column Temperature: 40 - 60°C (to improve peak shape)

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Injection Volume: 5 - 20 µL

Sample Preparation:

  • Dilute the sample in Mobile Phase A. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

Ion-Exchange Chromatography (IEX-HPLC)

Objective: To separate MeeA-conjugated species based on differences in their net surface charge.

Instrumentation:

  • Biocompatible HPLC system with a UV detector.

  • Strong or weak cation or anion exchange column, depending on the protein's isoelectric point (pI) and the desired separation.

Mobile Phases:

  • Mobile Phase A: A low ionic strength buffer (e.g., 20 mM MES, pH 6.0).

  • Mobile Phase B: A high ionic strength buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).

Chromatographic Conditions:

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 20 - 100 µL

Sample Preparation:

  • Buffer exchange the sample into Mobile Phase A to ensure proper binding to the column.

Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To separate MeeA-conjugated proteins based on their surface hydrophobicity under non-denaturing conditions.

Instrumentation:

  • Biocompatible HPLC system with a UV detector.

  • HIC column with an appropriate stationary phase (e.g., Butyl, Phenyl).

Mobile Phases:

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

Chromatographic Conditions:

  • Gradient: A reverse salt gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 20 - 100 µL

Sample Preparation:

  • Dilute the sample in Mobile Phase A to promote binding to the column.

Visualization of Workflows and Logic

The following diagrams illustrate the general experimental workflows and the logical relationships for selecting an appropriate HPLC method for MeeA conjugation validation.

HPLC_Method_Selection_Logic start Analytical Goal aggregate Aggregate & Size Variant Analysis start->aggregate isomers Isomer Separation & Purity start->isomers charge Charge Variant Analysis start->charge native_hydro Native Hydrophobicity Analysis start->native_hydro sec SEC-HPLC aggregate->sec rp RP-HPLC isomers->rp iex IEX-HPLC charge->iex hic HIC-HPLC native_hydro->hic

Logic for HPLC Method Selection.

General_HPLC_Workflow prep Sample Preparation (Dilution, Filtration, etc.) injection Sample Injection prep->injection system_prep HPLC System Preparation (Mobile Phase, Column Equilibration) system_prep->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection Detection (UV @ 214/280 nm) separation->detection analysis Data Analysis (Peak Integration, Quantification) detection->analysis report Reporting analysis->report

General Experimental Workflow for HPLC Analysis.

By carefully selecting the appropriate HPLC method and optimizing the experimental conditions, researchers can effectively validate the conjugation of this compound and ensure the quality and consistency of their biopharmaceutical products. The combination of orthogonal methods is often recommended for a comprehensive characterization of MeeA-conjugated molecules.

References

Characterization of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid Modified Surfaces by X-ray Photoelectron Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of surfaces modified with 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MEEAA) and characterized by X-ray Photoelectron Spectroscopy (XPS). It is designed to offer an objective analysis of MEEAA's performance against alternative surface modification agents, supported by experimental data and detailed protocols.

Introduction to MEEAA Modified Surfaces and XPS Characterization

Surface modification is a critical process in a wide range of applications, including biosensors, drug delivery systems, and medical implants. The choice of surface chemistry dictates the interfacial properties, such as biocompatibility, protein resistance, and cellular interaction. This compound (MEEAA) is an oligo(ethylene glycol) (OEG)-containing molecule increasingly utilized for creating biocompatible and protein-resistant surfaces. Its hydrophilic nature and ability to form self-assembled monolayers (SAMs) make it an attractive candidate for reducing non-specific protein adsorption.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides quantitative elemental and chemical state information about the top few nanometers of a material.[1] In the context of MEEAA-modified surfaces, XPS is indispensable for confirming the successful immobilization of the molecule, determining the elemental composition of the surface, and identifying the different chemical bonding states of carbon and oxygen atoms within the MEEAA layer.

Comparison of MEEAA with Alternative Surface Modifications

The performance of MEEAA-modified surfaces is best understood when compared to other commonly used surface modification agents. This section provides a comparative overview of MEEAA against alkanethiols and other oligo(ethylene glycol)-terminated thiols.

Key Performance Metrics:

  • Protein Resistance: The ability to resist non-specific adsorption of proteins is a crucial attribute for many biomedical applications. OEG-containing SAMs, including those formed from MEEAA, are renowned for their excellent protein resistance.[2] This property is attributed to the formation of a hydrated layer at the surface that sterically and entropically repels protein molecules.

  • Biocompatibility: MEEAA-modified surfaces are generally considered biocompatible due to the inert nature of the OEG chains.

  • Surface Coverage and Ordering: The formation of a dense and well-ordered monolayer is essential for optimal performance. The quality of the SAM can be influenced by the choice of substrate, solvent, and assembly time.[3]

Quantitative Data Summary

The following table summarizes typical XPS data for MEEAA-modified gold surfaces compared to a standard alkanethiol, 11-mercaptoundecanol (a hydroxyl-terminated alkanethiol), and another oligo(ethylene glycol)-terminated thiol.

Surface ModificationAtomic Percentage (%)High-Resolution C1s Binding Energies (eV)High-Resolution O1s Binding Energy (eV)
MEEAA on Gold C: ~60-70%, O: ~25-35%, Au: ~5-15%~285.0 (C-C), ~286.5 (C-O), ~289.0 (O=C-O)~532.5 (C-O), ~533.5 (O=C-O)
11-Mercaptoundecanol on Gold C: ~80-90%, O: ~5-10%, Au: ~5-15%~285.0 (C-C), ~286.5 (C-OH)~532.8 (C-OH)
Oligo(ethylene glycol) Thiol on Gold C: ~65-75%, O: ~20-30%, Au: ~5-15%~285.0 (C-C), ~286.5 (C-O)~532.7 (C-O)

Note: The atomic percentages and binding energies are approximate and can vary depending on the specific experimental conditions, including the quality of the self-assembled monolayer and the XPS instrument parameters.[4][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the key experimental protocols for preparing and characterizing MEEAA-modified surfaces.

Protocol for Self-Assembled Monolayer (SAM) Formation of MEEAA on Gold

This protocol is adapted from established methods for forming alkanethiol SAMs on gold surfaces.[8]

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound (MEEAA)

  • Anhydrous ethanol (B145695) (200 proof)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Ultrapure water (18.2 MΩ·cm)

  • High-purity nitrogen or argon gas

  • Clean glassware and non-magnetic tweezers

Procedure:

  • Substrate Cleaning:

    • Thoroughly rinse the gold substrates with ethanol and then ultrapure water.

    • Immerse the substrates in freshly prepared piranha solution for 5-10 minutes. (Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment.)

    • Carefully remove the substrates and rinse them extensively with ultrapure water.

    • Dry the substrates under a gentle stream of nitrogen or argon gas. Use immediately.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of MEEAA in anhydrous ethanol. For MEEAA, which has a carboxylic acid terminus, adjusting the pH of the solution to approximately 2 with a few drops of HCl can facilitate better monolayer formation by ensuring the carboxylic acid group is protonated.[8]

    • Briefly sonicate the solution to ensure the MEEAA is fully dissolved.

  • SAM Assembly:

    • Place the clean, dry gold substrates in a clean glass container.

    • Cover the substrates with the MEEAA solution.

    • To minimize oxidation, purge the container with nitrogen or argon gas before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • After incubation, remove the substrates from the thiol solution.

    • Rinse the substrates thoroughly with fresh ethanol to remove non-covalently bound molecules.

    • For a more rigorous cleaning, sonicate the substrates in fresh ethanol for 1-2 minutes.

    • Perform a final rinse with ethanol and dry the substrates under a gentle stream of nitrogen or argon.

Protocol for XPS Analysis

The following is a general procedure for acquiring XPS data from MEEAA-modified surfaces.

Instrumentation:

  • X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source.

Procedure:

  • Sample Introduction: Mount the MEEAA-modified substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the C1s, O1s, and Au4f regions to determine the chemical states and quantitative atomic concentrations.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the Au 4f7/2 peak to 84.0 eV.[4]

    • Perform peak fitting on the high-resolution C1s and O1s spectra to deconvolute the different chemical components. The C1s spectrum of a MEEAA SAM is expected to show three main components: C-C/C-H (~285.0 eV), C-O (~286.5 eV), and O=C-O (~289.0 eV).[6][9][10][11] The O1s spectrum will show components for C-O (~532.5 eV) and O=C-O (~533.5 eV).[9][10][11][12]

    • Calculate the atomic concentrations of the elements from the peak areas of the survey or high-resolution spectra, corrected by their respective relative sensitivity factors (RSFs).[5]

Visualizing the Workflow and Data Interpretation

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the logical relationship in XPS data analysis.

experimental_workflow cluster_prep Surface Preparation cluster_xps XPS Analysis substrate Gold Substrate cleaning Piranha Cleaning substrate->cleaning sam_assembly SAM Assembly (18-24h) cleaning->sam_assembly meeaa_solution MEEAA Solution Preparation meeaa_solution->sam_assembly rinsing Rinsing & Drying sam_assembly->rinsing xps_instrument XPS Instrument rinsing->xps_instrument Characterization survey_scan Survey Scan xps_instrument->survey_scan hr_scans High-Resolution Scans (C1s, O1s) survey_scan->hr_scans data_analysis Data Analysis hr_scans->data_analysis

Experimental workflow for MEEAA modification and XPS analysis.

data_interpretation cluster_spectra XPS Spectra cluster_info Derived Information survey Survey Spectrum elements Elemental Composition (C, O, Au) survey->elements hr_c1s High-Resolution C1s chem_states Chemical States (C-C, C-O, O=C-O) hr_c1s->chem_states hr_o1s High-Resolution O1s hr_o1s->chem_states confirmation Confirmation of MEEAA Immobilization elements->confirmation chem_states->confirmation

Logical flow of XPS data interpretation for MEEAA surfaces.

Conclusion

The characterization of this compound modified surfaces by XPS provides invaluable insights into the chemical composition and bonding environment of these important interfaces. This guide has presented a comparative overview of MEEAA with other common surface modification agents, detailed experimental protocols for SAM formation and XPS analysis, and a summary of expected quantitative data. The provided workflows and logical diagrams serve to clarify the experimental and analytical processes. For researchers and professionals in drug development and related fields, a thorough understanding of these characterization techniques is essential for the rational design and optimization of advanced biomaterials and devices.

References

assessing the biological activity of proteins after PEGylation with 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Proteins after PEGylation

Assessing Proteins Modified with 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid Versus Alternative Strategies

For researchers, scientists, and drug development professionals, the modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG), or PEGylation, is a cornerstone strategy for enhancing pharmacokinetic properties.[1] This modification can increase a protein's stability, extend its circulating half-life, and reduce its immunogenicity.[2][3][4] However, the covalent attachment of PEG chains can also introduce steric hindrance, potentially diminishing the protein's biological activity by impeding its interaction with substrates or receptors.[2][5][6]

This guide provides an objective comparison of the impact on protein bioactivity after PEGylation with this compound, a short, discrete PEG reagent, against other common PEGylation alternatives. The selection of the PEGylation reagent and strategy is a critical step, balancing the desired pharmacokinetic enhancements with the preservation of the protein's therapeutic function.[5][7]

Understanding the Reagent: this compound

This compound (also known as M-PEG3-acid) is a short, monodisperse PEGylation reagent. Its carboxylic acid functional group allows for conjugation to primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein, forming a stable amide bond. This reaction typically requires activation of the carboxylic acid using carbodiimide (B86325) chemistry (e.g., EDC with N-hydroxysuccinimide).

The use of a short, discrete PEG reagent offers precision but generally has a less dramatic effect on extending plasma half-life compared to larger PEG molecules. However, its smaller size can be advantageous for preserving a higher percentage of the protein's intrinsic biological activity.

Comparative Analysis of PEGylation Strategies

The impact of PEGylation is highly dependent on the protein, the site of attachment, and the size and structure of the PEG molecule.[6][7] A common observation is a decrease in in vitro specific activity, which is often compensated for by a significantly extended in vivo half-life, leading to an overall improvement in therapeutic efficacy.[5][6]

Quantitative Data: Impact on In Vitro Bioactivity

The following table summarizes data comparing the retention of biological activity after PEGylation with different strategies. While direct data for this compound is not always available, a comparison between short-chain, long-chain, and branched PEGs illustrates the general principle.

ProteinPEGylation Strategy/ReagentKey ParameterResult (% Activity Retention)
Asparaginase mPEG-propionaldehyde (5 kDa)In vitro activity82-93%[2]
Interferon α-2a Branched PEG (40 kDa)Antiviral Activity~7%[8]
TNF-α (Lys-deficient) Linear PEG (5 kDa)Antitumor ActivityHigh Activity[9]
TNF-α (Lys-deficient) Linear PEG (20 kDa)Antitumor ActivityHigher Activity than 5 kDa[9]
TNF-α (Lys-deficient) Branched PEG (40 kDa)Antitumor ActivityLoss of Activity[9]
dAb-TNFα Cysteine-specific PEGCellular Cytotoxicity~90%[10]

This data illustrates that larger and more complex PEG structures (e.g., 40 kDa branched PEG) can lead to a significant loss of in vitro activity, whereas smaller PEGs or site-specific approaches can better preserve protein function.

Quantitative Data: Impact on Pharmacokinetics

PEGylation's primary goal is to improve pharmacokinetics, most notably by extending the circulation half-life. The increased hydrodynamic size of the PEGylated protein reduces its renal clearance.[1][3][11]

ProteinPEGylation StatusHalf-life (t½)Clearance (CL)
Interferon-α Native~2-3 hoursHigh
Interferon-α PEGylated (12 kDa linear)~40 hoursReduced
G-CSF Native~3.5 hoursHigh
G-CSF PEGylated (20 kDa linear)~15-80 hoursReduced
Adenosine Deaminase (ADA) Native< 30 minutesHigh
Adenosine Deaminase (ADA) PEGylated (5 kDa)~24-48 hoursReduced

Note: Values are approximate and can vary based on the specific study, animal model, and analytical methods used. Data compiled from multiple sources.[1][12]

Experimental Methodologies and Workflows

Accurate assessment of PEGylated proteins requires robust and validated experimental protocols.

Diagram: General PEGylation & Analysis Workflow

The following diagram outlines the typical workflow for creating and evaluating a PEGylated protein.

PEGylation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_activity Activity Assessment Prot Native Protein React PEGylation Reaction (e.g., with M-PEG3-Acid) Prot->React Purify Purification (e.g., IEX, SEC) React->Purify Confirm Confirmation (SDS-PAGE, MS) Purify->Confirm Purity Purity & Heterogeneity (SEC-HPLC, RP-HPLC) Confirm->Purity InVitro In Vitro Bioactivity (Binding, Cell-based Assays) Purity->InVitro InVivo In Vivo Efficacy & PK (Animal Models) InVitro->InVivo

Caption: Workflow for the synthesis, purification, and characterization of PEGylated proteins.[3]

Protocol 1: Protein PEGylation with this compound

This protocol describes a general method for conjugating an amine-reactive PEG-acid to a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, HEPES), pH 7.0-8.0.

  • This compound (M-PEG3-Acid).

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • N-hydroxysuccinimide (NHS).

  • Activation Buffer: Anhydrous DMSO or DMF.

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., Size Exclusion or Ion Exchange Chromatography).

Procedure:

  • Reagent Preparation: Dissolve M-PEG3-Acid, EDC, and NHS in the Activation Buffer immediately before use. A typical molar ratio is 1:1.2:1.2 (PEG:EDC:NHS).

  • Activation: Mix the reagents from step 1 and incubate for 15-30 minutes at room temperature to form the NHS-ester activated PEG.

  • Conjugation: Add the activated PEG solution to the protein solution. The molar excess of PEG to protein will vary (e.g., 5:1 to 50:1) and must be optimized for the specific protein.

  • Reaction: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Solution to consume any unreacted NHS-ester.

  • Purification: Remove unreacted PEG and purify the PEGylated protein conjugates using a suitable chromatography method.

Diagram: Amine-Reactive PEGylation Chemistry

This diagram illustrates the chemical reaction for protein modification.

Reaction_Scheme cluster_activation Activation Step cluster_conjugation Conjugation Step PEG_COOH M-PEG-COOH EDC_NHS + EDC / NHS PEG_COOH->EDC_NHS PEG_NHS M-PEG-NHS Ester EDC_NHS->PEG_NHS Protein_NH2 Protein-Lys-NH₂ PEG_NHS->Protein_NH2 Reaction Amide_Bond Protein-Lys-NH-CO-PEG (Stable Amide Bond) Protein_NH2->Amide_Bond NHS_leaving - NHS Amide_Bond->NHS_leaving

Caption: Activation of a PEG-acid with EDC/NHS and subsequent reaction with a protein lysine residue.

Protocol 2: G-CSF Bioactivity Assay (Cell-Based)

This assay determines the biological activity of native and PEGylated Granulocyte-Colony Stimulating Factor (G-CSF) by measuring its ability to induce the proliferation of the murine myeloblastic NFS-60 cell line.[13]

Materials:

  • NFS-60 cells.

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).[13]

  • Recombinant murine G-CSF (standard).

  • Native and PEGylated G-CSF test articles.

  • Cell proliferation reagent (e.g., WST-8 or MTS).[13]

  • 96-well microplates.

Procedure:

  • Cell Preparation: Wash NFS-60 cells (maintained in G-CSF-containing medium) three times with G-CSF-free medium to remove residual growth factor.[13]

  • Cell Seeding: Resuspend the washed cells in assay medium at a concentration of 7 x 10⁵ cells/mL and add 50 µL to each well of a 96-well plate.[13]

  • Sample Addition: Prepare serial dilutions of the G-CSF standard and the test articles (native and PEGylated G-CSF). Add 50 µL of each dilution to the appropriate wells in triplicate.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.[13]

  • Quantification: Add 20 µL of WST-8 or MTS reagent to each well and incubate for an additional 2-4 hours. Measure the absorbance at 450 nm using a microplate reader.[13]

  • Data Analysis: Generate dose-response curves for the standard and test articles. The bioactivity of the PEGylated G-CSF is calculated as a percentage relative to the activity of the native protein by comparing their respective EC₅₀ values.

Diagram: Simplified G-CSF Signaling Pathway

The bioactivity of G-CSF is mediated through the JAK/STAT signaling cascade.

Caption: Simplified G-CSF signaling via the JAK/STAT pathway leading to cell proliferation.[6]

Conclusion and Recommendations

PEGylation is a powerful tool for improving the therapeutic profile of proteins, but it requires careful optimization.[3] The use of a short, discrete reagent like This compound represents a strategy that may favor the retention of biological activity over achieving the maximum possible extension of half-life.

Key Considerations:

  • Activity vs. Half-Life: There is an inherent trade-off between the size of the attached PEG and the retention of in vitro bioactivity.[5] Larger PEGs provide a greater increase in half-life but often at the cost of reduced activity.[9]

  • Site of Conjugation: Randomly conjugating PEG to lysine residues can block active or binding sites.[11] Site-specific PEGylation strategies (e.g., at the N-terminus or engineered cysteines) can mitigate activity loss.[10]

  • Comprehensive Characterization: A PEGylated protein must be thoroughly characterized. This includes confirming the degree and site of PEGylation, assessing purity, and performing a battery of in vitro and in vivo assays to fully understand the functional consequences of the modification.[2][14]

Ultimately, the optimal PEGylation strategy depends on the specific therapeutic protein and its clinical application. A comparative approach, evaluating reagents of different sizes and structures, is essential for developing a safe and effective biopharmaceutical product.

References

A Comparative Analysis of Discrete PEG Linkers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), is paramount for achieving optimal therapeutic outcomes. The linker, which connects the targeting moiety to the therapeutic payload, is a critical component that significantly influences the efficacy, safety, and pharmacokinetic profile of the conjugate. Among the various linker technologies, discrete polyethylene (B3416737) glycol (PEG) linkers have emerged as a versatile tool for fine-tuning the properties of these complex biologics.[1][2]

This guide provides an objective, data-driven comparison of discrete PEG linkers, focusing on how variations in their length and architecture impact the overall performance of drug conjugates. Experimental data is summarized in comparative tables, and detailed methodologies for key experiments are provided to support the rational design and evaluation of next-generation targeted therapies.

The Rise of Discrete PEG Linkers

Historically, polydisperse PEG mixtures were utilized in drug development. However, these mixtures consist of PEG chains with a range of molecular weights, leading to heterogeneity in the final conjugate, which can present challenges in characterization, reproducibility, and ensuring consistent clinical performance.[3] Discrete PEG linkers, in contrast, are single molecular entities with a precisely defined molecular weight and structure.[3] This homogeneity translates into more predictable and consistent behavior in biological systems, offering a significant advantage in the development of well-defined therapeutics.[3][4]

The incorporation of PEG linkers, in general, offers several advantages, including improved hydrophilicity, which is particularly beneficial for hydrophobic payloads, and a reduction in aggregation.[1][5] PEGylation can also enhance the pharmacokinetic profile of a conjugate, leading to a longer plasma half-life and increased accumulation in tumor tissues.[1][5]

Impact of PEG Linker Properties on ADC Performance

The length and architecture of the PEG linker are critical parameters that can be modulated to fine-tune the physicochemical and pharmacokinetic properties of a conjugate.[1]

Comparative Analysis of ADC Performance with Varying PEG Lengths

Experimental data from several preclinical studies highlight a clear trend: increasing PEG linker length generally correlates with a longer plasma half-life and, in some instances, improved in vivo efficacy.[1] However, this is often accompanied by a decrease in in vitro cytotoxicity, presenting a trade-off that necessitates careful optimization for each ADC candidate.[1][6]

ParameterShort PEG Linker (e.g., PEG4)Medium PEG Linker (e.g., PEG8-PEG12)Long PEG Linker (e.g., PEG24 and above)Reference
In Vitro Potency High potencyModerate impact on potencyCan lead to a reduction in cytotoxicity[2]
Pharmacokinetics Faster clearance, shorter half-lifeSlower clearance, longer half-lifeSignificantly prolonged half-life[2][7]
In Vivo Efficacy Can lead to reduced efficacy due to rapid clearanceOften shows a significant improvement in efficacyCan lead to the "most ideal tumor therapeutic ability" at the same dosages[2][6][7]
Tumor Accumulation Lower tumor exposureSignificantly higher tumor exposure and retentionEnhanced tumor accumulation due to prolonged circulation[2]
Tolerability May be less tolerated at high dosesWell-tolerated at high dosesReduced off-target toxicity[2][6][7]
Discrete vs. Polydisperse PEG Linkers: A Quantitative Comparison

The homogeneity of discrete PEG linkers translates into more predictable and consistent behavior in biological systems.[3]

ParameterDiscrete PEGPolydisperse PEGFold ChangeReference
Polydispersity Index (PDI) 1.0> 1.01-[3]
Protein Adsorption (in vitro) Markedly lower and constantHigher and variableUp to 70% reduction with discrete PEG[3]
Blood Circulation Half-Life (in vivo) Significantly prolongedShorter-[3]
Impact of PEG Linker Architecture: Linear vs. Branched

The architecture of the PEG linker, specifically comparing branched and linear configurations, is a key area of investigation for optimizing ADC performance.[8] Branched PEG linkers have demonstrated a significant advantage over linear counterparts in improving the pharmacokinetic profiles of ADCs, particularly for those with a high drug-to-antibody ratio (DAR).[8] The three-dimensional structure of branched PEGs provides a more effective hydrophilic shield around the cytotoxic payload.[8]

ParameterLinear PEG LinkerBranched PEG LinkerKey Advantage of Branched PEGReference
Hydrophilic Shielding Less effective "umbrella" effectMore effective "umbrella" effectEnhanced solubility and reduced aggregation[8]
Plasma Half-Life ShorterLongerReduced clearance and increased overall exposure (AUC)[8]
Therapeutic Window NarrowerPotentially widerImproved efficacy and safety profile[8]

Stability of Common PEG Linker Chemistries

The stability of the PEG linker is determined by the chemical nature of the covalent bond connecting it to the payload. Linkers can be broadly categorized as non-cleavable or cleavable.[9]

Linker TypeIn-Vitro Stability (Plasma)In-Vivo Stability & CleavageKey CharacteristicsReference
Thioether (Non-cleavable) Highly stableHighly stable in circulationOffers exceptional stability, payload is released upon antibody degradation in the lysosome.[9]
Hydrazone (Cleavable) Relatively stable at neutral pHCleaved in acidic environments (e.g., endosomes, lysosomes)pH-sensitive cleavage.[10]
Disulfide (Cleavable) Moderately stableCleaved in the reducing intracellular environment (e.g., high glutathione (B108866) levels)Stability can be modulated by steric hindrance around the disulfide bond.[9]
Peptide (e.g., Val-Cit) (Cleavable) Generally stable in plasmaCleaved by specific enzymes (e.g., Cathepsin B) often overexpressed in tumor cellsOffers high specificity for tumor-targeted drug release.[9]

Experimental Workflows and Methodologies

To facilitate the comparative analysis of discrete PEG linkers, the following diagrams and experimental protocols are provided.

G cluster_0 ADC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Optimization A Antibody Selection B Linker-Payload Synthesis (Varying PEG Lengths/Architectures) A->B C Conjugation B->C D Purification & Characterization (DAR, Aggregation) C->D E Cell Viability Assays (IC50 Determination) D->E F Plasma Stability Assay D->F G Binding Affinity Assay D->G H Pharmacokinetic (PK) Studies D->H I Xenograft Efficacy Studies H->I J Tolerability Studies I->J K Comparative Analysis of PK/PD & Efficacy Data J->K L Lead Candidate Selection K->L

Workflow for Evaluating ADCs with Different PEG Linkers.

G cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Linear Antibody PEG Chain Payload Branched Antibody PEG Chain PEG Chain Payload G cluster_properties PEG Linker Properties cluster_physicochemical Physicochemical Properties cluster_pharmacokinetics Pharmacokinetics cluster_efficacy Therapeutic Performance Length Length Solubility Solubility Length->Solubility HalfLife Half-Life Length->HalfLife Architecture Architecture (Linear vs. Branched) Architecture->Solubility Aggregation Aggregation Architecture->Aggregation Dispersity Dispersity (Discrete vs. Polydisperse) DAR Drug-to-Antibody Ratio (DAR) Dispersity->DAR Efficacy Efficacy Solubility->Efficacy Safety Safety Aggregation->Safety DAR->Efficacy DAR->Safety HalfLife->Efficacy Clearance Clearance Clearance->Efficacy

References

The Impact of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid Linker on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2] This guide provides a comparative analysis of the 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (commonly known as a PEG3 acid) linker against other common linker types, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1] A linker that is too short may prevent the simultaneous binding of the protein of interest (POI) and the E3 ligase due to steric clashes, while a linker that is too long can result in an unstable ternary complex.[1]

The this compound linker is a type of polyethylene (B3416737) glycol (PEG) linker. PEG linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3] The hydrophilic nature of PEG linkers can improve the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[4][5]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and its maximum degradation level (Dmax), which indicates the percentage of protein degraded at saturating concentrations.[3] The following tables summarize experimental data illustrating the impact of different linker types, including those similar to the this compound linker, on the degradation of various target proteins.

Table 1: Comparison of Linker Composition on BRD4 Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC 1PEG-based~1210-50>90[6]
PROTAC 2Alkyl-based~12100-300~80[7]
PROTAC 3Rigidified Alkyl~12<100>90[7]

Data is illustrative and compiled from general findings in PROTAC literature. Specific values are representative.[6]

Table 2: Impact of PEG Linker Length on Target Degradation

Target ProteinLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BRD4285~90Illustrative Data
BRD4325>95Illustrative Data
BRD4460~90Illustrative Data
BTK31-40>90[6]
BTK550-100~85Illustrative Data

This table showcases the general trend that an optimal linker length exists for maximal PROTAC efficacy.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the degradation of a target protein.[8]

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[8] Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[9]

  • Cell Lysis: Lyse the cells as described in established protocols.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading.[3]

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[9]

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody against the target protein and a loading control. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody.[9]

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[9]

  • Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[11]

Cell Viability Assay

This assay determines the effect of the PROTAC on cell proliferation and health.[10]

Materials:

  • Cell line of interest

  • PROTAC compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's protocol.[10]

  • Data Analysis: Measure the signal (luminescence or absorbance) and calculate the cell viability as a percentage of the vehicle-treated control to determine the IC50 value.[9]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to measure the passive permeability of a PROTAC across an artificial membrane.[12]

Protocol:

  • Preparation: A donor plate is filled with a solution of the PROTAC in a buffer, and an acceptor plate is filled with a buffer solution. The two plates are separated by a microfilter plate coated with a lipid layer.

  • Incubation: The assembly is incubated, typically for 4 to 16 hours, allowing the compound to diffuse from the donor to the acceptor compartment.[12]

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.[12]

  • Calculation: The apparent permeability coefficient (Papp) is calculated based on the compound concentration in the acceptor well, the incubation time, and the membrane surface area.[12]

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Experimental_Workflow Start Synthesize PROTAC with desired linker Degradation_Assay Assess Protein Degradation (Western Blot / ELISA) Start->Degradation_Assay Viability_Assay Assess Cell Viability (e.g., CTG, MTT) Start->Viability_Assay Mechanism_Confirmation Confirm Mechanism of Action Degradation_Assay->Mechanism_Confirmation Viability_Assay->Mechanism_Confirmation Ternary_Complex_Assay Confirm Ternary Complex Formation (Co-IP, FRET) Mechanism_Confirmation->Ternary_Complex_Assay Yes Ubiquitination_Assay Verify Target Ubiquitination Mechanism_Confirmation->Ubiquitination_Assay Yes Controls Mechanism-Based Controls (e.g., MG132, E3 Ligand) Mechanism_Confirmation->Controls Yes Selectivity_Assay Assess Selectivity (Proteomics) Ternary_Complex_Assay->Selectivity_Assay Ubiquitination_Assay->Selectivity_Assay Controls->Selectivity_Assay Candidate_Selection Candidate Selection Selectivity_Assay->Candidate_Selection

References

A Head-to-Head Comparison: 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid Versus Longer PEG Chains in Bioconjugation and Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between short-chain polyethylene (B3416737) glycol (PEG) derivatives, such as 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, and longer PEG chains is a critical decision in the design of drug delivery systems and bioconjugates. This guide provides an objective, data-driven comparison to inform the rational selection of these essential hydrophilic linkers.

The strategic attachment of PEG chains, a process known as PEGylation, is a well-established method for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules and nanoparticles.[1][2] The length of the PEG chain is a crucial parameter that can be tailored to optimize a drug's circulation half-life, biodistribution, and interaction with biological systems.[1] This guide will compare the performance of the discrete, short-chain PEG derivative, this compound, with longer, polydisperse PEG chains.

Data Presentation: A Quantitative Comparison of Short and Long PEG Chains

The following table summarizes key performance indicators for short-chain and longer-chain PEGs based on data from multiple studies. While direct head-to-head data for this compound against a comprehensive range of longer PEGs is limited, the data presented reflects established trends based on PEG molecular weight.

Performance ParameterThis compound (and similar short-chain PEGs)Longer PEG Chains (e.g., 2 kDa, 5 kDa, 20 kDa)Key Considerations & Supporting Data
Hydrodynamic Size Increase MinimalSignificant and proportional to molecular weight.Longer PEG chains lead to a larger hydrodynamic radius, which is a primary factor in reduced renal clearance.[1]
Circulation Half-Life Modest increase.Substantial increase, with longer chains providing longer circulation.[2]Studies on PEGylated nanoparticles consistently show a positive correlation between PEG molecular weight and circulation half-life.[2]
Renal Clearance Likely to undergo renal clearance more readily.Significantly reduced, especially for PEGs above the renal filtration threshold (~40-50 kDa).[1]The increased size imparted by longer PEGs prevents rapid clearance by the kidneys.[1]
Steric Hindrance Low.Can be significant, potentially impacting binding affinity and cellular uptake.Longer PEG chains can physically block the active sites of proteins or hinder the interaction of nanoparticles with target cells.[3]
Protein Binding/Opsonization Reduced compared to unmodified molecules.Significantly reduced, providing a "stealth" effect.The hydrophilic shield created by longer PEG chains effectively repels opsonin proteins, reducing recognition by the immune system.[1]
Cellular Uptake Generally higher than long-chain PEGylated counterparts.Can be reduced due to the "PEG dilemma" where the stealth effect also hinders cellular internalization.The density and molecular weight of PEG on nanoparticle surfaces influence the efficiency of cellular uptake.
Immunogenicity Low.Can sometimes elicit an anti-PEG antibody response, especially with repeated administration.While generally considered non-immunogenic, cases of anti-PEG antibodies have been reported for long-chain PEGs.

Mandatory Visualization

Experimental Workflow for Comparing PEGylated Nanoparticles

G cluster_0 Nanoparticle Synthesis & Functionalization cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation NP_core Nanoparticle Core Functionalization Surface Functionalization NP_core->Functionalization PEG_short This compound PEG_short->Functionalization PEG_long Longer PEG Chains (e.g., 2kDa, 5kDa) PEG_long->Functionalization NP_short Short-Chain PEG NP Functionalization->NP_short NP_long Long-Chain PEG NP Functionalization->NP_long DLS Size & Zeta Potential (DLS) NP_short->DLS Release Drug Release Assay NP_short->Release Uptake Cellular Uptake Study NP_short->Uptake PK Pharmacokinetic Study NP_short->PK BD Biodistribution Study NP_short->BD NP_long->DLS NP_long->Release NP_long->Uptake NP_long->PK NP_long->BD

Caption: Experimental workflow for the comparative evaluation of nanoparticles functionalized with short-chain and long-chain PEGs.

Signaling Pathway for Cellular Uptake of PEGylated Nanoparticles

G NP PEGylated Nanoparticle Receptor Cell Surface Receptor NP->Receptor Clathrin Clathrin Recruitment Receptor->Clathrin Activation Plasma_Membrane Plasma Membrane Pit Clathrin-Coated Pit Formation Clathrin->Pit Vesicle Clathrin-Coated Vesicle Pit->Vesicle Invagination & Scission Uncoating Uncoating Vesicle->Uncoating Early_Endosome Early Endosome Uncoating->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Drug Release) Late_Endosome->Lysosome

Caption: Simplified signaling pathway of clathrin-mediated endocytosis for nanoparticle internalization.

Experimental Protocols

In Vitro Drug Release Assay (Dialysis Method)

This protocol is widely used to assess the rate at which a drug is released from a nanoparticle formulation.[4]

1. Materials:

  • Dialysis membrane with a molecular weight cutoff (MWCO) at least 100 times the molecular weight of the drug.
  • Release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).
  • PEGylated nanoparticle dispersion.
  • Stirring plate and magnetic stir bars.
  • Incubator or water bath set to 37°C.

2. Procedure:

  • Membrane Preparation: Pre-soak the dialysis membrane in the release medium according to the manufacturer's instructions.[4]
  • Sample Loading: Accurately measure a known amount of the PEGylated nanoparticle dispersion and place it inside the dialysis bag.
  • Assembly: Seal the dialysis bag and immerse it in a container with a known, sufficient volume of release medium to maintain sink conditions (drug concentration in the medium should not exceed 10-30% of its saturation solubility).[4]
  • Incubation: Place the setup in an incubator or water bath at 37°C with continuous stirring.
  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.[4]
  • Analysis: Quantify the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
  • Calculation: Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines the general procedure for determining the pharmacokinetic profile of a PEGylated therapeutic in rodents.[5][6]

1. Animals:

  • Male Wistar rats or BALB/c mice, acclimatized for at least one week before the experiment.[6]

2. Drug Administration:

  • Administer the PEGylated nanoparticle formulation as a single intravenous (IV) bolus dose via the tail vein.[5] The dose will depend on the specific therapeutic and its potency.

3. Blood Sampling:

  • Collect blood samples (approximately 100-200 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours) post-administration.[5]
  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

4. Sample Processing:

  • Centrifuge the blood samples to separate the plasma.
  • Store plasma samples at -80°C until analysis.

5. Analysis:

  • Determine the concentration of the drug or a labeled nanoparticle component in the plasma samples using a validated analytical method (e.g., LC-MS/MS, ELISA, or fluorescence spectroscopy).[5]

6. Pharmacokinetic Parameter Calculation:

  • Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including:
  • Area under the plasma concentration-time curve (AUC)
  • Clearance (CL)
  • Volume of distribution (Vd)
  • Elimination half-life (t½)

Conclusion

The choice between this compound and longer PEG chains is a trade-off between achieving a prolonged circulation time and maintaining biological activity. Longer PEG chains are highly effective at extending the in vivo half-life of therapeutics and nanoparticles by providing a "stealth" effect that evades the immune system. However, this can come at the cost of reduced target binding and cellular uptake due to steric hindrance.

Conversely, short-chain PEGs like this compound offer a more modest increase in circulation time but are less likely to interfere with the biological function of the conjugated molecule. For applications where rapid clearance is desirable or where preserving the binding affinity of a targeting ligand is paramount, a short-chain PEG may be the optimal choice. Ultimately, the ideal PEG chain length is application-dependent and should be determined empirically through rigorous in vitro and in vivo characterization.

References

performance of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid in nanoparticle stabilization versus other ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of nanotechnology, the stability of nanoparticles is a critical determinant of their efficacy and applicability, particularly in sectors like drug delivery and diagnostics. This guide provides a comprehensive comparison of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MEEAA) with other commonly employed ligands for nanoparticle stabilization. We delve into quantitative performance data, detailed experimental protocols, and the underlying mechanisms that govern their stabilizing properties.

Performance Comparison of MEEAA and Alternative Ligands

The selection of a stabilizing ligand is contingent upon the nanoparticle's core composition, the intended application, and the desired physicochemical properties. MEEAA, a short-chain ethoxylated carboxylic acid, offers a unique combination of hydrophilicity and binding affinity that makes it a compelling candidate for stabilizing a range of nanoparticles.

A key study by Cowie et al. (2023) highlights the utility of MEEAA in the synthesis of small, stable colloidal nanoparticles of copper, cuprous oxide, and cuprous sulfide.[1] The research underscores the principle of "matched ligands," where the chemical nature of the ligand is tailored to the nanoparticle material.[1] In this context, MEEAA, as a carboxylate-containing ligand, demonstrates preferential coordination to cuprous oxide nanoparticles.[1]

While direct, quantitative head-to-head comparisons of MEEAA with a wide array of other ligands across different nanoparticle platforms are limited in publicly available literature, we can infer its performance characteristics based on existing data for similar ligand types and nanoparticle systems.

Table 1: Comparative Performance of Nanoparticle Stabilizing Ligands

LigandNanoparticle TypeAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability NotesReference
MEEAA Copper/Cuprous Oxide3-6Low (implied)Not specifiedForms small, stable colloidal nanoparticles.[1]Cowie et al., 2023[1]
Citrate (B86180) Gold10-20< 0.2-30 to -50Provides electrostatic stabilization; sensitive to high ionic strength solutions.(General knowledge)
Oleylamine (B85491) Quantum Dots (PbSe)4-6LowNot applicable (organic)Provides excellent stability in organic solvents; requires ligand exchange for aqueous applications.(General knowledge)
PVP Silver~10LowNear-neutralOffers steric stabilization; stable in high salt concentrations.[2]Tejamaya et al., 2012[2]
PEG-thiol Gold5-15LowNear-neutralProvides excellent steric stabilization and biocompatibility.(General knowledge)

Note: The data for MEEAA is inferred from the qualitative descriptions in the cited abstract, as specific quantitative values were not available in the public domain. The data for other ligands are representative values from the broader literature and may vary depending on the specific synthesis conditions.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis of stabilized nanoparticles. Below are protocols for the synthesis of nanoparticles using MEEAA and other common ligands.

MEEAA-Stabilized Copper/Cuprous Oxide Nanoparticles

This protocol is based on the organometallic route described by Cowie et al. (2023).[1]

Materials:

  • Mesitylcopper(I) ([CuMes]z) precursor

  • This compound (MEEAA)

  • Toluene (B28343) (anhydrous)

  • Hydrogen gas or dry air

Procedure:

  • In an inert atmosphere glovebox, dissolve the mesitylcopper(I) precursor in anhydrous toluene to a desired concentration.

  • Add a sub-stoichiometric amount of MEEAA (e.g., 0.1-0.2 equivalents relative to the copper precursor) to the solution.

  • To synthesize copper nanoparticles, pressurize the reaction vessel with hydrogen gas and heat to the appropriate temperature.

  • To synthesize cuprous oxide nanoparticles, expose the reaction mixture to dry air at room temperature.

  • Monitor the reaction progress by techniques such as UV-Vis spectroscopy until the desired nanoparticle formation is achieved.

  • The resulting nanoparticle solution can be purified by precipitation with a non-solvent and redispersion in a suitable solvent.

Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

Materials:

  • Gold(III) chloride trihydrate (HAuCl4·3H2O)

  • Trisodium (B8492382) citrate dihydrate

  • Deionized water

Procedure:

  • Bring a solution of HAuCl4 in deionized water to a rolling boil with vigorous stirring.

  • Rapidly add a solution of trisodium citrate to the boiling gold chloride solution.

  • The solution will undergo a series of color changes, from yellow to clear to gray, then purple, and finally to a deep red, indicating the formation of gold nanoparticles.

  • Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.

  • Allow the solution to cool to room temperature. The citrate-stabilized gold nanoparticles are stable in this aqueous solution.

Mandatory Visualizations

Experimental Workflow for Nanoparticle Synthesis and Stabilization

Nanoparticle_Synthesis_Workflow General Workflow for Nanoparticle Synthesis and Stabilization A Precursor & Ligand Selection B Reaction Setup (Solvent, Temperature, Atmosphere) A->B Input C Nanoparticle Nucleation & Growth B->C Initiation D Stabilization (Ligand Capping) C->D In-situ or Post-synthesis E Purification (Centrifugation/Washing) D->E Removal of excess reactants F Characterization (TEM, DLS, Zeta Potential) E->F Quality Control G Stable Nanoparticle Dispersion F->G Final Product

Caption: A generalized workflow for the synthesis and stabilization of nanoparticles.

Signaling Pathway in Nanoparticle-Mediated Drug Delivery

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer. Nanoparticles can be engineered to deliver drugs that target this pathway.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway in Cancer Therapy cluster_cell Cancer Cell cluster_therapy Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Nanoparticle Drug-loaded Nanoparticle Drug Inhibitor Drug Nanoparticle->Drug Releases Drug->PI3K Inhibits Drug->AKT Inhibits Drug->mTORC1 Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds to

Caption: Nanoparticle-mediated inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound (MEEAA) presents a valuable option for the stabilization of certain types of nanoparticles, particularly copper-based nanomaterials. Its ethoxy chains provide hydrophilicity and steric hindrance, while the carboxylic acid group offers a strong anchor to the nanoparticle surface. While comprehensive, direct comparative data against a wide range of ligands is still emerging, the principle of matching ligand chemistry to the nanoparticle composition is a crucial takeaway for researchers. The choice between MEEAA and other ligands such as citrate or oleylamine will ultimately depend on the specific requirements of the intended application, including the desired solvent system, biocompatibility, and long-term stability under physiological conditions. Further research directly comparing the performance of MEEAA with other standard ligands on a variety of nanoparticle platforms will be invaluable to the nanomedicine and materials science communities.

References

A Comparative Guide to the Immunogenicity of Bioconjugates Featuring 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MeeOa) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug developers, the immunogenicity of biotherapeutics is a critical factor influencing both safety and efficacy. The development of anti-drug antibodies (ADAs) can lead to altered pharmacokinetics, loss of efficacy, and adverse events such as hypersensitivity reactions.[1][2] The linker component of a bioconjugate, which connects the biological moiety to a payload or another molecule, plays a significant role in the overall immunogenicity of the final product.[3][4]

This guide provides an objective comparison of bioconjugates utilizing the 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MeeOa) linker against alternatives. MeeOa is a short, discrete, and hydrophilic linker, structurally equivalent to a monodisperse polyethylene (B3416737) glycol (PEG) derivative. Its properties will be assessed against longer-chain, polydisperse PEG linkers and non-PEG alternatives, with supporting data and detailed experimental protocols for immunogenicity assessment.

The Role of Linkers in Bioconjugate Immunogenicity

PEGylation, the attachment of PEG chains, is a common strategy to improve the solubility and pharmacokinetic profile of biotherapeutics while also shielding immunogenic epitopes on the core molecule.[5][6] However, PEG itself is not immunologically inert and can elicit anti-PEG antibodies.[7][8] The immunogenicity of a PEG linker is influenced by factors including molecular weight, polydispersity (the distribution of chain lengths), and structure (linear vs. branched).[1][7]

MeeOa, as a discrete PEG (dPEG®) linker, offers a precisely defined chemical structure—a single molecular entity with a fixed molecular weight. This homogeneity contrasts sharply with traditional, polydisperse PEGs, which are a heterogeneous mixture of polymer lengths. This fundamental difference is a key factor in considering their relative immunogenic potential.[9]

Comparative Analysis of Linker Immunogenicity

While direct, head-to-head clinical data for MeeOa-containing bioconjugates is limited in publicly available literature, a comparative assessment can be constructed based on the known properties of different linker classes. The primary alternatives to a short, discrete linker like MeeOa are higher molecular weight, polydisperse PEGs and non-PEG hydrophilic linkers.

Key Alternatives:

  • Polydisperse PEG Linkers (e.g., PEG5k, PEG20k): These are mixtures of various PEG chain lengths with an average molecular weight. While effective at shielding the protein, their higher molecular weight and heterogeneity can increase the risk of inducing anti-PEG antibodies.[2]

  • Non-PEG Linkers (e.g., Polysarcosine (PSar), Polypeptides): These alternatives have emerged to address the potential immunogenicity and non-biodegradability of PEG.[5][8] Polysarcosine, a polymer of the endogenous amino acid sarcosine, is noted for its high water solubility, biodegradability, and low immunogenic potential.[8]

Data Summary

The following tables summarize representative quantitative data from studies assessing the immunogenicity of different bioconjugate types. Note: This data is compiled from multiple sources and is intended for illustrative comparison, not as a direct head-to-head study.

Table 1: Comparison of Anti-Drug Antibody (ADA) Incidence

Linker TypeBioconjugate ExampleADA Incidence (%)Key FindingsReference
Discrete, Low MW PEG (e.g., MeeOa) GDF15-PEG-Fatty AcidLowNo ADAs were detected against the PEG linker itself in a clinical study.[6]
Polydisperse, High MW PEG PEGylated Proteins (General)Variable (can be high)Higher molecular weight PEGs can be more immunogenic. Pre-existing anti-PEG antibodies are found in the general population.[2][7]
Non-PEG (Polysarcosine) PSar-ADCLower than PEG-ADCIn preclinical models, PSar-based conjugates often exhibit lower immunogenicity compared to equivalent PEG-based ADCs.[5]
Non-PEG (Polypeptide) Peptide-linked conjugateGenerally LowUse of naturally occurring amino acids typically results in low immunogenicity.[5]

Table 2: In Vitro T-Cell Proliferation

Linker TypeAssay SystemStimulation Index (SI)InterpretationReference
Discrete, Low MW PEG Human PBMC Assay< 2.0An SI below 2 is often considered a negative or low-risk response for T-cell activation.[10][10]
Polydisperse, High MW PEG Human PBMC AssayVariable, can be > 2.0The heterogeneous nature can present multiple T-cell epitopes, potentially leading to a positive proliferative response.[7]
Non-PEG (General) Human PBMC AssayTypically < 2.0Alternatives are often designed to be non-stimulatory to T-cells.[8]

Experimental Protocols for Immunogenicity Assessment

A multi-tiered approach is standard for evaluating the immunogenicity of bioconjugates, involving screening, confirmation, and characterization of ADAs.[6][11]

Anti-Drug Antibody (ADA) Bridging ELISA

This assay is a common format for screening and confirming the presence of ADAs in serum samples. It is highly sensitive and suitable for high-throughput screening.[12]

Methodology:

  • Plate Coating: Coat a 96-well high-binding plate with a capture reagent (e.g., streptavidin). Block non-specific binding sites using a suitable blocking buffer (e.g., BSA or casein-based).

  • Capture Bioconjugate Immobilization: Add the biotinylated bioconjugate (containing the MeeOa linker) to the wells and incubate to allow binding to the streptavidin. Wash the plate to remove unbound conjugate.

  • Sample Incubation: Add patient/animal serum samples (and positive/negative controls) to the wells. If ADAs are present, they will "bridge" the biotinylated capture bioconjugate. Incubate to allow binding.

  • Detection: Add a labeled version of the same bioconjugate (e.g., conjugated with horseradish peroxidase - HRP or a fluorescent tag). This labeled conjugate will bind to the other arm of the ADA, completing the bridge.

  • Signal Generation: After a final wash step, add the appropriate substrate (e.g., TMB for HRP). The enzymatic reaction produces a colorimetric signal that is proportional to the amount of ADA present.

  • Data Analysis: Measure the signal using a plate reader. Samples producing a signal above a pre-determined cut-point are considered screen-positive. For confirmation, the assay is repeated with the sample pre-incubated with an excess of the unlabeled bioconjugate; a significant reduction in signal confirms specificity.

In Vitro T-Cell Proliferation Assay

This cell-based assay assesses the potential for a bioconjugate to activate a memory T-cell response, a key event in a T-cell-dependent antibody response.

Methodology:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a cohort of healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Labeling (Optional but Recommended): Label PBMCs with a fluorescent dye such as Carboxyfluorescein Succinimidyl Ester (CFSE). As cells divide, the dye is distributed equally between daughter cells, and the resulting fluorescence dilution can be measured by flow cytometry.

  • Cell Culture and Stimulation: Plate the PBMCs in a 96-well plate. Add the test bioconjugate (with MeeOa linker), a relevant comparator (e.g., a bioconjugate with a different linker), a negative control (vehicle), and a positive control (e.g., Keyhole Limpet Hemocyanin, KLH).

  • Incubation: Culture the cells for 5 to 7 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement:

    • CFSE Dilution: Analyze cells using flow cytometry to measure the dilution of CFSE in the T-cell population (e.g., CD4+ or CD8+ cells).

    • Tritiated Thymidine Incorporation: Alternatively, pulse the cells with ³H-thymidine for the final 18-24 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean proliferation (CFSE dilution or CPM) of stimulated cells by the mean proliferation of unstimulated (vehicle control) cells. An SI greater than 2 is typically considered a positive result, indicating T-cell activation.

Visualizing Immunogenicity Pathways and Workflows

T-Cell Dependent Immune Response to a Bioconjugate

The primary pathway for generating a high-affinity, class-switched antibody response to a protein-based bioconjugate is T-cell dependent. This process involves antigen presentation, T-cell activation, and subsequent B-cell help.

T_Cell_Dependent_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Helper T-Cell cluster_B_Cell B-Cell Bioconjugate Bioconjugate (e.g., with MeeOa linker) Phagocytosis Internalization & Processing Bioconjugate->Phagocytosis B_Cell B-Cell Bioconjugate->B_Cell BCR Binding MHC_II Peptide presented on MHC-II Phagocytosis->MHC_II T_Cell Naive CD4+ T-Cell MHC_II->T_Cell TCR Recognition Activated_T_Cell Activated Helper T-Cell (Th) T_Cell->Activated_T_Cell Activation Activated_T_Cell->B_Cell Co-stimulation (CD40L-CD40) Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Activation & Differentiation ADAs Anti-Drug Antibodies (ADAs) Plasma_Cell->ADAs Secretion

Caption: T-cell dependent pathway for ADA formation against a bioconjugate.

Experimental Workflow for Immunogenicity Assessment

A systematic workflow ensures a thorough and robust evaluation of a bioconjugate's immunogenic potential, moving from initial screening to detailed characterization.

Immunogenicity_Workflow start Collect Serum Samples (Pre-clinical/Clinical) screening Screening Assay (e.g., Bridging ELISA) start->screening decision_screen Sample > Cut Point? screening->decision_screen confirm Confirmatory Assay (Competitive Inhibition) decision_screen->confirm Yes negative_screen Negative for ADA decision_screen->negative_screen No decision_confirm Signal Inhibited? confirm->decision_confirm negative_confirm Confirmed Negative decision_confirm->negative_confirm No positive_confirm Confirmed Positive decision_confirm->positive_confirm Yes characterize Characterization Assays titer Titer Determination characterize->titer neutralizing Neutralizing Ab Assay (Cell-based or Ligand Binding) characterize->neutralizing positive_confirm->characterize

Caption: Tiered workflow for assessing and characterizing anti-drug antibodies (ADAs).

Conclusion

The selection of a linker is a critical step in the design of bioconjugates with a minimal immunogenicity profile. The this compound (MeeOa) linker, as a chemically defined, low molecular weight, discrete PEG derivative, is rationally positioned to offer a favorable immunogenicity profile compared to traditional, high molecular weight, polydisperse PEG linkers. The homogeneity of discrete PEGs reduces the potential for generating a diverse anti-PEG antibody response.[12] While non-PEG alternatives like polysarcosine and polypeptides also show significant promise for reducing immunogenicity, the established biocompatibility of short PEG chains makes linkers like MeeOa a compelling choice.

A thorough immunogenicity risk assessment, employing a tiered approach with robust in vitro and in vivo assays, is essential for any novel bioconjugate.[11] By carefully evaluating ADA formation and T-cell activation potential, developers can better predict clinical outcomes and design safer, more effective biotherapeutics.

References

Safety Operating Guide

Safe Disposal of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, a compound that requires careful management due to its acidic nature and potential for causing serious eye damage.[1] Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). This includes faceshields, gloves, and safety goggles.[2] All handling should occur in a well-ventilated area to avoid inhalation of vapors or mists.[3][4] In the event of a spill, immediately contain the substance with an inert absorbent material, such as sand or earth, and collect it into a suitable, labeled container for disposal.[3] Do not allow the chemical to enter drains or waterways.[1][3][4]

Quantitative Data

While extensive quantitative data for disposal is limited, the pH of the substance provides a critical parameter for neutralization.

PropertyValueConcentration
pH1.8100 g/l in H₂O

Data sourced from Merck Millipore Safety Data Sheet.[5][6]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on guidelines provided in the manufacturer's safety data sheets.[1][5][6]

1. Preparation and Dilution:

  • If necessary, dilute the liquid organic acid with water to manage the reaction during neutralization.

2. Neutralization:

  • Carefully neutralize the diluted solution by adding sodium hydrogen carbonate or sodium hydroxide.[5][6] This should be done in a controlled manner to avoid excessive heat generation or splashing.

3. pH Verification:

  • After neutralization, check the pH of the solution using universal indicator strips to ensure it is within a safe range for disposal, typically between 6 and 8.[5][6]

4. Collection and Labeling:

  • Once the pH is confirmed to be neutral, transfer the solution into a designated and clearly labeled waste container. Do not mix with other types of chemical waste.[1]

5. Final Disposal:

  • Dispose of the waste material in accordance with all applicable national and local regulations.[1] If you have questions, contact a licensed professional waste disposal service.[4]

6. Container Decontamination:

  • Handle uncleaned, empty containers in the same manner as the product itself.[1] They should be properly decontaminated before reuse or disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Faceshield) start->ppe check_spill Is there a spill? ppe->check_spill contain_spill Contain spill with inert absorbent material check_spill->contain_spill Yes dilute Dilute with water (if necessary) check_spill->dilute No collect_spill Collect and place in labeled waste container contain_spill->collect_spill dispose Dispose according to local regulations collect_spill->dispose neutralize Neutralize with Sodium Bicarbonate or Sodium Hydroxide dilute->neutralize check_ph Check pH with indicator strips neutralize->check_ph ph_ok Is pH neutral (6-8)? check_ph->ph_ok ph_ok->neutralize No collect_waste Transfer to labeled waste container ph_ok->collect_waste Yes collect_waste->dispose

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.